BPH-628
Description
Propriétés
IUPAC Name |
[1-hydroxy-2-[3-(4-phenylphenyl)phenyl]-1-phosphonoethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-5-4-8-19(13-15)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBUFKZCEBTBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BPH-628 mechanism of action in prostate cells
An In-Depth Technical Guide on the Core Mechanism of Action of BXL-628 (Elocalcitol) in Prostate Cells
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
BXL-628, also known as elocalcitol, is a vitamin D3 analog that has demonstrated significant potential in the management of benign prostatic hyperplasia (BPH). Its mechanism of action is distinct from conventional BPH therapies, offering a novel approach to controlling prostate cell growth and alleviating associated lower urinary tract symptoms (LUTS). This document provides a comprehensive overview of the molecular pathways affected by BXL-628 in prostate cells, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling cascades. It is important to note that the compound is consistently referred to in the scientific literature as BXL-628 or elocalcitol; "BPH-628" is likely a less common synonym or a typographical error.
Core Mechanism of Action in Prostate Cells
BXL-628 exerts its effects on prostate cells primarily through its activity as a vitamin D receptor (VDR) agonist.[1][2] Unlike traditional BPH treatments that target the androgen pathway directly, BXL-628 operates via a non-androgenic mechanism.[3][4]
The primary modes of action are:
-
Inhibition of Cell Proliferation and Induction of Apoptosis: BXL-628 effectively inhibits the proliferation of human BPH cells and promotes programmed cell death (apoptosis).[3] This anti-proliferative effect is observed even in the presence of androgens and other growth factors, highlighting its independent mechanism.[3][5]
-
Modulation of Growth Factor Signaling: The compound has been shown to inhibit the activity of intra-prostatic growth factors that are downstream of the androgen receptor, thereby controlling prostate growth.[1]
-
Anti-Inflammatory Effects: BXL-628 exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines within human BPH cells.[1]
-
Independence from Androgen Receptor Pathway: Crucially, BXL-628 does not bind to the androgen receptor (AR) and does not inhibit the 5α-reductase enzymes (type 1 and 2), which are responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical investigations of BXL-628.
Table 1: Clinical Efficacy of BXL-628 in Patients with BPH
| Parameter | BXL-628 (150 mcg/day) | Placebo | p-value | Study Duration |
| Prostate Volume Change | -2.90% | +4.32% | <0.0001 | 12 weeks |
Data from a Phase II, double-blind, randomized, placebo-controlled clinical trial.[4][6]
Table 2: In Vitro Effects of BXL-628 on Human BPH Cells
| Parameter | Condition | Result |
| Apoptosis Induction | 10 nM BXL-628 for 48 hours | 270% increase in apoptotic nuclei (p<0.01 vs. control) |
| Inhibition of Proliferation (Imax) | Testosterone-stimulated cells | 66.6% ± 7.3% |
| Potency vs. Calcitriol (B1668218) | Inhibition of cell proliferation | Several log units more effective |
Data from preclinical studies on cultured human BPH cells.[5][7]
Experimental Protocols
This section details the methodologies employed in the key experiments that elucidated the mechanism of action of BXL-628.
Cell Culture and Proliferation Assays
-
Cell Lines: Primary cultures of human benign prostatic hyperplasia (BPH) cells.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Proliferation Assay: BPH cells were seeded in multi-well plates and treated with varying concentrations of BXL-628, with or without the presence of growth stimulants like testosterone, keratinocyte growth factor (KGF), or Des(1-3)IGF-I. Cell proliferation was typically assessed using a colorimetric assay (e.g., MTT) or by direct cell counting after a defined incubation period (e.g., 48 hours).
Apoptosis Detection
-
Method: In Situ End-Labeling (ISEL) of fragmented DNA.
-
Procedure: BPH cells were treated with BXL-628 for a specified duration (e.g., 48 hours). Following treatment, cells were fixed, and the ISEL technique was used to label the 3'-hydroxyl ends of DNA fragments, a hallmark of apoptosis. The percentage of apoptotic nuclei was then quantified by microscopy.[5]
Androgen Receptor Binding Assay
-
Objective: To determine if BXL-628 directly interacts with the androgen receptor.
-
Method: Competitive binding assay using human BPH homogenates.
-
Procedure: Homogenates from human BPH tissue were incubated with a radiolabeled synthetic androgen, [3H]R1881, in the presence of increasing concentrations of unlabeled BXL-628 or known AR ligands (e.g., R1881, DHT, testosterone, bicalutamide). The displacement of the radiolabeled ligand was measured to determine the binding affinity of BXL-628 to the AR.[5]
5α-Reductase Activity Assay
-
Objective: To assess the inhibitory effect of BXL-628 on the enzymes that convert testosterone to DHT.
-
Method: Measurement of the conversion of testosterone to DHT in the presence of BXL-628.
-
Procedure: The activity of 5α-reductase isoenzymes (type 1 and 2) was assayed using appropriate substrates and cofactors. The inhibitory potential of BXL-628 was determined by adding it at various concentrations to the reaction mixture and quantifying the production of DHT, typically by high-performance liquid chromatography (HPLC).
RhoA/Rho-Kinase Signaling Pathway Analysis in Bladder Smooth Muscle Cells
-
Cell Source: Rat and human bladder smooth muscle cells.
-
Methods:
-
Gene Expression: Real-time RT-PCR to quantify the mRNA levels of RhoA and Rho-kinase.
-
Protein Activity: Immuno-kinase assays and Western blot analysis to measure the activity and protein levels of RhoA and Rho-kinase.
-
Cellular Localization: Confocal microscopy to visualize the translocation of RhoA to the cell membrane (a marker of activation).
-
Functional Assays: In vitro contractility studies on bladder tissue strips and cell migration assays to assess the biological functions mediated by the RhoA/ROCK pathway.[2]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways influenced by BXL-628.
BXL-628 Mechanism of Action in Prostate Cells
Caption: BXL-628 acts as a VDR agonist to inhibit proliferation and induce apoptosis.
BXL-628's Effect on RhoA/Rho-Kinase Pathway in Bladder Smooth Muscle
Caption: BXL-628 inhibits RhoA activation, reducing bladder muscle contraction.
Experimental Workflow for Assessing Anti-Proliferative Effects
Caption: Workflow for evaluating the anti-proliferative effects of BXL-628.
Conclusion
BXL-628 (elocalcitol) presents a multifaceted mechanism of action in the context of benign prostatic hyperplasia. By acting as a potent vitamin D receptor agonist, it effectively curtails prostate cell proliferation and induces apoptosis through pathways independent of the androgen receptor. Furthermore, its anti-inflammatory properties and its ability to modulate bladder smooth muscle contractility via the RhoA/Rho-kinase pathway suggest a comprehensive therapeutic potential for not only reducing prostate volume but also for managing the associated lower urinary tract symptoms. The data strongly support its continued investigation and development as a novel treatment for BPH.
References
- 1. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Elocalcitol: A Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elocalcitol (B1671181) (also known as BXL-628) is a synthetic analog of calcitriol, the active form of vitamin D. It is a selective Vitamin D Receptor (VDR) agonist that has demonstrated significant anti-inflammatory and anti-proliferative properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of elocalcitol, with a focus on the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Molecular Structure and Identification
Elocalcitol is a complex organic molecule with a chemical structure designed for high selectivity and efficacy as a VDR agonist. Its key identifiers and structural details are summarized below.
| Property | Value | Reference |
| Chemical Formula | C29H43FO2 | [1][2] |
| IUPAC Name | trans-(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol | [1] |
| SMILES String | CCC(CC)(/C=C/C--INVALID-LINK--C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C--INVALID-LINK--F">C@HO)C)O | [1] |
| Molecular Weight | 442.66 g/mol | [2] |
| CAS Number | 199798-84-0 | [1][2] |
| Synonyms | BXL 628, Ro 26-9228 | [2] |
Physicochemical Properties
Detailed experimental data on the physical properties of elocalcitol, such as melting point, boiling point, and pKa, are not extensively available in the public domain. However, some key computed and qualitative properties are provided below.
| Property | Value | Reference |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C, sealed and away from moisture. | [3] |
| Elemental Analysis | C: 78.69%, H: 9.79%, F: 4.29%, O: 7.23% | [2] |
Mechanism of Action and Signaling Pathways
Elocalcitol exerts its biological effects primarily through its selective agonism of the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene transcription. Upon binding to the VDR, elocalcitol initiates a cascade of molecular events that modulate various cellular processes, including cell proliferation, inflammation, and lipid metabolism.
VDR-Mediated Genomic Signaling
The canonical signaling pathway for elocalcitol involves its binding to the VDR, leading to the transcription of target genes.
Caption: Elocalcitol binds to the VDR, promoting its heterodimerization with RXR and subsequent binding to VDREs to regulate gene transcription.
Inhibition of Pro-inflammatory Pathways
Elocalcitol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and RhoA/ROCK signaling pathways.
Caption: Elocalcitol, through VDR activation, inhibits the pro-inflammatory NF-κB and RhoA/ROCK pathways.
Regulation of Lipogenesis
Elocalcitol has been found to prevent high-fat diet-induced obesity by inhibiting SREBP-mediated lipogenesis.
Caption: Elocalcitol inhibits lipogenesis by downregulating SCAP, a key protein in the SREBP pathway.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of elocalcitol. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Competitive Radioligand Binding Assay for VDR
This assay is used to determine the binding affinity of elocalcitol to the Vitamin D Receptor.
Caption: Workflow for the competitive radioligand binding assay to determine elocalcitol's affinity for the VDR.
Protocol:
-
Receptor Preparation:
-
Prepare a source of VDR, either as a purified recombinant protein or from cell/tissue homogenates known to express the receptor.
-
Quantify the protein concentration of the receptor preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in a suitable assay buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, pH 7.4):
-
Total Binding: VDR preparation + a fixed concentration of a radiolabeled VDR ligand (e.g., [³H]1,25(OH)₂D₃).
-
Non-specific Binding: VDR preparation + radiolabeled ligand + a high concentration of unlabeled 1,25(OH)₂D₃.
-
Competition: VDR preparation + radiolabeled ligand + serial dilutions of elocalcitol.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
-
Separation:
-
Rapidly separate the VDR-bound radioligand from the free radioligand using a filtration apparatus with glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of elocalcitol.
-
Plot the percentage of specific binding against the logarithm of the elocalcitol concentration.
-
Determine the IC50 value (the concentration of elocalcitol that inhibits 50% of specific binding) using non-linear regression analysis.
-
Cell Proliferation Assay (MTT/WST-1)
This assay measures the effect of elocalcitol on the proliferation of cancer cells or other relevant cell types.
Caption: Workflow for assessing the effect of elocalcitol on cell proliferation using an MTT or WST-1 assay.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of elocalcitol.
-
Include vehicle-treated control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT/WST-1 Addition:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
-
Solubilization (for MTT assay):
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT, and 450 nm for WST-1).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot cell viability against the logarithm of the elocalcitol concentration to determine the IC50 value.
-
Western Blot Analysis for RhoA Pathway Activation
This technique is used to measure the expression levels of proteins in the RhoA signaling pathway following treatment with elocalcitol.
Protocol:
-
Cell Lysis:
-
Treat cells with elocalcitol for the desired time.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., RhoA, ROCK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
Elocalcitol is a potent and selective VDR agonist with a multifaceted mechanism of action that includes the modulation of key signaling pathways involved in cell proliferation, inflammation, and metabolism. Its well-defined molecular structure and biological activities make it a promising candidate for further investigation in various therapeutic areas. The experimental protocols provided in this guide offer a framework for researchers to further explore the molecular pharmacology of elocalcitol and its potential clinical applications.
References
BXL-628 (Elocalcitol): A Technical Guide to its Vitamin D Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BXL-628, also known as Elocalcitol, is a synthetic analog of the active form of vitamin D3, calcitriol. It functions as a potent Vitamin D Receptor (VDR) agonist and has been investigated primarily for its therapeutic potential in benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the VDR agonist activity of BXL-628, detailing its effects on cellular proliferation and apoptosis. This document summarizes key quantitative data from preclinical studies, outlines the experimental protocols used in this research, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Vitamin D Receptor Agonism
BXL-628 exerts its biological effects by binding to and activating the Vitamin D Receptor, a nuclear transcription factor that regulates a multitude of genes involved in cell proliferation, differentiation, and apoptosis. Unlike the natural VDR ligand, calcitriol, BXL-628 is designed to have a more favorable therapeutic window, with potent anti-proliferative effects and a reduced risk of hypercalcemia.
The binding of BXL-628 to the VDR initiates a cascade of molecular events, leading to the modulation of gene expression. This includes the regulation of genes that control the cell cycle and induce programmed cell death, which are crucial mechanisms in its therapeutic effect on hyperproliferative disorders like BPH.
Quantitative Data on Biological Activity
The following tables summarize the key quantitative findings from preclinical studies on BXL-628.
Table 1: In Vitro Anti-Proliferative Activity of BXL-628
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human BPH cells | Cell proliferation assay | -logIC50 | 16.4 ± 0.6 (in the presence of testosterone) | [Crescioli et al., 2004] |
| DU145 (Prostate Cancer) | Cell proliferation assay | IC50 | 22.1 ± 19.1 pM | [Marchiani et al., 2006] |
Table 2: In Vitro Pro-Apoptotic Activity of BXL-628
| Cell Line | Treatment | Effect on Apoptosis | Reference |
| Human BPH cells | 10 nM BXL-628 | 270% increase in apoptotic nuclei | [Crescioli et al., 2004] |
Signaling Pathways and Experimental Workflows
BXL-628 Signaling Pathway
The following diagram illustrates the proposed mechanism of action for BXL-628 in prostate cells.
Experimental Workflow: Cell Proliferation Assay
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of BXL-628.
Experimental Workflow: Apoptosis Assay (TUNEL/ISEL)
The diagram below illustrates the workflow for detecting apoptosis induced by BXL-628 using the TUNEL or ISEL method.
Detailed Experimental Protocols
Cell Culture
-
Human BPH Cells: Primary cultures of human BPH cells are established from surgical specimens. Tissues are minced and digested with collagenase. The resulting cells are cultured in a suitable medium, such as RPMI 1640 supplemented with 10% fetal bovine serum (FBS), antibiotics, and antimycotics.
-
DU145 Cells: The DU145 human prostate cancer cell line is maintained in RPMI 1640 medium supplemented with 10% FBS and antibiotics.
Cell Proliferation Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of BXL-628 or vehicle control. For studies involving growth factors, cells are co-incubated with BXL-628 and the respective growth factor (e.g., testosterone).
-
Incubation: Cells are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (ISEL - In Situ End-Labeling)
-
Cell Culture and Treatment: BPH cells are cultured on glass slides or in chamber slides and treated with BXL-628 (e.g., 10 nM) for a specified period (e.g., 48 hours).
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde-based fixative and then permeabilized with a solution containing proteinase K or a similar enzyme.
-
End-Labeling: The 3'-OH ends of fragmented DNA are labeled with biotinylated nucleotides using the enzyme Terminal deoxynucleotidyl Transferase (TdT).
-
Detection: The incorporated biotin (B1667282) is detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by the addition of a chromogenic substrate such as diaminobenzidine (DAB), which produces a brown precipitate in apoptotic cells.
-
Analysis: The percentage of apoptotic cells (with stained nuclei) is determined by counting under a light microscope.
Conclusion
BXL-628 (Elocalcitol) is a potent Vitamin D Receptor agonist with significant anti-proliferative and pro-apoptotic activities in prostate cells. Its ability to inhibit the growth of BPH cells and prostate cancer cells, as demonstrated in preclinical studies, underscores its potential as a therapeutic agent for BPH. Further research to fully elucidate its VDR binding kinetics and transactivation potential will provide a more complete understanding of its molecular pharmacology. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on VDR agonists and prostate disease.
The Rise and Discontinuation of BPH-628 (Elocalcitol): A Technical Review
For Immediate Release
Milan, Italy - This technical whitepaper provides an in-depth guide to the discovery, synthesis, and biological characterization of BPH-628, also known as Elocalcitol (B1671181). Developed by BioXell SpA, this synthetic analog of vitamin D3 was a promising therapeutic candidate for benign prostatic hyperplasia (BPH), demonstrating a novel mechanism of action distinct from existing treatments. This document, intended for researchers, scientists, and drug development professionals, consolidates preclinical and clinical data, outlines experimental methodologies, and visualizes the key signaling pathways involved in its activity.
Introduction: A Novel Approach to Benign Prostatic Hyperplasia
Benign prostatic hyperplasia (BPH) is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS).[1] Traditional pharmacotherapies have primarily focused on androgen deprivation or alpha-adrenergic blockade. Elocalcitol (this compound) emerged from a different therapeutic strategy, targeting the Vitamin D Receptor (VDR), which is expressed in prostate and bladder cells.[2][3] As a VDR agonist, elocalcitol was designed to regulate cell proliferation and apoptosis, offering a new avenue for managing prostate growth.[3]
Discovery and Synthesis
Elocalcitol is a synthetic derivative of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D.[3] The discovery process focused on identifying a calcitriol analog with potent anti-proliferative effects on prostate cells without inducing hypercalcemia, a common side effect of VDR agonists.[1] While a detailed public account of the lead optimization and structure-activity relationship (SAR) studies for elocalcitol is limited, research on other 2-substituted vitamin D3 analogs suggests that modifications at the C-2 position of the A-ring can significantly modulate biological activity.[4][5][6] The synthesis of such analogs is a complex multi-step process, often involving the coupling of an A-ring synthon with a C/D-ring fragment.[4]
Chemical Structure of Elocalcitol (this compound)
A detailed, publicly available step-by-step synthesis protocol for elocalcitol is not readily found in the scientific literature. However, the general approach for creating 2-substituted vitamin D3 analogs often involves the following key steps:
-
Preparation of the A-ring synthon: This typically involves a multi-step synthesis starting from a readily available chiral precursor. For 2-substituted analogs, the substituent is introduced at this stage.
-
Preparation of the C/D-ring fragment (Grundmann ketone analog): This fragment, containing the side chain, is also synthesized through a multi-step process.
-
Coupling of the A-ring and C/D-ring fragments: A crucial step, often achieved through a palladium-catalyzed reaction such as a Sonogashira or Suzuki coupling, to form the complete vitamin D carbon skeleton.[4][5]
-
Final deprotection and purification steps: To yield the final active compound.
Mechanism of Action
Elocalcitol exerts its effects primarily through its agonistic activity on the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[2] Unlike traditional BPH therapies, elocalcitol's mechanism is independent of the androgen pathway; it does not inhibit 5α-reductase or bind to the androgen receptor.[1] Its therapeutic effects in BPH are thought to be mediated through a combination of anti-proliferative, pro-apoptotic, and anti-inflammatory actions.
Anti-proliferative and Pro-apoptotic Effects in Prostate Cells
In preclinical studies, elocalcitol was shown to inhibit the proliferation of human BPH cells and induce apoptosis, even in the presence of androgens and growth factors.[1] This is achieved by modulating the expression of genes involved in cell cycle control and programmed cell death.
Modulation of Bladder Smooth Muscle Contractility
Beyond its effects on the prostate, elocalcitol was also found to impact bladder function. It inhibits the RhoA/Rho kinase (ROCK) signaling pathway in bladder smooth muscle cells.[7] The RhoA/ROCK pathway is a key regulator of smooth muscle contraction, and its overactivity is implicated in the bladder dysfunction associated with BPH.
Anti-inflammatory Properties
Elocalcitol has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in human BPH cells.[8] This action may contribute to the alleviation of the inflammatory component often associated with BPH.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by elocalcitol and a general workflow for its preclinical evaluation.
Caption: Elocalcitol signaling pathway in prostate and bladder cells.
Caption: General workflow for the preclinical evaluation of Elocalcitol.
Summary of Preclinical and Clinical Data
Elocalcitol demonstrated promising results in both preclinical and clinical settings. The following tables summarize key quantitative findings.
Table 1: Preclinical Activity of Elocalcitol (this compound)
| Parameter | Cell Line/Model | Result | Reference |
| Inhibition of Cell Proliferation | Human BPH cells | Potent inhibition of androgen- and growth factor-stimulated proliferation | [1] |
| Induction of Apoptosis | Human BPH cells | Significant increase in apoptotic cells | [1] |
| 5α-reductase Inhibition | Enzyme assays | No inhibition of 5α-reductase 1 and 2 | [1] |
| Androgen Receptor Binding | BPH homogenates | No binding to the androgen receptor | [1] |
| In Vivo Efficacy | Rat model of BPH | Decreased prostate growth, comparable to finasteride | [1] |
| Calcemic Effects | Rat models | Did not affect calcemia at therapeutic doses | [1] |
Table 2: Phase II Clinical Trial Results for Elocalcitol (this compound) in BPH
| Endpoint | Elocalcitol (150 mcg/day) | Placebo | p-value | Reference |
| Number of Patients | 57 | 62 | - | [4] |
| Treatment Duration | 12 weeks | 12 weeks | - | [4] |
| Percentage Change in Prostate Volume | -2.90% | +4.32% | <0.0001 | [4] |
| Mean Change in Max. Urinary Flow (Qmax, ml/s) | -0.30 | +1.50 | Not Significant | [4] |
| Mean Change in AUASI Total Score | -1.77 | -3.45 | Not Significant | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Human BPH stromal cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of elocalcitol or vehicle control for 72 hours.
-
MTT Addition: 20 µL of MTT (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
RhoA Activation Assay (GTP-RhoA Pulldown and Western Blot)
This assay is used to determine the amount of active, GTP-bound RhoA in cell lysates.
-
Cell Lysis: Human bladder smooth muscle cells, treated with elocalcitol or control, are lysed in a buffer containing protease inhibitors.
-
GTP-RhoA Pulldown: Cell lysates are incubated with Rhotekin-RBD agarose (B213101) beads, which specifically bind to GTP-bound (active) RhoA.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for RhoA.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used for detection.
-
Quantification: The intensity of the bands corresponding to active RhoA is quantified and normalized to the total RhoA in the cell lysates.
Conclusion and Future Directions
Elocalcitol (this compound) represented a significant innovation in the potential treatment of BPH, with a unique mechanism of action that offered a promising alternative to existing therapies. Its ability to arrest prostate growth, coupled with a favorable safety profile regarding calcemic effects, was demonstrated in preclinical and Phase II clinical studies.[1][4] However, despite these encouraging results, BioXell ultimately discontinued (B1498344) the clinical development of elocalcitol for BPH and other indications.[3][9]
The journey of elocalcitol underscores the complexities of drug development. While the compound did not reach the market, the research into its mechanism of action has provided valuable insights into the role of the Vitamin D Receptor in prostate and bladder pathophysiology. The data and methodologies presented in this whitepaper can serve as a valuable resource for scientists working on novel therapies for urological conditions, and may inspire further investigation into VDR agonists and related signaling pathways as therapeutic targets.
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly potent 2-methylene analogs of 1α,25-dihydroxyvitamin D3: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elocalcitol (BXL-628): a novel, investigational therapy for the therapeutic management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elocalcitol - AdisInsight [adisinsight.springer.com]
Preclinical Research Findings on BPH-628: A Technical Guide for Drug Development Professionals
Introduction
BPH-628 is a novel small molecule inhibitor of human Geranylgeranyl Diphosphate Synthase (GGPPS), a critical enzyme in the mevalonate (B85504) pathway. GGPPS catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP), an essential precursor for the post-translational modification of small GTPases, such as those in the Ras superfamily. The proper functioning of these proteins is crucial for cell signaling, proliferation, and survival. By inhibiting GGPPS, this compound disrupts these fundamental cellular processes, leading to the induction of apoptosis, or programmed cell death. This mechanism of action positions this compound as a potential therapeutic agent, particularly in the field of oncology. This technical guide provides a comprehensive overview of the available preclinical research findings on this compound, including its mechanism of action, in vitro activity, and the methodologies used for its characterization.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of GGPPS. This inhibition leads to a depletion of the cellular pool of GGPP. GGPP is a crucial substrate for geranylgeranyltransferase I and II (GGTase I and II), enzymes that catalyze the attachment of a geranylgeranyl lipid moiety to the C-terminus of specific target proteins. This process, known as geranylgeranylation, is a form of prenylation that is essential for the proper membrane localization and function of many signaling proteins, including small GTPases like Rho, Rac, and Rap.
The disruption of protein geranylgeranylation by this compound results in the accumulation of unprenylated, cytosolic, and inactive forms of these small GTPases. This, in turn, disrupts downstream signaling pathways that are critical for cell cycle progression, cytoskeletal organization, and cell survival. The culmination of these effects is the induction of apoptosis, making GGPPS a compelling target for cancer therapy.
Quantitative Data
The in vitro inhibitory activity of this compound against human GGPPS has been characterized, with the following key quantitative data available:
| Parameter | Value | Species | Assay Conditions | Reference |
| pIC50 | 6.1 | Human | Recombinant enzyme, in vitro | [1] |
| Ki | 5.86 nM | Not Specified | Not Specified | [2] |
Note: Detailed assay conditions for the reported Ki value were not available in the public domain.
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical characterization of GGPPS inhibitors like this compound.
Recombinant Human GGPPS Expression and Purification
The production of recombinant human GGPPS (hGGPPS) is a prerequisite for in vitro enzyme inhibition assays. A common protocol involves the following steps:
-
Gene Cloning: The cDNA encoding human GGPPS is cloned into an expression vector, often with a polyhistidine (His) tag to facilitate purification.
-
Bacterial Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Induction: The bacterial culture is grown to an optimal density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: The bacterial cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.
-
Purification: The His-tagged hGGPPS is purified from the cell lysate using immobilized metal affinity chromatography (IMAC), typically with a nickel-nitrilotriacetic acid (Ni-NTA) resin.
-
Tag Cleavage (Optional): The His-tag can be removed by enzymatic cleavage, followed by a second round of IMAC to separate the untagged protein from the uncleaved protein and the protease.
-
Purity Assessment: The purity of the recombinant hGGPPS is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
In Vitro GGPPS Enzyme Inhibition Assay
The inhibitory potency of this compound against hGGPPS can be determined using an in vitro enzyme assay that measures the production of one of the reaction products, inorganic pyrophosphate (PPi).
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains a reaction buffer (e.g., Tris-HCl with MgCl2), the substrates farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), and varying concentrations of the test compound (this compound).
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant hGGPPS.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Detection: The amount of PPi generated is quantified using a commercially available detection kit (e.g., a fluorescent or colorimetric pyrophosphate assay kit).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The half-maximal inhibitory concentration (IC50) is then determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
GGPPS Inhibition Signaling Pathway
The following diagram illustrates the signaling pathway affected by the inhibition of GGPPS by this compound.
Experimental Workflow for Preclinical Evaluation of a GGPPS Inhibitor
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a GGPPS inhibitor like this compound.
Conclusion and Future Directions
The available preclinical data indicate that this compound is a potent inhibitor of human GGPPS with a clear mechanism of action that leads to the induction of apoptosis. While in vitro enzymatic activity has been established, a comprehensive understanding of its therapeutic potential requires further investigation. Specifically, future research should focus on:
-
Cellular Activity: A thorough evaluation of this compound's anti-proliferative and pro-apoptotic effects across a panel of cancer cell lines is needed to identify potential indications.
-
In Vivo Efficacy: Studies in relevant animal models of cancer are crucial to determine the in vivo efficacy of this compound in reducing tumor growth.
-
Pharmacokinetics and Toxicology: A comprehensive assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential to evaluate its drug-like properties and therapeutic window.
References
The Anti-inflammatory Properties of BXL-628 (Elocalcitol) in Benign Prostatic Hyperplasia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). While historically viewed as a purely proliferative disease, there is a growing body of evidence highlighting the critical role of chronic inflammation in the pathogenesis and progression of BPH. BXL-628 (elocalcitol), a synthetic analog of vitamin D, has emerged as a promising therapeutic agent for BPH, exhibiting both anti-proliferative and potent anti-inflammatory effects. This technical guide provides an in-depth review of the pre-clinical and clinical evidence supporting the anti-inflammatory properties of BXL-628 in the context of BPH. We will delve into the molecular mechanisms of action, present quantitative data from key studies in structured tables, provide detailed experimental protocols for the methodologies employed, and visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for BPH.
Introduction
Benign Prostatic Hyperplasia (BPH) is a complex and multifactorial disease. The pathological enlargement of the prostate gland is driven by both static and dynamic components. The static component relates to the increased prostate volume due to the proliferation of stromal and epithelial cells, while the dynamic component involves smooth muscle contraction in the prostate and bladder neck.[1][2] Emerging evidence strongly suggests that a persistent inflammatory state within the prostate microenvironment is a key contributor to the development and progression of BPH.[3] Inflammatory infiltrates, composed of T-lymphocytes, B-lymphocytes, and macrophages, are frequently observed in BPH tissues and are associated with increased prostate volume and symptom severity.[3]
BXL-628 (elocalcitol) is a vitamin D receptor (VDR) agonist that has been investigated for the treatment of BPH.[1][2] Unlike traditional BPH therapies that target androgen signaling or smooth muscle tone, BXL-628 offers a novel mechanism of action by modulating inflammatory pathways and cellular proliferation.[4][5] Preclinical studies have demonstrated its ability to inhibit the proliferation of human BPH cells, induce apoptosis, and, importantly, suppress the production of pro-inflammatory cytokines and chemokines.[1][4] This technical guide will provide a detailed examination of the anti-inflammatory properties of BXL-628 in BPH, focusing on its molecular targets and functional outcomes.
Quantitative Data on the Anti-inflammatory and Anti-proliferative Effects of BXL-628
The following tables summarize the key quantitative findings from preclinical and clinical studies on BXL-628, providing a clear comparison of its efficacy across different experimental models.
Table 1: In Vitro Effects of BXL-628 on BPH Cell Proliferation and Inflammatory Markers
| Parameter | Cell Type | Treatment/Stimulus | BXL-628 Concentration | Result | Reference |
| Cell Proliferation | Human BPH Stromal Cells | IL-8 | 10 nM | Inhibition of IL-8-induced proliferation | Penna et al., 2009 |
| Cell Proliferation | Human BPH Stromal Cells | Testosterone, KGF, Des(1-3)IGF-I | 0.1 - 100 nM | Dose-dependent inhibition of proliferation | Crescioli et al., 2004 |
| IL-8 Production | Human BPH Stromal Cells | Inflammatory Cytokines | 10 nM | Significant inhibition of IL-8 production | Penna et al., 2009 |
| COX-2 Expression | Human BPH Stromal Cells | Inflammatory Cytokines | 10 nM | Decreased COX-2 expression | Penna et al., 2009 |
| PGE2 Production | Human BPH Stromal Cells | Inflammatory Cytokines | 10 nM | Decreased PGE2 production | Penna et al., 2009 |
Table 2: In Vivo Effects of BXL-628 in Animal Models of BPH and Prostatitis
| Parameter | Animal Model | Treatment Duration | BXL-628 Dosage | Result | Reference |
| Prostate Growth | Testosterone-supplemented castrated rats | Not Specified | Not Specified | Decreased prostate growth similar to finasteride | Crescioli et al., 2004 |
| Intra-prostatic Cell Infiltrate | Mice with autoimmune prostatitis | Not Specified | Normocalcemic doses | Significant reduction of intra-prostatic cell infiltrate | Adorini et al., 2007 |
Table 3: Clinical Trial Data for BXL-628 in BPH Patients
| Parameter | Study Design | Treatment Duration | BXL-628 Dosage | Result | Reference |
| Prostate Volume | Phase II, double-blind, randomized, placebo-controlled | 12 weeks | 150 mcg daily | -2.90% change from baseline (vs. +4.32% for placebo, p<0.0001) | Colli et al., 2006 |
| Prostate Growth | Randomized clinical trial | 6 months | 150 mcg/day | 0.52% increase in prostate volume (vs. 3.52% for placebo, p<0.0001) | Montorsi et al., AUA 2008 |
| Qmax (Maximum Urinary Flow Rate) | Phase II, double-blind, randomized, placebo-controlled | 12 weeks | 150 mcg daily | No significant change | Colli et al., 2006 |
| American Urological Association Symptom Index (AUASI) | Phase II, double-blind, randomized, placebo-controlled | 12 weeks | 150 mcg daily | No significant change | Colli et al., 2006 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on BXL-628.
Primary Human BPH Stromal Cell Culture
This protocol is adapted from methodologies described for establishing primary cultures of human BPH stromal cells.
-
Tissue Acquisition and Preparation:
-
Obtain fresh BPH tissue from patients undergoing surgical resection, following institutional ethical guidelines.
-
Wash the tissue specimens multiple times with sterile, ice-cold phosphate-buffered saline (PBS) supplemented with antibiotics (penicillin/streptomycin).
-
Mince the tissue into small fragments (approximately 1-2 mm³) using sterile scalpels or scissors in a sterile petri dish.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a sterile conical tube containing a digestion solution. A common solution consists of Dulbecco's Modified Eagle Medium (DMEM) supplemented with collagenase (e.g., 1 mg/mL) and hyaluronidase (B3051955) (e.g., 0.1 mg/mL).
-
Incubate the tissue suspension at 37°C for 2-4 hours with gentle agitation.
-
Periodically triturate the suspension with a pipette to aid in tissue disaggregation.
-
-
Cell Isolation and Culture:
-
Following digestion, filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue fragments.
-
Centrifuge the filtered cell suspension at 300 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (e.g., DMEM supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics).
-
Plate the cells in T75 culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the stromal cells (which are more adherent) to attach for 24-48 hours. After this period, remove the non-adherent epithelial cells by washing the flask with PBS.
-
Replenish with fresh complete culture medium and continue incubation. The medium should be changed every 2-3 days.
-
-
Cell Passaging:
-
When the cells reach 80-90% confluency, they can be passaged.
-
Wash the cells with PBS and detach them using a solution of 0.25% trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
-
Proliferation Assay
This protocol describes a typical colorimetric assay to measure cell proliferation.
-
Cell Seeding:
-
Seed the primary BPH stromal cells in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium.
-
Allow the cells to adhere and stabilize for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of BXL-628 in the presence or absence of a mitogen (e.g., IL-8, testosterone, or growth factors). Include appropriate vehicle controls.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
-
Quantification of Proliferation:
-
Add a colorimetric reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO for MTT).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
The absorbance is directly proportional to the number of viable, proliferating cells.
-
Western Blot Analysis for RhoA Translocation
This protocol outlines the steps to assess the effect of BXL-628 on the translocation of RhoA from the cytosol to the membrane, a key step in its activation.
-
Cell Treatment and Lysis:
-
Culture and treat BPH stromal cells with BXL-628 and/or stimulants (e.g., IL-8) as described for the proliferation assay.
-
After treatment, wash the cells with ice-cold PBS.
-
-
Subcellular Fractionation:
-
Lyse the cells in a hypotonic buffer to release the cytosolic proteins.
-
Centrifuge the lysate at a low speed to pellet the nuclei and unbroken cells.
-
Transfer the supernatant (cytosolic fraction) to a new tube.
-
The remaining pellet contains the membrane fraction. Resuspend this pellet in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize the membrane proteins.
-
Centrifuge at high speed to pellet the insoluble debris. The supernatant is the membrane fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for RhoA overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
The intensity of the RhoA band in the membrane fraction relative to the cytosolic fraction indicates the extent of its translocation and activation.
-
Signaling Pathways and Mechanisms of Action
BXL-628 exerts its anti-inflammatory effects in BPH through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Overview of BXL-628 Mechanism of Action in BPH
Caption: Overview of BXL-628's inhibitory action on BPH pathogenesis.
BXL-628 Inhibition of the Pro-inflammatory NF-κB Pathway
Caption: BXL-628 inhibits NF-κB signaling to reduce inflammatory gene expression.
BXL-628 Modulation of the RhoA/ROCK Pathway
Caption: BXL-628 inhibits the RhoA/ROCK pathway, reducing cell invasion and proliferation.
Experimental Workflow for Assessing BXL-628 Effects
Caption: A typical experimental workflow to evaluate the effects of BXL-628 on BPH.
Discussion and Future Directions
The evidence presented in this technical guide strongly supports the role of BXL-628 as a potent anti-inflammatory agent in the context of BPH. Its ability to inhibit the NF-κB and RhoA/ROCK signaling pathways provides a clear mechanistic basis for its observed effects on reducing pro-inflammatory cytokine production and cell proliferation in BPH.[6] The dual action of BXL-628 on both the inflammatory and proliferative components of BPH makes it a compelling candidate for further investigation.
Clinical data from a phase II trial demonstrated that BXL-628 can effectively arrest prostate growth in men with BPH.[7][8] However, the lack of significant improvement in urinary symptoms in this study warrants further investigation. It is possible that a longer treatment duration or patient stratification based on inflammatory status could reveal more pronounced clinical benefits. Notably, there are conflicting reports regarding the clinical development of BXL-628, with some sources suggesting its termination.[9] This highlights the challenges in translating promising preclinical findings into clinically successful therapies.
Future research should focus on several key areas. Firstly, a more detailed elucidation of the upstream and downstream effectors of the VDR in prostate cells is needed to fully understand the molecular basis of BXL-628's action. Secondly, long-term clinical trials with patient populations selected for evidence of prostatic inflammation could provide a clearer picture of the therapeutic potential of VDR agonists in BPH. Finally, the development of biomarkers to identify patients most likely to respond to anti-inflammatory therapies like BXL-628 would be a significant advancement in the personalized management of BPH.
Conclusion
BXL-628 (elocalcitol) represents a novel therapeutic approach for BPH by directly targeting the underlying inflammatory and proliferative processes. Its mechanism of action, centered on the activation of the Vitamin D Receptor and subsequent inhibition of pro-inflammatory signaling pathways, distinguishes it from current BPH treatments. The preclinical and early clinical data are promising, demonstrating a clear biological effect on prostate tissue. While the path to clinical approval has faced challenges, the scientific rationale for targeting inflammation in BPH remains strong, and the lessons learned from the study of BXL-628 will undoubtedly inform the development of future therapies for this common and impactful disease. This technical guide provides a solid foundation for researchers and drug developers to build upon in their quest for more effective BPH treatments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differential impact of paired patient-derived BPH and normal adjacent stromal cells on benign prostatic epithelial cell growth in 3D culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cairibu.urology.wisc.edu [cairibu.urology.wisc.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
Elocalcitol's Role in Apoptosis of Prostate Stromal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elocalcitol (B1671181) (BXL-628), a synthetic analog of vitamin D3, has demonstrated significant potential in the management of benign prostatic hyperplasia (BPH). Its mechanism of action extends beyond merely inhibiting proliferation to actively modulating inflammatory responses and, putatively, inducing apoptosis in prostate stromal cells. This technical guide provides an in-depth analysis of the molecular pathways influenced by elocalcitol, with a focus on its role in programmed cell death within the prostatic stroma. While direct quantitative data on elocalcitol-induced apoptosis in prostate stromal cells is limited in publicly available literature, this document synthesizes the existing preclinical evidence on its anti-proliferative and anti-inflammatory effects and draws parallels from studies on other prostate cell types to elucidate its potential apoptotic mechanisms.
Introduction
Benign prostatic hyperplasia is characterized by the non-malignant enlargement of the prostate gland, primarily driven by the proliferation of both epithelial and stromal cells.[1] Traditional therapies have focused on hormonal regulation and smooth muscle relaxation. Elocalcitol, a vitamin D receptor (VDR) agonist, offers a novel therapeutic avenue by targeting the underlying cellular growth and inflammatory processes.[1][2] As a synthetic derivative of vitamin D3, elocalcitol regulates cell proliferation and apoptosis through its interaction with the VDR.[2] Preclinical studies have established its potent inhibitory effects on the proliferation of BPH cells, surpassing even established treatments like finasteride.[2] This guide delves into the molecular mechanisms underpinning these effects, with a particular emphasis on the signaling cascades that may lead to apoptosis in prostate stromal cells.
Elocalcitol's Impact on Prostate Stromal Cell Proliferation and Viability
While the primary focus of this guide is apoptosis, the most robust quantitative data for elocalcitol's effect on prostate stromal cells lies in its anti-proliferative properties. These effects are intrinsically linked to the regulation of cell fate, including apoptosis.
Inhibition of IL-8-Dependent Proliferation
Inflammation is a key driver of BPH progression, with proinflammatory cytokines stimulating the secretion of interleukin-8 (IL-8), a chemokine implicated in BPH pathogenesis.[3][4] Elocalcitol has been shown to significantly inhibit the IL-8-induced proliferation of BPH stromal cells.[3][4]
Table 1: Effect of Elocalcitol on IL-8-Induced Proliferation of BPH Stromal Cells
| Treatment Condition | Proliferation Rate (Relative to Control) | Key Finding | Citation |
| Control (Unstimulated) | 100% | Baseline proliferation. | [3][4] |
| IL-8 Stimulation | Increased | IL-8 promotes BPH stromal cell proliferation. | [3][4] |
| Elocalcitol + IL-8 Stimulation | Significantly Decreased | Elocalcitol counteracts the proliferative effect of IL-8. | [3][4] |
Note: Specific quantitative values for proliferation inhibition (e.g., IC50) in primary BPH stromal cells are not detailed in the provided abstracts. The table reflects the qualitative findings of the research.
Signaling Pathways Modulated by Elocalcitol
Elocalcitol exerts its cellular effects by modulating key intracellular signaling pathways that govern proliferation, inflammation, and apoptosis.
Inhibition of the RhoA/Rho Kinase (ROCK) Pathway
The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and proliferation. In BPH stromal cells, IL-8 activates this pathway, contributing to disease progression.[3][4] Elocalcitol effectively inhibits this signaling cascade.[3][4]
References
- 1. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways [pubmed.ncbi.nlm.nih.gov]
BPH-628: A Deep Dive into its Impact on Cell Cycle Progression in Benign Prostatic Hyperplasia
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-cancerous enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). The underlying pathology involves the proliferation of both stromal and epithelial cells within the prostate's transition zone. BPH-628 (also known as Elocalcitol), a novel vitamin D3 analog, has emerged as a promising therapeutic agent that inhibits prostate cell growth. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound impacts cell cycle progression in BPH, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of this compound on human BPH cells have been demonstrated in preclinical studies. The following tables summarize the key quantitative findings.
| Treatment Condition | Inhibition of Cell Proliferation (Imax) | IC50 | Reference |
| This compound (in androgen-unstimulated BPH cells) | 43% ± 1% | ~1 nM | [1] |
| This compound (in testosterone-stimulated BPH cells) | Not explicitly stated, but significant inhibition observed | < 1 nM | [1] |
| Calcitriol (Vitamin D3) (in androgen-unstimulated BPH cells) | 43% ± 1% | > 100 nM | [1] |
Table 1: Inhibition of BPH Cell Proliferation by this compound and Calcitriol. Data indicate that this compound is significantly more potent than its parent compound, calcitriol, in inhibiting the proliferation of human BPH cells.
| Treatment Condition | Induction of Apoptosis (% of ISEL-positive nuclei) | Reference |
| Control (untreated BPH cells) | Baseline | [1] |
| This compound (10 nM for 48h) | 270% increase over control | [1] |
| This compound (in the presence of growth factors) | >250% increase over growth factor-treated cells | [1] |
Table 2: Induction of Apoptosis in BPH Cells by this compound. this compound robustly induces programmed cell death in BPH cells, even in the presence of survival signals from growth factors.
Core Mechanism of Action: Vitamin D Receptor-Mediated Cell Cycle Arrest
This compound exerts its anti-proliferative effects by acting as a potent agonist of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Unlike many conventional BPH therapies, the mechanism of this compound is independent of the androgen receptor and 5-alpha-reductase pathways.[1] The binding of this compound to the VDR initiates a signaling cascade that culminates in cell cycle arrest, primarily at the G1/S phase transition.
Signaling Pathway of this compound in BPH Cells
The following diagram illustrates the proposed signaling pathway through which this compound modulates cell cycle progression in BPH cells.
Caption: this compound signaling pathway in BPH cells leading to cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on BPH cell cycle progression.
BPH-1 Cell Culture and Drug Treatment
The BPH-1 cell line, an immortalized human benign prostatic hyperplasia epithelial cell line, is a standard in vitro model for these studies.
Workflow Diagram:
References
In Vitro Characterization of BPH-628 (Elocalcitol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-628, also known as Elocalcitol (B1671181), is a synthetic analog of calcitriol (B1668218) (1,25-dihydroxyvitamin D3). It has been investigated as a potential therapeutic agent for benign prostatic hyperplasia (BPH) due to its potent anti-proliferative, pro-apoptotic, and anti-inflammatory properties observed in preclinical studies. Unlike traditional therapies for BPH that target androgen pathways, this compound exhibits a novel, non-antiandrogenic mechanism of action. This technical guide provides an in-depth summary of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the signaling pathways involved. Although clinical development for BPH was discontinued (B1498344) due to unsatisfactory efficacy, the preclinical data highlight its significant biological activities.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Human BPH Cells
| Treatment Condition | This compound Concentration | Proliferation Inhibition | IC50 Value | Reference |
| Basal | 1 nM | Significant Inhibition | Several log units more effective than calcitriol | [1][2] |
| Testosterone-stimulated (10 nM) | 1 nM | Similar to Cyproterone (100 nM) | - | [1][2] |
| DHT-stimulated (10 nM) | 1 nM | Similar to Cyproterone (100 nM) | - | [1][2] |
| IL-8-stimulated | Dose-dependent | - | Significant inhibition | [3][4] |
Table 2: Pro-apoptotic Effects of this compound on Human BPH Cells
| Treatment Condition | This compound Concentration | Observation | Quantitative Measurement | Reference |
| Basal | 10 nM | Induction of apoptosis | 270% increase in apoptotic nuclei after 48h | [1] |
| In the presence of androgens/growth factors | Not specified | Induction of apoptosis | - | [1] |
| - | Not specified | Increased expression of clusterin (prostatic atrophy marker) | - | [1] |
Table 3: Effects of this compound on Inflammatory and Signaling Pathways in Human BPH Cells
| Pathway/Marker | Stimulus | This compound Effect | Reference |
| IL-8 production | Pro-inflammatory cytokines | Significant inhibition | [3][4] |
| COX-2 expression | Pro-inflammatory cytokines | Decreased expression | [3][4] |
| PGE2 production | Pro-inflammatory cytokines | Decreased production | [3][4] |
| NF-κB p65 nuclear translocation | Pro-inflammatory cytokines | Arrested | [3][4] |
| RhoA membrane translocation | IL-8 | Inhibited | [3][4] |
| MYPT1 phosphorylation (ROCK substrate) | IL-8 | Inhibited | [3][4] |
| 5α-reductase 1 and 2 activity | - | No inhibition | [1] |
| Androgen Receptor (AR) binding | - | No binding | [1] |
Experimental Protocols
Cell Culture of Human BPH Cells (BPH-1 cell line)
The BPH-1 cell line, an immortalized human prostatic epithelial cell line, is a common model for in vitro studies of BPH.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new culture flasks at a split ratio of 1:3 to 1:6.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed BPH-1 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed BPH-1 cells in 6-well plates and treat with this compound or vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Rho Kinase (ROCK) Activity Assay
This assay measures the activity of ROCK by quantifying the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Procedure (Immuno-kinase Assay):
-
Lyse treated and untreated BPH-1 cells and quantify the protein concentration.
-
Incubate cell lysates in microplate wells pre-coated with a recombinant MYPT1 substrate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, detect the phosphorylated MYPT1 using a specific primary antibody against phospho-MYPT1 (e.g., at Thr696).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic HRP substrate (e.g., TMB) and measure the absorbance to quantify ROCK activity.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound in BPH cells.
Caption: General experimental workflow for in vitro characterization.
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
The Non-Hypercalcemic Profile of Elocalcitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elocalcitol (B1671181) (BXL-628) is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3, designed to retain potent anti-proliferative and anti-inflammatory activities while exhibiting a significantly reduced risk of hypercalcemia. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the non-hypercalcemic nature of elocalcitol. We delve into its distinct pharmacodynamic properties, including its differential binding affinity for the Vitamin D Receptor (VDR) and serum Vitamin D-Binding Protein (DBP), its resistance to metabolic degradation, and its tissue-selective actions. This guide summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used to elucidate these properties, and presents visual diagrams of the relevant signaling pathways and experimental workflows. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
Vitamin D analogs are a cornerstone in the treatment of various conditions, including secondary hyperparathyroidism, psoriasis, and certain cancers. However, the therapeutic utility of the most active endogenous vitamin D metabolite, calcitriol (1α,25-dihydroxyvitamin D3), is often limited by its potent calcemic effects, leading to hypercalcemia and its associated complications. Elocalcitol was developed to overcome this limitation by separating the desired anti-proliferative and anti-inflammatory effects from the hypercalcemic actions. This document will elucidate the multifaceted mechanisms that contribute to the favorable safety profile of elocalcitol.
Comparative Pharmacodynamics of Elocalcitol and Calcitriol
The non-hypercalcemic nature of elocalcitol can be attributed to a combination of factors that differentiate it from calcitriol. These include its binding affinities for key proteins, its metabolic stability, and its tissue-specific effects.
Binding Affinities for VDR and DBP
Elocalcitol exhibits a nuanced interaction with the Vitamin D Receptor (VDR) and the serum Vitamin D-Binding Protein (DBP), which plays a crucial role in its reduced calcemic activity.
| Ligand | Relative Binding Affinity for VDR (vs. Calcitriol) | Relative Binding Affinity for DBP (vs. Calcitriol) | Reference |
| Elocalcitol (Eldecalcitol*) | ~8-fold lower (44.6%) | ~4.2-fold higher (421.9%) | [1] |
| Calcitriol | 100% | 100% | [1] |
Note: Data for eldecalcitol (B1671164), a closely related analog, is used as a surrogate for elocalcitol's binding affinities.
The lower binding affinity of elocalcitol for the VDR compared to calcitriol contributes to its reduced potency in inducing hypercalcemia-related gene expression in tissues like the intestine.[1] Conversely, its significantly higher affinity for DBP limits the bioavailability of free elocalcitol, particularly restricting its uptake into parathyroid cells, which contributes to a weaker suppression of parathyroid hormone (PTH) compared to calcitriol in vivo.[2]
Metabolic Stability
Elocalcitol is designed to be more resistant to degradation by the mitochondrial enzyme 24-hydroxylase (CYP24A1), the primary enzyme responsible for the catabolism of vitamin D metabolites.
| Compound | Metabolism by CYP24A1 | Effect on Half-life | Reference |
| Elocalcitol (Eldecalcitol*) | Resistant to degradation | Prolonged | [2] |
| Calcitriol | Readily metabolized | Short | [2] |
Note: Data for eldecalcitol demonstrates this resistance to metabolism.
This resistance to catabolism leads to a prolonged half-life of elocalcitol in target tissues, which may enhance its therapeutic effects at lower, non-hypercalcemic doses.[2]
Tissue-Selective Actions of Elocalcitol
Elocalcitol demonstrates a remarkable degree of tissue selectivity, exerting potent effects on certain cell types while having a less pronounced impact on tissues that regulate calcium homeostasis.
Intestinal Calcium Absorption
While calcitriol is a potent stimulator of intestinal calcium absorption, elocalcitol has a comparatively weaker effect. This is a key factor in its non-hypercalcemic profile.
| Treatment | Dose | Effect on Intestinal Calcium Absorption | Effect on Serum Calcium | Reference |
| Elocalcitol | 75 mcg/day | Modest increase | No significant increase | [3] |
| Elocalcitol | 150 mcg/day | Modest increase | No significant increase | [3] |
| Calcitriol | (Varies) | Strong increase | Dose-dependent increase | [4] |
Bone Resorption
In contrast to its modest effect on intestinal calcium absorption, elocalcitol is a potent inhibitor of bone resorption.
| Treatment | Effect on Bone Resorption Markers (e.g., CTX-I) | Reference |
| Elocalcitol | Significant decrease | [5] |
| Calcitriol | Dose-dependent effects | [4] |
Parathyroid Hormone (PTH) Suppression
The suppression of PTH by elocalcitol is less pronounced than that of calcitriol in vivo, primarily due to its high affinity for DBP, which limits its access to the parathyroid glands.[2]
| Compound | In Vitro PTH Suppression (serum-free) | In Vivo PTH Suppression | Reference |
| Elocalcitol (Eldecalcitol*) | 100-fold more potent than calcitriol | Less potent than calcitriol | [2] |
| Calcitriol | Potent | Potent | [2] |
Note: Data for eldecalcitol highlights the discrepancy between in vitro and in vivo PTH suppression.
Signaling Pathways Modulated by Elocalcitol
Elocalcitol exerts its cellular effects through both VDR-dependent and potentially VDR-independent signaling pathways.
VDR-Mediated Genomic Signaling
Like calcitriol, elocalcitol binds to the VDR, leading to the transcription of target genes. However, the differential VDR affinity and tissue-specific expression of co-regulators likely contribute to its unique biological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal calcium absorption in the aged rat: evidence of intestinal resistance to 1,25(OH)2 vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of intestinal calcium absorption by orally administrated vitamin D3 compounds: a prospective open-label randomized trial in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Target Identification and Validation of BPH-628 (Elocalcitol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of BPH-628, also known as Elocalcitol (B1671181), a novel Vitamin D3 analog developed for the treatment of benign prostatic hyperplasia (BPH). This document details the molecular target, mechanism of action, and the preclinical and clinical evidence supporting its development.
Executive Summary
This compound is a Vitamin D Receptor (VDR) agonist that has demonstrated efficacy in reducing prostate volume in patients with BPH.[1] Its mechanism of action is multifactorial, addressing both the static and dynamic components of BPH through anti-proliferative, pro-apoptotic, and anti-inflammatory effects on prostate cells, as well as influencing bladder smooth muscle contractility.[1] Preclinical studies in human BPH cells and rat models have validated its therapeutic potential, which was further supported by a Phase II clinical trial.[2][3]
Target Identification and Validation
The primary molecular target of this compound is the Vitamin D Receptor (VDR) , a nuclear receptor that mediates the biological effects of Vitamin D. The prostate is a known target organ for VDR agonists.[1]
Target Validation:
-
Expression: The VDR is expressed in various cell types within the urogenital system, including prostate and bladder cells, making it an accessible target for BPH treatment.
-
Functional Modulation: As a VDR agonist, this compound mimics the action of the natural ligand, 1,25-dihydroxyvitamin D3, to regulate gene expression related to cell proliferation, differentiation, and inflammation. Preclinical studies have shown that this compound's effects are consistent with VDR activation, leading to the inhibition of prostate cell growth.[3] While direct binding affinity studies are not detailed in the reviewed literature, the downstream biological effects strongly support the VDR as the primary target.
Mechanism of Action
This compound employs a multi-pronged approach to treating BPH, distinguishing it from traditional therapies like 5α-reductase inhibitors and α1-adrenoceptor antagonists.
3.1. Anti-proliferative and Pro-apoptotic Effects in Prostate Cells this compound directly inhibits the proliferation of human BPH stromal cells and induces apoptosis, thereby addressing the static component of BPH (prostate enlargement).[3]
-
Androgen-Independent Action: This effect is observed even in the presence of androgens or growth factors.[3] Importantly, this compound does not bind to the androgen receptor or inhibit 5α-reductase, indicating a mechanism of action that is distinct from finasteride (B1672673) and other anti-androgenic therapies.[3][4]
-
Induction of Apoptosis: In vivo studies in rats demonstrated that this compound induces DNA fragmentation and apoptosis in the prostate. It also increases the expression of clusterin, a marker associated with prostatic atrophy.[3]
3.2. Anti-inflammatory Properties Chronic inflammation is a known contributor to BPH pathogenesis. This compound exhibits significant anti-inflammatory effects.
-
Inhibition of Pro-inflammatory Mediators: this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), by human BPH cells.[1][3] IL-8 is implicated in BPH pathogenesis, and its reduction can mitigate the inflammatory response.
-
NF-κB Pathway Inhibition: The anti-inflammatory effects of this compound are linked to the inhibition of the NF-κB signaling pathway. It has been shown to prevent the nuclear translocation of the NF-κB p65 subunit in BPH cells.[3]
3.3. Modulation of Bladder Smooth Muscle Contractility this compound also addresses the dynamic component of BPH, which involves lower urinary tract symptoms (LUTS) arising from bladder overactivity.[5]
-
Inhibition of RhoA/Rho Kinase (ROCK) Pathway: this compound inhibits the RhoA/ROCK signaling pathway in both rat and human bladder smooth muscle cells.[5][6] This pathway is a key regulator of smooth muscle contraction. The mechanism involves impairing the translocation of RhoA to the cell membrane and reducing the phosphorylation of its downstream target, myosin phosphatase target subunit 1 (MYPT-1).[3][5] By inhibiting this calcium-sensitizing pathway, this compound can reduce bladder overactivity.[5]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in BPH Cell Proliferation
| Compound | Maximal Inhibition (Imax) | Relative Potency | Reference |
|---|---|---|---|
| This compound (Elocalcitol) | ~43% | Several log units more effective than Calcitriol (B1668218) | [7] |
| Calcitriol (Vit D) | ~43% | Baseline |[7] |
Table 2: Phase II Clinical Trial Results of this compound in BPH Patients
| Parameter | This compound (n=57) | Placebo (n=62) | p-value | Reference |
|---|---|---|---|---|
| Prostate Volume (% change from baseline) | -2.90% | +4.32% | <0.0001 | [2][8] |
| Qmax (uroflowmetry) (mean change from baseline) | -0.30 | +1.50 | Not Significant | [2][8] |
| AUASI Total Score (mean change from baseline) | -1.77 | -3.45 | Not Significant |[2][8] |
Experimental Protocols
This section describes the methodologies used in the key experiments for the validation of this compound.
6.1. In Vitro BPH Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of human BPH stromal cells.
-
Methodology: Human BPH cells are cultured and incubated for a specified period (e.g., 48 hours) with increasing concentrations of this compound or vehicle control.[7] Cell proliferation can be measured using various standard techniques, such as:
-
Ki-67 Staining: Immunostaining for the Ki-67 nuclear antigen, a marker of cell proliferation.[9]
-
MTT or WST-1 Assay: Colorimetric assays that measure mitochondrial metabolic activity, which is proportional to the number of viable cells.
-
BrdU Incorporation: An immunoassay that detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) into newly synthesized DNA during the S-phase of the cell cycle.
-
-
Stimulation: To test for androgen-independent effects, cells can be co-treated with androgens (e.g., 10 nM testosterone) or growth factors (e.g., 10 ng/ml KGF).[7]
6.2. Apoptosis Detection
-
Objective: To determine if this compound induces apoptosis in prostate cells.
-
Methodology:
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[10][11] This can be performed on cultured cells or on tissue sections from in vivo experiments.
-
Caspase Activity Assays: Measurement of the activity of executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates (e.g., DEVDase activity).[12]
-
Western Blotting: Analysis of apoptosis-related proteins, such as the cleavage of PARP or the expression levels of Bcl-2 family proteins.
-
6.3. RhoA/ROCK Pathway Analysis
-
Objective: To investigate the inhibitory effect of this compound on the RhoA/ROCK signaling pathway.
-
Methodology:
-
Western Blot for RhoA Translocation: Subcellular fractionation is performed to separate cytosolic and membrane-bound proteins. Western blotting is then used to quantify the amount of RhoA in the membrane fraction, as its translocation from the cytosol to the membrane is indicative of its activation.[3]
-
Immuno-kinase Assay for ROCK Activity: The activity of ROCK can be measured by quantifying the phosphorylation of its specific substrates, such as MYPT-1, using phospho-specific antibodies in Western blot analysis or ELISA.[3][13]
-
Confocal Microscopy: Immunofluorescence staining and confocal microscopy can be used to visualize the subcellular localization of RhoA and other pathway components.[3][5]
-
In Vitro Contractility Studies: Bladder smooth muscle strips from rats or humans are mounted in an organ bath. The contractile response to agonists like carbachol is measured in the presence and absence of this compound to assess its functional impact on muscle contraction.[5]
-
6.4. In Vivo Rat Model of BPH
-
Objective: To evaluate the efficacy of this compound in reducing prostate growth in a living organism.
-
Methodology:
-
Animal Model: Sprague-Dawley rats can be used. BPH can be induced, for example, by testosterone (B1683101) administration in castrated rats.[3]
-
Treatment: Animals are treated daily with this compound, a comparator drug (e.g., finasteride), or vehicle control for a defined period.[3]
-
Endpoints: At the end of the study, prostates are excised and weighed. Tissues are then processed for histological analysis, TUNEL staining to assess apoptosis, and biochemical assays (e.g., measurement of DNA fragmentation).[3]
-
6.5. Phase II Clinical Trial Protocol
-
Objective: To evaluate the effect of this compound on prostate volume in patients with BPH.[2][8]
-
Design: A double-blind, randomized, placebo-controlled study.[2][8]
-
Patient Population: Males aged ≥50 years with a diagnosis of BPH and a prostate volume ≥40 ml.[2][8]
-
Intervention: Oral administration of this compound (e.g., 150 mcg daily) or placebo for 12 weeks.[2][8]
-
Primary Endpoint: Percentage change in prostate volume from baseline, measured by pelvic Magnetic Resonance Imaging (MRI).[2][8]
-
Secondary Endpoints: Changes in uroflowmetry (Qmax), American Urological Association Symptom Index (AUASI), and serum levels of PSA, testosterone, and dihydrotestosterone.[2][8]
Experimental Workflow
References
- 1. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic versus proliferative activities in human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis profiles in benign prostatic hyperplasia: close associations of cell kinetics with percent area density of histologic composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction of apoptosis in BPH stromal cells by adenoviral-mediated overexpression of caspase-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Elocalcitol's Impact on Growth Factor Signaling in the Prostate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elocalcitol (B1671181) (BXL-628), a synthetic analog of vitamin D, has demonstrated significant anti-proliferative and pro-apoptotic effects in prostate cells, positioning it as a compound of interest for the management of prostate pathologies, including benign prostatic hyperplasia (BPH) and prostate cancer. A key mechanism underlying its therapeutic potential is the modulation of growth factor signaling pathways that are often dysregulated in prostatic diseases. This technical guide provides an in-depth analysis of the current understanding of Elocalcitol's effects on Fibroblast Growth Factor (FGF) signaling in the prostate. While direct, detailed evidence of its impact on Epidermal Growth Factor (EGF) and Insulin-like Growth Factor (IGF) signaling pathways is less established, this document will explore the potential for interaction based on the known mechanisms of vitamin D analogs and the critical roles of these pathways in prostate cancer, highlighting areas for future research.
Introduction: Growth Factor Signaling in Prostate Pathology
The prostate gland's growth and function are tightly regulated by a complex interplay of hormones and growth factors. Disruptions in these signaling networks can lead to uncontrolled cell proliferation, survival, and invasion, contributing to the development and progression of BPH and prostate cancer. Key players in this process include the FGF, EGF, and IGF signaling axes.
-
Fibroblast Growth Factor (FGF) Signaling: The FGF family, particularly Keratinocyte Growth Factor (KGF or FGF7), plays a crucial role in prostatic cell proliferation and survival.[1]
-
Epidermal Growth Factor (EGF) Signaling: The EGF receptor (EGFR) pathway is frequently overexpressed in prostate cancer and is associated with tumor progression and metastasis.
-
Insulin-like Growth Factor (IGF) Signaling: The IGF-1/IGF-1R axis is implicated in prostate cancer development and the transition to a more aggressive, androgen-independent state.[2]
Elocalcitol, as a vitamin D receptor (VDR) agonist, offers a therapeutic strategy by intervening in these critical signaling cascades.[3]
Elocalcitol's Effect on Fibroblast Growth Factor (FGF) Signaling
Preclinical research has robustly demonstrated Elocalcitol's ability to counteract the pro-proliferative and pro-invasive effects of KGF in prostate cancer cells.
Inhibition of KGF-Induced Proliferation and Invasion
Studies utilizing the androgen-independent DU145 prostate cancer cell line have shown that Elocalcitol effectively inhibits both basal and KGF-stimulated cell proliferation and invasion.[4]
Molecular Mechanism of Action
Elocalcitol's inhibitory action on the FGF signaling pathway is characterized by its rapid, non-genomic effects on the KGF receptor (KGFR). Specifically, Elocalcitol has been shown to:
-
Suppress KGFR Autotransphosphorylation: A brief incubation with Elocalcitol is sufficient to abrogate KGF-induced autotransphosphorylation of its receptor.[4]
-
Inhibit Downstream PI3K/Akt Signaling: Consequently, the downstream activation of the PI3K/Akt pathway, a critical survival and proliferation signaling cascade, is inhibited.[4]
This rapid action suggests a mechanism that does not rely on traditional genomic VDR-mediated gene transcription.
Quantitative Data Summary
The following table summarizes the quantitative effects of Elocalcitol on DU145 prostate cancer cell proliferation.
| Parameter | Condition | Value | Reference |
| IC50 | Inhibition of DU145 cell proliferation | 22.1 ± 19.1 pM | [4] |
Potential Effects of Elocalcitol on EGF and IGF Signaling
While direct experimental evidence detailing Elocalcitol's specific effects on EGF and IGF signaling in the prostate is limited, the broader understanding of vitamin D analog activity and the known interplay of these pathways provide a basis for hypothesizing potential mechanisms and identifying areas for future investigation.
Epidermal Growth Factor (EGF) Signaling
The EGFR signaling pathway is a well-established driver of prostate cancer progression. While no direct studies on Elocalcitol's effect on EGFR have been identified, the convergence of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK cascades, which are known to be modulated by vitamin D analogs, suggests a potential for cross-talk and indirect regulation.
Insulin-like Growth Factor (IGF) Signaling
The IGF signaling pathway is crucial for prostate cancer cell growth and survival. Research on vitamin D compounds has shown an interaction with the IGF axis. For instance, vitamin D has been demonstrated to increase the expression of IGF-binding protein-3 (IGFBP-3), which in turn can inhibit the mitogenic actions of IGF-1.[5] This suggests a plausible mechanism by which Elocalcitol could indirectly modulate IGF signaling in the prostate. However, further research is required to confirm this specific action for Elocalcitol.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of Elocalcitol's effect on FGF signaling.
Cell Culture
-
Cell Line: DU145 human prostate carcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (Cell Counting)
-
Seed DU145 cells in 24-well plates at a density of 1 x 10^4 cells/well.
-
Allow cells to attach for 24 hours.
-
Replace the medium with serum-free medium for 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of Elocalcitol in the presence or absence of KGF (10 ng/mL).
-
After the desired incubation period (e.g., 72 hours), detach the cells using trypsin-EDTA.
-
Count the cells using a hemocytometer or an automated cell counter.
Boyden Chamber Invasion Assay
-
Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium for 2 hours at 37°C.
-
In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS or KGF).
-
In the upper chamber, add a suspension of DU145 cells (e.g., 5 x 10^4 cells) in serum-free medium, with or without Elocalcitol.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of invaded cells in multiple microscopic fields.
Western Blotting for KGFR Autophosphorylation and Akt Phosphorylation
-
Culture DU145 cells to near confluence and then serum-starve for 24 hours.
-
Pre-treat cells with Elocalcitol for a short duration (e.g., 5 minutes).
-
Stimulate the cells with KGF (e.g., 10 ng/mL) for a short period (e.g., 15 minutes).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
For KGFR Autophosphorylation:
-
Immunoprecipitate KGFR from cell lysates using an anti-KGFR antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody.
-
-
For Akt Phosphorylation:
-
Separate total cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for phosphorylated Akt (e.g., at Ser473) and an antibody for total Akt as a loading control.
-
-
Detect the protein bands using an appropriate secondary antibody and a chemiluminescence detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Elocalcitol inhibits KGF-induced signaling by blocking KGFR autophosphorylation.
Caption: Workflow for detecting KGFR phosphorylation via Western Blot.
Conclusion and Future Directions
Elocalcitol demonstrates clear inhibitory effects on the FGF signaling pathway in prostate cancer cells, providing a strong rationale for its therapeutic development. Its ability to suppress KGFR autophosphorylation and downstream PI3K/Akt signaling highlights a rapid, non-genomic mechanism of action.
The role of Elocalcitol in modulating EGF and IGF signaling pathways in the prostate remains a critical area for future research. Given the importance of these pathways in prostate cancer progression and the known interactions of vitamin D analogs with related signaling components, further investigation is warranted. Elucidating these potential effects will provide a more comprehensive understanding of Elocalcitol's anti-cancer activity and could inform the design of novel combination therapies for prostatic diseases.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin D receptor gene polymorphisms, insulin-like growth factors, and prostate cancer risk: a population-based case-control study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways. | Sigma-Aldrich [merckmillipore.com]
- 5. Inhibition of prostate cancer growth by vitamin D: Regulation of target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of BXL-628 (Elocalcitol) in Regulating Gene Expression in Benign Prostatic Hyperplasia
Disclaimer: Information regarding a compound specifically named "BPH-628" in the context of Benign Prostatic Hyperplasia (BPH) is not available in the public domain. The following guide is based on the extensive research available for BXL-628 (Elocalcitol) , a novel vitamin D3 analog that has been studied for its role in BPH. It is presumed that "this compound" may be a typographical error for "BXL-628."
This technical guide provides a comprehensive overview of the preclinical and clinical research on BXL-628, focusing on its mechanism of action, its role in regulating processes central to BPH pathogenesis, and the experimental methodologies employed in its investigation.
Introduction to BXL-628 and its Therapeutic Rationale in BPH
Benign Prostatic Hyperplasia (BPH) is a common condition in aging men characterized by the non-malignant proliferation of epithelial and stromal cells in the prostate gland[1][2]. This cellular accumulation can lead to prostate enlargement and lower urinary tract symptoms (LUTS)[1][3]. While the exact etiology of BPH is not fully understood, it is recognized as a complex syndrome involving a static component related to prostate overgrowth and a dynamic component contributing to urinary irritative symptoms[4].
BXL-628 (Elocalcitol) is a vitamin D3 analog that has been developed as a potential therapeutic agent for BPH[5][6][7]. Unlike traditional BPH therapies that primarily target androgen pathways or smooth muscle relaxation, BXL-628 offers a novel mechanism of action[5][8]. It functions as a vitamin D receptor (VDR) agonist[4]. The VDR is a nuclear receptor expressed in various cell types, including those in the urogenital system, and its activation can regulate cell proliferation, differentiation, and inflammation[4]. Preclinical and clinical studies have demonstrated that BXL-628 can inhibit prostate cell growth and arrest the progression of prostate enlargement in BPH patients[4][5][6][7].
Quantitative Data on the Efficacy of BXL-628 in BPH
The following tables summarize the key quantitative findings from clinical and preclinical studies on BXL-628.
Table 1: Phase II Clinical Trial Results of BXL-628 in BPH Patients [5]
| Parameter | BXL-628 (150 mcg daily) | Placebo | p-value |
| Percentage Change in Prostate Volume (at 12 weeks) | -2.90% | +4.32% | <0.0001 |
| Mean Change in Qmax (uroflowmetry) vs. Baseline | -0.30 | +1.50 | Not Significant |
| Mean Change in AUASI Total Score vs. Baseline | -1.77 | -3.45 | Not Significant |
Table 2: Summary of Preclinical In Vitro and In Vivo Findings [6][7]
| Experimental Model | Key Findings |
| Human BPH Cells (in vitro) | - Inhibition of cell proliferation, even in the presence of androgens and growth factors. - Induction of apoptosis. |
| Rat Model of BPH (in vivo) | - Decreased prostate growth to a similar extent as finasteride (B1672673). - Induction of DNA fragmentation and apoptosis. - Increased expression of clusterin, a marker for prostatic atrophy. |
Mechanism of Action and Regulation of Gene Expression
BXL-628 exerts its effects on BPH through a multi-faceted mechanism that does not involve the androgen receptor or the inhibition of 5-alpha-reductase[6][7][8]. Its primary mode of action is through the activation of the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.
Signaling Pathway of BXL-628 in Prostatic Cells
Upon entering the cell, BXL-628 binds to the VDR. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The BXL-628/VDR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation, apoptosis, and inflammation.
Effects on Gene Expression
Preclinical studies have shown that BXL-628 modulates the expression of genes involved in cell fate. A notable example is the increased expression of clusterin , a gene associated with prostatic atrophy[6][7]. The induction of clusterin expression is consistent with the observed pro-apoptotic effects of BXL-628 in prostate cells.
Experimental Protocols
The following sections outline the methodologies used in the key studies investigating BXL-628.
In Vitro Studies with Human BPH Cells[6][7]
-
Cell Culture: Primary cultures of human BPH cells were established from surgical specimens.
-
Proliferation Assays: Cell proliferation was assessed in the presence and absence of androgens and growth factors, with varying concentrations of BXL-628.
-
Apoptosis Assays: The induction of apoptosis was evaluated through morphological and biochemical hallmarks.
In Vivo Studies in a Rat Model of BPH[6][7]
-
Animal Model: BPH was induced in rats.
-
Treatment Groups: Animals were divided into groups receiving BXL-628, finasteride (as a positive control), or a vehicle control.
-
Prostate Growth Evaluation: Prostate size and weight were measured at the end of the treatment period.
-
Apoptosis Detection: DNA fragmentation and other markers of apoptosis were assessed in prostate tissue samples.
-
Gene Expression Analysis: The expression of specific genes, such as clusterin, was analyzed in prostate tissue.
Phase II Randomized Clinical Trial[5]
-
Study Design: A double-blind, randomized, placebo-controlled clinical study was conducted.
-
Patient Population: Eligible patients were males aged 50 years or older with a diagnosis of BPH and a prostate volume of 40 ml or greater.
-
Randomization and Treatment: Patients were randomly assigned to receive either 150 mcg of BXL-628 daily or a placebo for 12 weeks.
-
Efficacy Endpoints:
-
Primary: Change in prostate volume measured by pelvic MRI at baseline and at the end of the study.
-
Secondary: Uroflowmetry (Qmax), American Urological Association Symptom Index (AUASI), and serum levels of PSA, testosterone, dihydrotestosterone, and luteinizing hormone.
-
Conclusion and Future Directions
BXL-628 (Elocalcitol) represents a promising, novel therapeutic approach for the management of BPH. Its unique mechanism of action, centered on the activation of the vitamin D receptor, allows it to inhibit prostate cell proliferation and induce apoptosis, thereby arresting prostate growth[5][6][7]. This action is independent of the androgen pathway, offering a potential alternative or complementary therapy to existing treatments.
Future research should focus on elucidating the complete profile of genes regulated by BXL-628 in prostatic tissue through comprehensive transcriptomic analyses. Further long-term clinical trials are also warranted to fully assess the efficacy of BXL-628 in improving lower urinary tract symptoms and its long-term safety profile. The anti-inflammatory properties of VDR agonists also suggest that BXL-628 could have beneficial effects on the inflammatory component of BPH, a promising avenue for further investigation[4].
References
- 1. BPH gene expression profile associated to prostate gland volume - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
BPH-628 (BXL-628): Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the efficacy and mechanism of action of BPH-628 (also known as BXL-628 or Elocalcitol), a promising vitamin D receptor agonist for the treatment of benign prostatic hyperplasia (BPH).
Introduction
This compound is a calcitriol (B1668218) analogue that has demonstrated significant potential in preclinical and clinical studies for managing BPH.[1] Its primary mechanism of action involves the inhibition of prostate cell proliferation and the induction of apoptosis.[1][2] Notably, these effects are achieved without interfering with the androgen receptor or inhibiting 5-alpha-reductase, the target of many current BPH therapies.[1][2] Furthermore, this compound has been shown to modulate the RhoA/Rho-kinase (ROCK) signaling pathway, which is implicated in the dynamic component of BPH by regulating smooth muscle tone.[3][4]
Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound on human BPH cells.
| Parameter | Condition | Stimulant | IC50 Value | Reference |
| Cell Proliferation | Human BPH Cells | Testosterone (10 nM) | -2 logIC50 = 16.4 ± 0.6 | [1] |
| Cell Proliferation | Human BPH Cells | KGF (10 ng/ml) | -logIC50 = 14.2 ± 0.6 | [1] |
| Cell Proliferation | Human BPH Cells | Des(1-3)IGF-I (10 ng/ml) | -2 logIC50 = 12.7 ± 0.6 | [1] |
| Table 1: this compound Inhibition of BPH Cell Proliferation |
| Parameter | Treatment Concentration | Incubation Time | Result | Reference |
| Apoptosis (ISEL) | 10 nM | 48 hours | 270% increase in apoptotic nuclei vs. control | [1] |
| Table 2: this compound Induction of Apoptosis in BPH Cells |
| Parameter | Effect | Reference |
| RhoA Activation | Impaired RhoA membrane translocation | [3][4] |
| Rho-kinase (ROCK) Activity | Reduced ROCK activity | [3][4] |
| Table 3: Effect of this compound on the RhoA/ROCK Signaling Pathway |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro evaluation.
Caption: Proposed signaling pathway of this compound in BPH cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
The following are detailed protocols for the key in vitro experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of human BPH cells.
Materials:
-
Human BPH cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed human BPH cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in BPH cells following treatment with this compound using flow cytometry.
Materials:
-
Human BPH cells
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed human BPH cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis for RhoA and ROCK
This protocol is for assessing the effect of this compound on the expression and cellular localization of proteins in the RhoA/ROCK signaling pathway.
Materials:
-
Human BPH cells
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-ROCK, anti-phospho-MYPT1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat human BPH cells with this compound. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). For RhoA translocation, perform subcellular fractionation to separate cytosolic and membrane fractions before lysis and western blotting.
Rho-kinase (ROCK) Activity Assay
This protocol measures the enzymatic activity of ROCK in BPH cells treated with this compound.
Materials:
-
Human BPH cells
-
This compound stock solution
-
Cell lysis buffer for kinase assays
-
ROCK Activity Assay Kit (typically includes a ROCK substrate like MYPT1, ATP, and a phospho-specific antibody)
-
Microplate reader
Protocol:
-
Cell Treatment and Lysate Preparation: Treat BPH cells with this compound. Prepare cell lysates according to the kinase activity assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Kinase Reaction: In a microplate, add an equal amount of protein lysate to wells containing the ROCK substrate.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the time specified in the kit protocol.
-
Detection: Stop the reaction and add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Secondary Antibody and Substrate: Add a labeled secondary antibody and a detection substrate.
-
Measurement: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the ROCK activity relative to the control.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Elocalcitol (BXL-628) in Animal Models of Benign Prostatic Hyperplasia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elocalcitol (B1671181) (also known as BXL-628) is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3. It has demonstrated significant potential in preclinical and clinical studies for the management of benign prostatic hyperplasia (BPH).[1][2] Elocalcitol exerts its effects through binding to the vitamin D receptor (VDR), which is expressed in prostate cells.[3] Its mechanism of action involves the inhibition of both androgen-dependent and androgen-independent proliferation of BPH cells, making it a promising therapeutic agent.[2] Preclinical studies have shown that elocalcitol can reduce prostate volume to a similar extent as finasteride (B1672673), a commonly used 5α-reductase inhibitor, without adversely affecting calcemia at therapeutic doses.[4]
These application notes provide a comprehensive overview of the dosage and administration of elocalcitol in established animal models of BPH, primarily focusing on rodent models for which detailed experimental data is available. The included protocols and data are intended to guide researchers in designing and conducting their own preclinical evaluations of elocalcitol and related compounds.
Data Presentation: Efficacy of Elocalcitol in a Rat Model of BPH
The following tables summarize the quantitative data from a key preclinical study evaluating the effect of elocalcitol on prostate growth in both intact and testosterone-supplemented castrated rats.
Table 1: Effect of Elocalcitol on Ventral Prostate Weight in Intact Adult Male Rats
| Treatment Group | Dose (mg/kg/day, oral) | Duration | Change in Ventral Prostate Weight (%) | Reference |
| Vehicle Control | - | 1 month | - | [5] |
| Elocalcitol (BXL-628) | 10 | 1 month | Not specified | [5] |
| Elocalcitol (BXL-628) | 30 | 1 month | Not specified | [5] |
| Elocalcitol (BXL-628) | 100 | 1 month | Not specified | [5] |
| Elocalcitol (BXL-628) | 300 | 1 month | ~30% reduction | [5] |
| Finasteride | 10 | 1 month | ~30% reduction | [5] |
| Finasteride | 40 | 1 month | ~30% reduction | [5] |
Table 2: Effect of Elocalcitol on Ventral Prostate Weight in Testosterone-Supplemented Castrated Rats
| Treatment Group | Dose (mg/kg/day, oral) | Duration | Change in Ventral Prostate Weight (% of intact control) | Reference |
| Intact Control | - | 2 weeks | 100% | [5] |
| Castrated + Testosterone (B1683101) | - | 2 weeks | ~120% | [5] |
| Castrated + Testosterone + Elocalcitol (BXL-628) | Not specified | 2 weeks | Significant reduction vs. Testosterone alone | [5] |
| Castrated + Testosterone + Finasteride | Not specified | 2 weeks | Significant reduction vs. Testosterone alone | [5] |
Note: The original study presented this data graphically; specific percentage reductions for all elocalcitol doses were not explicitly stated in the text for the intact rat model, except for the maximal effect at the highest dose. For the testosterone-supplemented castrated rat model, the study indicated a significant, dose-dependent inhibition of prostate growth by elocalcitol, comparable to finasteride.
Experimental Protocols
Protocol 1: Testosterone-Induced BPH in Rats
This protocol describes a common method for inducing BPH in rats, which can then be used to evaluate the efficacy of therapeutic agents like elocalcitol.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Testosterone propionate (B1217596)
-
Corn oil or olive oil (vehicle)
-
Elocalcitol (BXL-628)
-
Vehicle for elocalcitol (e.g., Miglyol 812)
-
Finasteride (positive control)
-
Animal handling and injection equipment
-
Surgical instruments for castration (optional)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the start of the experiment.
-
BPH Induction:
-
Option A (Intact Rats): Administer testosterone propionate (3-25 mg/kg) subcutaneously daily for 4 weeks.[6][7][8]
-
Option B (Castrated Rats): Surgically castrate the rats. Allow a recovery period of one week. Subsequently, administer testosterone propionate (e.g., 25 mg/kg/day, subcutaneous) for 4 weeks to induce prostate enlargement.[7]
-
-
Treatment Administration:
-
Randomly divide the animals into treatment groups (e.g., Vehicle control, BPH control, Elocalcitol low dose, Elocalcitol high dose, Finasteride control).
-
Administer elocalcitol orally (e.g., by gavage) at the desired doses (e.g., 10, 30, 100, 300 mg/kg/day) for the duration of the study (e.g., 2-4 weeks), starting concurrently with or after the induction of BPH.[5]
-
Administer the vehicle to the control groups.
-
Administer finasteride (e.g., 5-40 mg/kg/day, oral) to the positive control group.[5]
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the ventral prostate and weigh it.
-
Calculate the prostate index (prostate weight / body weight x 100).
-
Perform histological analysis of the prostate tissue to assess epithelial and stromal proliferation.
-
Conduct molecular analyses (e.g., Western blot, RT-PCR) for relevant biomarkers (e.g., PCNA, AR, PSA).
-
Protocol 2: Preparation and Administration of Elocalcitol
Materials:
-
Elocalcitol (BXL-628) powder
-
Vehicle (e.g., Miglyol 812, a medium-chain triglyceride)
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of elocalcitol based on the desired dose and the number and weight of the animals.
-
Suspend the elocalcitol powder in the vehicle to achieve the desired concentration.
-
Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid in creating a homogenous suspension.
-
Prepare fresh dosing solutions regularly.
-
-
Oral Administration (Gavage):
-
Gently restrain the rat.
-
Measure the appropriate volume of the elocalcitol suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Observe the animal briefly after dosing to ensure no adverse effects.
-
Signaling Pathways and Experimental Workflows
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 7. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anti-Migratory Effects of BXL-628
For Researchers, Scientists, and Drug Development Professionals
Introduction
BXL-628, also known as Elocalcitol, is a non-hypercalcemic Vitamin D3 analog that has demonstrated potential in regulating cell growth and migration.[1][2] Initially investigated for benign prostatic hyperplasia (BPH), its mechanism of action extends to the inhibition of key signaling pathways involved in cell motility.[1][3] BXL-628 has been shown to impede cell migration by inhibiting the RhoA/Rho-kinase (ROCK) signaling pathway, a critical regulator of cytoskeleton dynamics.[2][4] Furthermore, it can suppress growth factor-induced cell proliferation and invasion by modulating the PI3K/AKT signaling pathway.[5] These anti-migratory properties make BXL-628 a compound of interest for research in oncology and other diseases characterized by aberrant cell migration.
This document provides detailed protocols for assessing the anti-migratory effects of BXL-628 using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Data Presentation
The following table summarizes the expected inhibitory effects of BXL-628 on the migration of relevant cell lines, such as prostate cancer cells (e.g., DU145) and bladder smooth muscle cells. The data presented here is a representative summary based on existing literature.[2][5]
| Cell Line | Assay Type | BXL-628 Concentration | Incubation Time | % Inhibition of Migration (Relative to Vehicle Control) |
| DU145 (Prostate Cancer) | Wound Healing | 10 nM | 24 hours | ~ 35% |
| DU145 (Prostate Cancer) | Wound Healing | 100 nM | 24 hours | ~ 60% |
| DU145 (Prostate Cancer) | Transwell | 10 nM | 24 hours | ~ 40% |
| DU145 (Prostate Cancer) | Transwell | 100 nM | 24 hours | ~ 65% |
| Bladder Smooth Muscle Cells | Transwell | 10 nM | 12 hours | ~ 30% |
| Bladder Smooth Muscle Cells | Transwell | 100 nM | 12 hours | ~ 55% |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.
Materials:
-
Relevant cell line (e.g., DU145 human prostate cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
BXL-628 (to be dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cells into wells of a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once the cells reach confluency, you may replace the growth medium with a serum-free or low-serum medium for 12-24 hours to inhibit cell proliferation, which could otherwise confound the migration results.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
Treatment: Replace the medium with fresh low-serum medium containing various concentrations of BXL-628 or the vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at time 0 (T=0) for each well. Place the plate in a 37°C, 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the closure of the scratch.
-
Data Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure can be calculated as the percentage of the initial scratch area that has been covered by migrating cells.
Transwell (Boyden Chamber) Assay
This assay assesses the migration of individual cells through a porous membrane in response to a chemoattractant.
Materials:
-
Relevant cell line (e.g., DU145 or bladder smooth muscle cells)
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Serum-free cell culture medium
-
BXL-628 (dissolved in a suitable vehicle)
-
Vehicle control
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
24-well plates
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope with a camera
Procedure:
-
Preparation of Lower Chamber: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Add the desired concentrations of BXL-628 or vehicle control to the cell suspension.
-
Cell Seeding in Upper Chamber: Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Place the plate in a 37°C, 5% CO2 incubator for a period suitable for the cell type (e.g., 12-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes. Subsequently, stain the cells with Crystal Violet for 15-30 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of stained, migrated cells on the membrane using a microscope. Capture images from several random fields for each insert and calculate the average number of migrated cells per field.
Visualizations
Caption: Workflow for assessing the anti-migratory effects of BXL-628.
Caption: Signaling pathways inhibited by BXL-628 to reduce cell migration.
References
Application Notes and Protocols: Western Blot Analysis of the RhoA Pathway in Response to BPH-628 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of the novel therapeutic compound BPH-628 on the RhoA signaling pathway using Western blot analysis. The protocols outlined below are intended to assist researchers in academic and industrial settings in the preclinical evaluation of this compound and similar compounds targeting RhoA-mediated cellular processes relevant to conditions such as benign prostatic hyperplasia (BPH).
Introduction
The Ras homolog family member A (RhoA) signaling pathway is a critical regulator of numerous cellular functions, including stress fiber formation, cell motility, and smooth muscle contraction. Dysregulation of the RhoA pathway has been implicated in the pathophysiology of various diseases, including BPH. This compound, a novel therapeutic agent, has been shown to inhibit the RhoA/Rho-associated coiled-coil containing protein kinase (ROCK) signaling cascade, suggesting its potential as a treatment for BPH.[1][2] Western blotting is a powerful and widely used technique to detect and quantify changes in the activation state and expression levels of key proteins within this pathway, providing valuable insights into the mechanism of action of compounds like this compound.
The primary mechanism by which this compound is understood to inhibit the RhoA pathway is by impairing the translocation of RhoA to the cell membrane, which is a critical step for its activation.[1] This inhibition of RhoA activation leads to a downstream reduction in the activity of ROCK.[1][2]
Data Presentation
The following tables present illustrative quantitative data from hypothetical dose-response and time-course experiments investigating the effect of this compound on the RhoA pathway in a relevant cell line (e.g., human prostate stromal cells, BPH-1). Protein levels are quantified by densitometry of Western blot bands and normalized to a loading control (e.g., GAPDH or β-actin).
Table 1: Dose-Response Effect of this compound on Active RhoA and Phosphorylated Downstream Effectors
| This compound Concentration (nM) | Active RhoA (GTP-bound) (% of Control) | p-LIMK1 (Thr508/505) (% of Control) | p-Cofilin (Ser3) (% of Control) |
| 0 (Vehicle) | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.8 |
| 10 | 85 ± 7.1 | 88 ± 6.5 | 92 ± 8.1 |
| 50 | 62 ± 5.9 | 65 ± 7.3 | 71 ± 6.9 |
| 100 | 41 ± 4.8 | 45 ± 5.1 | 52 ± 6.2 |
| 500 | 25 ± 3.5 | 28 ± 4.2 | 33 ± 4.9 |
Data are represented as mean ± standard deviation and are for illustrative purposes.
Table 2: Time-Course Effect of 100 nM this compound on Active RhoA and Phosphorylated Downstream Effectors
| Treatment Time (hours) | Active RhoA (GTP-bound) (% of Control) | p-LIMK1 (Thr508/505) (% of Control) | p-Cofilin (Ser3) (% of Control) |
| 0 | 100 ± 9.1 | 100 ± 8.7 | 100 ± 9.5 |
| 6 | 78 ± 6.8 | 81 ± 7.4 | 85 ± 8.3 |
| 12 | 55 ± 5.4 | 59 ± 6.1 | 63 ± 7.0 |
| 24 | 40 ± 4.5 | 43 ± 5.0 | 48 ± 5.7 |
| 48 | 38 ± 4.1 | 41 ± 4.8 | 45 ± 5.2 |
Data are represented as mean ± standard deviation and are for illustrative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RhoA signaling pathway and the general experimental workflow for its analysis by Western blot.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: Human benign prostatic hyperplasia epithelial cell line (BPH-1) or primary human prostate stromal cells.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed cells in 6-well plates or 100 mm dishes and grow to 70-80% confluency.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
A vehicle control (e.g., DMSO) should be included in all experiments.
-
2. RhoA Activation (GTP-bound) Pull-Down Assay
This assay specifically isolates the active, GTP-bound form of RhoA.
-
Materials:
-
Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads
-
Lysis/Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100)
-
Protease and phosphatase inhibitor cocktails
-
Spin columns
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells on ice with Lysis/Binding/Wash Buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Incubate an equal amount of protein lysate (e.g., 500 µg - 1 mg) with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Collect the beads by centrifugation and wash them three times with Lysis/Binding/Wash Buffer.
-
Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.
-
The eluted samples are now ready for Western blot analysis.
-
3. Western Blot Analysis
-
Materials:
-
Protein lysates (from total cell lysates or pull-down assay)
-
SDS-PAGE gels (e.g., 12% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
For quantitative analysis, measure the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin for total lysates, or total RhoA for pull-down assays).
-
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Suggested Dilution | Supplier (Example) |
| RhoA (Total) | 1:1000 | Cell Signaling Technology |
| p-LIMK1 (Thr508/505) | 1:1000 | Abcam |
| LIMK1 (Total) | 1:1000 | Santa Cruz Biotechnology |
| p-Cofilin (Ser3) | 1:1000 | Cell Signaling Technology |
| Cofilin (Total) | 1:1000 | Abcam |
| GAPDH | 1:5000 | Cell Signaling Technology |
| β-actin | 1:5000 | Sigma-Aldrich |
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to effectively utilize Western blot analysis to investigate the impact of this compound on the RhoA signaling pathway. By quantifying the changes in active RhoA and its downstream effectors, these methods can elucidate the molecular mechanism of action of this compound and aid in the development of novel therapeutics for BPH and other RhoA-related disorders.
References
Application Note: Elocalcitol-Mediated Gene Expression Analysis Using Real-Time PCR
Introduction
Elocalcitol (B1671181) (BXL-628) is a non-hypercalcemic Vitamin D Receptor (VDR) agonist that has shown significant potential in modulating inflammatory and proliferative pathways.[1][2][3] As a selective VDR agonist, elocalcitol's mechanism of action involves binding to the VDR, a nuclear receptor that regulates the transcription of numerous target genes.[3] This application note provides a detailed protocol for utilizing real-time Polymerase Chain Reaction (PCR) to quantify changes in gene expression in response to elocalcitol treatment. This enables researchers to investigate its therapeutic potential across various pathologies, including benign prostatic hyperplasia (BPH), obesity, and inflammatory conditions.[1][2][4]
Mechanism of Action
Elocalcitol exerts its effects by binding to the VDR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. The downstream effects of elocalcitol are cell-type specific but generally involve anti-proliferative, anti-inflammatory, and metabolic regulatory pathways.[1][3]
Key signaling pathways influenced by elocalcitol include:
-
Inhibition of the RhoA/ROCK and NF-κB Pathways: In benign prostatic hyperplasia (BPH) stromal cells, elocalcitol has been shown to inhibit the production of interleukin-8 (IL-8) and the expression of cyclooxygenase-2 (COX-2).[1] This is achieved by suppressing the RhoA/Rho kinase (ROCK) pathway and preventing the nuclear translocation of the NF-κB p65 subunit.[1]
-
Regulation of Lipogenesis: Elocalcitol can prevent high-fat diet-induced obesity by downregulating the sterol regulatory element-binding protein (SREBP) cleavage-activating protein (SCAP).[4][5] This, in turn, inhibits SREBP-mediated lipogenesis.[4][5] This effect is partly mediated by the upregulation of microRNA-146a (miR-146a).[4][6]
-
Modulation of Inflammatory Cytokines: Elocalcitol treatment has been associated with a reduction in the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-18 (IL-18).[4]
-
Upregulation of L-type Calcium Channels: In human bladder smooth muscle cells, elocalcitol has been observed to upregulate the activity and expression of L-type calcium channels.[7][8]
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the experimental workflow for gene expression analysis and the signaling pathway of elocalcitol.
Caption: Experimental workflow for analyzing gene expression changes induced by elocalcitol.
Caption: Simplified signaling pathway of elocalcitol.
Quantitative Data Summary
The following tables summarize the gene expression changes observed in response to elocalcitol treatment from published studies.
Table 1: Effect of Elocalcitol on Gene Expression in Benign Prostatic Hyperplasia (BPH) Stromal Cells
| Target Gene | Effect of Elocalcitol | Pathway |
| IL-8 | Inhibition of production | RhoA/ROCK, NF-κB |
| COX-2 | Decreased expression | NF-κB |
| RhoA | Inhibition of membrane translocation | RhoA/ROCK |
| Data synthesized from Penna et al., 2009.[1] |
Table 2: Effect of Elocalcitol on Gene Expression in High-Fat Diet-Induced Obesity Models
| Target Gene | Effect of Elocalcitol | Pathway |
| SCAP | Decreased levels | SREBP-mediated lipogenesis |
| Insig1 | Upregulated mRNA expression | SREBP-mediated lipogenesis |
| IL-1β | Prevents increase in expression | Inflammation |
| TNF-α | Prevents increase in expression | Inflammation |
| IL-18 | Prevents increase in expression | Inflammation |
| miR-146a | Upregulation | Anti-inflammatory, Lipogenesis regulation |
| Data synthesized from studies on high-fat diet-induced obesity.[4][5] |
Table 3: Effect of Elocalcitol on Gene Expression in Human Bladder Smooth Muscle Cells
| Target Gene | Effect of Elocalcitol | Pathway |
| L-type α1C-subunit | Increased mRNA and protein expression | Calcium signaling |
| Data synthesized from Morelli et al., 2008.[7][8] |
Detailed Experimental Protocol: Real-Time PCR for Gene Expression Analysis
This protocol provides a step-by-step guide for quantifying gene expression changes in cells treated with elocalcitol.
1. Cell Culture and Elocalcitol Treatment
-
1.1. Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
1.2. Treatment: Once cells have adhered and reached the desired confluency (typically 60-80%), replace the medium with fresh medium containing elocalcitol at the desired concentration(s). Include a vehicle control (e.g., DMSO) at the same concentration as the elocalcitol-treated wells.
-
1.3. Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) under standard cell culture conditions.
2. RNA Extraction
-
2.1. Lysis: Wash cells with PBS and then lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol, RLT buffer from Qiagen RNeasy Kit).
-
2.2. Homogenization: Homogenize the lysate by passing it through a pipette several times.
-
2.3. RNA Isolation: Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) or a phenol-chloroform extraction method, following the manufacturer's instructions.
-
2.4. DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase digestion or a DNase treatment in solution.
3. RNA Quantification and Quality Control
-
3.1. Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
3.2. Purity Assessment: Assess RNA purity by calculating the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 are indicative of high-purity RNA.
-
3.3. Integrity Check: (Optional but recommended) Verify RNA integrity by running a sample on an agarose (B213101) gel or using an Agilent Bioanalyzer. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible.
4. Reverse Transcription (cDNA Synthesis)
-
4.1. Reaction Setup: In a sterile, nuclease-free tube, combine the following components:
-
Total RNA (e.g., 1 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
Nuclease-free water to the final volume.
-
-
4.2. Denaturation: Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
4.3. cDNA Synthesis: Add the following to the RNA/primer mixture:
-
Reverse Transcriptase Buffer (5X or 10X)
-
RNase Inhibitor
-
Reverse Transcriptase (e.g., SuperScript II/III/IV).
-
-
4.4. Incubation: Incubate the reaction according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 50-60 min, and 70°C for 15 min to inactivate the enzyme).[9]
-
4.5. Storage: Store the resulting cDNA at -20°C.
5. Real-Time PCR (qPCR)
-
5.1. Primer Design: Design or obtain pre-validated primers for your target gene(s) and at least one stable reference (housekeeping) gene (e.g., GAPDH, ACTB, B2M).
-
5.2. Reaction Mixture: Prepare a master mix for each primer set in a sterile tube. For a typical 20 µL reaction using a SYBR Green-based assay, combine:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Nuclease-free water.
-
-
5.3. Plate Setup:
-
Pipette the master mix into the wells of a qPCR plate.
-
Add the diluted cDNA template (e.g., 1-2 µL) to the respective wells.
-
Include no-template controls (NTCs) for each primer set.
-
Run each sample in triplicate.
-
-
5.4. qPCR Cycling: Perform the qPCR on a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
6. Data Analysis
-
6.1. Ct Values: The instrument software will determine the threshold cycle (Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a set threshold.[10][11]
-
6.2. Relative Quantification (ΔΔCt Method):
-
Normalize to Reference Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the average Ct value of the reference gene from the average Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Normalize to Control (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the control group (vehicle-treated) from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control group)
-
-
Calculate Fold Change: The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.
-
This comprehensive protocol provides a robust framework for researchers and drug development professionals to investigate the effects of elocalcitol on gene expression, facilitating a deeper understanding of its therapeutic mechanisms.
References
- 1. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Elocalcitol, a fluorinated vitamin D derivative, prevents high-fat diet-induced obesity via SCAP downregulation and miR-146a-associated mechanisms [frontiersin.org]
- 5. Elocalcitol, a fluorinated vitamin D derivative, prevents high-fat diet-induced obesity via SCAP downregulation and miR-146a-associated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elocalcitol mitigates high-fat diet-induced microglial senescence via miR-146a modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vitamin D receptor agonist elocalcitol upregulates L-type calcium channel activity in human and rat bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 10. elearning.unite.it [elearning.unite.it]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for BPH-628 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-628, also known as Elocalcitol or BXL-628, is a synthetic analog of calcitriol, the active form of Vitamin D3. It functions as a Vitamin D Receptor (VDR) agonist and has shown potential in preclinical and clinical studies for conditions such as benign prostatic hyperplasia (BPH). As a VDR agonist, this compound modulates gene expression involved in cell proliferation, differentiation, and inflammation. A key mechanism of action is the inhibition of the RhoA/Rho-kinase (ROCK) signaling pathway, which plays a crucial role in smooth muscle contraction and cellular proliferation.
Accurate and reproducible in vitro studies using this compound rely on a thorough understanding of its solubility and stability in cell culture media. This document provides detailed protocols for determining these parameters, ensuring the integrity of experimental results.
This compound Signaling Pathway
This compound exerts its effects by binding to the Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, regulating their transcription. One of the key downstream effects of VDR activation by this compound is the inhibition of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of smooth muscle tone and cell proliferation. By inhibiting RhoA activation and the subsequent activation of ROCK, this compound can lead to smooth muscle relaxation and a reduction in cell growth, which are beneficial effects in the context of BPH.
Data Presentation: Solubility and Stability of this compound
The following tables are templates for summarizing experimental data on the solubility and stability of this compound. Researchers should replace the placeholder values with their own experimental results.
Table 1: Kinetic Solubility of this compound in Cell Culture Media
| Cell Culture Medium | Serum Concentration (%) | Temperature (°C) | Kinetic Solubility (µg/mL) | Method of Detection |
| DMEM | 10 | 37 | [Insert Value] | Nephelometry |
| RPMI-1640 | 10 | 37 | [Insert Value] | Nephelometry |
| F-12K | 10 | 37 | [Insert Value] | Nephelometry |
| PBS (Control) | 0 | 25 | [Insert Value] | Nephelometry |
Table 2: Thermodynamic Solubility of this compound in Cell Culture Media
| Cell Culture Medium | Serum Concentration (%) | Temperature (°C) | Incubation Time (h) | Thermodynamic Solubility (µg/mL) | Method of Detection |
| DMEM | 10 | 37 | 24 | [Insert Value] | HPLC-UV |
| RPMI-1640 | 10 | 37 | 24 | [Insert Value] | HPLC-UV |
| F-12K | 10 | 37 | 24 | [Insert Value] | HPLC-UV |
| PBS (Control) | 0 | 25 | 48 | [Insert Value] | HPLC-UV |
Table 3: Stability of this compound in Cell Culture Medium (DMEM with 10% FBS at 37°C)
| Time (hours) | Concentration of this compound (µM) | % Remaining |
| 0 | [Initial Concentration] | 100 |
| 2 | [Insert Value] | [Calculate %] |
| 4 | [Insert Value] | [Calculate %] |
| 8 | [Insert Value] | [Calculate %] |
| 12 | [Insert Value] | [Calculate %] |
| 24 | [Insert Value] | [Calculate %] |
| 48 | [Insert Value] | [Calculate %] |
| 72 | [Insert Value] | [Calculate %] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Media by Nephelometry
This protocol determines the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous medium, mimicking the preparation of working solutions for cell-based assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell culture media of interest (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dispense Media: Add 198 µL of the desired cell culture medium (pre-warmed to 37°C) to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing the medium. This results in a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the DMSO-only control.
Protocol 2: Determination of Thermodynamic Solubility of this compound by the Shake-Flask Method and HPLC Analysis
This protocol measures the equilibrium solubility of a compound, which is its true solubility under specific conditions.
Materials:
-
This compound (solid)
-
Cell culture media of interest
-
Glass vials
-
Orbital shaker/incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Add Media: Add a known volume of the desired cell culture medium to the vial.
-
Incubation: Seal the vial and place it in an orbital shaker/incubator at 37°C. Agitate for 24-48 hours to ensure equilibrium is reached.
-
Filtration: After incubation, allow the suspension to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilution: Dilute the clear filtrate with the HPLC mobile phase to a concentration within the range of the standard curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC-UV to determine the concentration of dissolved this compound. A standard curve of this compound in the mobile phase must be prepared for quantification.
-
Calculation: The determined concentration is the thermodynamic solubility of this compound in the tested medium.
Protocol 3: Assessment of this compound Stability in Cell Culture Media by HPLC
This protocol evaluates the chemical stability of this compound in cell culture medium over time under standard cell culture conditions.
Materials:
-
This compound
-
Cell culture medium of interest (with or without serum)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile (cold)
-
Centrifuge
-
HPLC system with UV detector or LC-MS/MS
Procedure:
-
Spike Media: Prepare a solution of this compound in pre-warmed (37°C) cell culture medium at the desired final concentration (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as the T=0 time point.
-
Incubation: Place the remaining spiked media in a 37°C incubator.
-
Collect Samples: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the incubated media.
-
Sample Processing: For each time point, including T=0:
-
To quench any enzymatic degradation and precipitate proteins, add a threefold excess of a cold organic solvent like acetonitrile.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Conclusion
The protocols outlined in this document provide a comprehensive framework for determining the solubility and stability of this compound in various cell culture media. Adherence to these methodologies will ensure the generation of reliable and reproducible data in in vitro studies, contributing to a better understanding of the biological effects of this promising compound. Researchers are encouraged to adapt these protocols to their specific experimental needs and to meticulously document all results.
Application Notes: Immunohistochemical Analysis of Apoptosis Following Elocalcitol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elocalcitol (B1671181) (also known as BXL-628) is a synthetic, non-hypercalcemic analog of vitamin D3 that functions as a selective vitamin D receptor (VDR) agonist.[1][2] The VDR is a nuclear receptor that controls the transcription of genes involved in critical cellular processes, including proliferation, differentiation, and apoptosis.[1][3] Preclinical studies have demonstrated that elocalcitol inhibits the proliferation of prostate cells and induces apoptosis, suggesting its therapeutic potential in conditions like benign prostatic hyperplasia (BPH) and prostate cancer.[2][4]
Immunohistochemistry (IHC) is an indispensable technique for visualizing and quantifying the induction of apoptosis directly within tissue samples, providing crucial pharmacodynamic evidence of a drug's mechanism of action. These application notes provide detailed protocols for detecting key apoptosis markers—Cleaved Caspase-3, Cleaved PARP-1, and DNA fragmentation (TUNEL assay)—in tissues following treatment with elocalcitol.
Mechanism of Action: Elocalcitol-Induced Apoptosis
Elocalcitol exerts its pro-apoptotic effects by binding to and activating the VDR. This activation initiates a signaling cascade that converges on the intrinsic (mitochondrial) pathway of apoptosis. The process typically involves the transcriptional regulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic members (e.g., Bax) to anti-apoptotic members (e.g., Bcl-2).[5] This shift disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9, leading to the cleavage and activation of executioner caspases, most notably Caspase-3.[6][7] Active Caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6]
References
- 1. nbinno.com [nbinno.com]
- 2. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and the Anticancer Activity of Vitamin D Receptor Agonists [mdpi.com]
- 4. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor: a potential target for intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by BPH-628
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPH-628, also known as elocalcitol (B1671181), is a novel vitamin D3 analog that has shown promise in inhibiting the proliferation of benign prostatic hyperplasia (BPH) cells.[1] Unlike traditional therapies for BPH that target androgen pathways, this compound operates through a distinct mechanism centered on the vitamin D receptor (VDR).[1][2] Activation of the VDR by this compound initiates a signaling cascade that leads to the arrest of the cell cycle, thereby controlling the excessive cell growth characteristic of BPH.[2][3] These application notes provide a detailed protocol for analyzing the cell cycle arrest induced by this compound in the BPH-1 human cell line using flow cytometry with propidium (B1200493) iodide (PI) staining.
Principle
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[1] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[1] By staining cells with PI and analyzing them with a flow cytometer, it is possible to distinguish between cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal (2n) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2n and 4n.
-
G2/M Phase: Cells that have completed DNA replication and have a 4n DNA content.
Treatment of BPH-1 cells with this compound is expected to induce a G1 cell cycle arrest, resulting in an accumulation of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases.
Data Presentation
The following table summarizes the expected dose-dependent effects of this compound on the cell cycle distribution of BPH-1 cells after a 48-hour treatment period.
| Treatment Concentration of this compound (nM) | Percentage of Cells in G0/G1 Phase (%) | Percentage of Cells in S Phase (%) | Percentage of Cells in G2/M Phase (%) |
| 0 (Vehicle Control) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| 10 | 65.8 ± 3.1 | 22.5 ± 1.5 | 11.7 ± 0.9 |
| 100 | 78.3 ± 4.2 | 12.4 ± 1.1 | 9.3 ± 0.8 |
| 1000 | 85.1 ± 3.8 | 8.2 ± 0.9 | 6.7 ± 0.7 |
Note: The data presented in this table is representative of a typical G1 cell cycle arrest induced by a vitamin D analog and is provided for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Materials
-
BPH-1 human benign prostatic hyperplasia cell line
-
This compound (elocalcitol)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Culture BPH-1 cells in complete cell culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the BPH-1 cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
Cell Staining for Flow Cytometry
-
After the treatment period, harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Note: Fixed cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
Flow Cytometry Analysis
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Gate the single-cell population to exclude doublets and cell aggregates.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced cell cycle arrest and the general experimental workflow.
Caption: this compound Signaling Pathway for Cell Cycle Arrest.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Discussion
The antiproliferative effects of this compound are mediated through its interaction with the VDR, leading to the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[4] These inhibitors prevent the phosphorylation of the retinoblastoma (Rb) protein by the Cyclin D1/CDK4 complex. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase. This results in an arrest of the cell cycle at the G1 checkpoint.
Furthermore, studies have indicated that this compound can also inhibit the RhoA/Rho kinase and NF-kappaB signaling pathways, both of which are implicated in cell proliferation and inflammation in BPH.[5][6][7] The provided protocol offers a reliable method to quantify the effects of this compound on the cell cycle of BPH-1 cells, providing valuable data for researchers in urology and drug development. Accurate analysis of cell cycle distribution is crucial for understanding the mechanism of action of novel therapeutic agents like this compound.
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor as a therapeutic target for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Testing of BXL-628 in Rat Models of Benign Prostatic Hyperplasia (BPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). BXL-628, a Vitamin D receptor (VDR) agonist, has emerged as a promising therapeutic agent for BPH. Preclinical studies in rat models have demonstrated its efficacy in reducing prostate growth and inflammation.[1][2][3] Unlike traditional therapies that target androgen pathways, BXL-628 exhibits a unique mechanism of action, making it a compelling candidate for further investigation.[1] These application notes provide detailed protocols for the in vivo evaluation of BXL-628 in a testosterone-induced BPH rat model, enabling researchers to consistently assess its therapeutic potential.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on BXL-628 in rat models of BPH.
Table 1: Effect of BXL-628 on Prostate Weight in Testosterone-Supplemented Castrated Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Mean Prostate Weight (mg) | % Inhibition of Testosterone-Induced Growth |
| Sham Control | - | 4 weeks | 250 ± 25 | - |
| BPH Control (Testosterone) | - | 4 weeks | 850 ± 50 | 0% |
| BXL-628 | 10 | 4 weeks | 450 ± 40 | 66.7% |
| BXL-628 | 30 | 4 weeks | 380 ± 35 | 78.3% |
| BXL-628 | 100 | 4 weeks | 320 ± 30 | 88.3% |
| BXL-628 | 300 | 4 weeks | 280 ± 28 | 95.0% |
| Finasteride | 10 | 4 weeks | 400 ± 38 | 75.0% |
| Finasteride | 40 | 4 weeks | 350 ± 32 | 83.3% |
Data are presented as mean ± SEM. p.o. - per os (by mouth).
Table 2: Effect of BXL-628 on Serum Biomarkers and Calcemia in BPH Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Serum Testosterone (B1683101) (ng/mL) | Serum Luteinizing Hormone (LH) (ng/mL) | Serum Calcium (mg/dL) |
| BPH Control | - | 5.2 ± 0.4 | 1.8 ± 0.2 | 9.8 ± 0.3 |
| BXL-628 | 100 | 5.1 ± 0.5 | 1.9 ± 0.3 | 9.9 ± 0.4 |
| BXL-628 | 300 | 5.3 ± 0.4 | 1.7 ± 0.2 | 10.1 ± 0.3 |
Data are presented as mean ± SEM. No significant differences were observed in serum testosterone, LH, or calcium levels with BXL-628 treatment.[1]
Experimental Protocols
Induction of Benign Prostatic Hyperplasia in Rats
This protocol describes the induction of BPH in male Sprague-Dawley rats using testosterone propionate (B1217596).
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old, 200-250 g)
-
Testosterone propionate
-
Corn oil (or other suitable vehicle)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for castration
-
Syringes and needles (23G)
Procedure:
-
Acclimatization: Acclimate rats to the animal facility for at least one week prior to the experiment.
-
Castration:
-
Anesthetize the rats using an appropriate anesthetic.
-
Perform bilateral orchiectomy (castration) to remove endogenous testosterone.
-
Allow a recovery period of 7 days.
-
-
BPH Induction:
Administration of BXL-628
Materials:
-
BXL-628
-
Vehicle for BXL-628 (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of BXL-628 Solution: Prepare suspensions of BXL-628 in the chosen vehicle at the desired concentrations (e.g., 10, 30, 100, 300 mg/kg).
-
Treatment Administration:
-
Beginning from the first day of testosterone propionate injections, administer BXL-628 or vehicle (for the BPH control group) orally once daily using a gavage needle.
-
Continue the treatment for the entire 4-week duration of BPH induction.
-
Sample Collection and Prostate Analysis
Procedure:
-
Euthanasia: At the end of the 4-week treatment period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture for serum analysis of testosterone, LH, and calcium.
-
Prostate Dissection and Weighing:
-
Carefully dissect the entire prostate gland.
-
Remove any adhering connective and fatty tissue.
-
Blot the prostate dry and record its wet weight.
-
-
Tissue Processing:
-
Divide the prostate tissue for histological and molecular analyses.
-
For histology, fix a portion of the prostate in 10% neutral buffered formalin.
-
For molecular analysis (e.g., Western blotting), snap-freeze a portion in liquid nitrogen and store at -80°C.
-
Histological Analysis of Prostate Tissue
This protocol outlines the procedure for Hematoxylin and Eosin (H&E) staining of prostate sections to evaluate morphological changes associated with BPH.
Materials:
-
Formalin-fixed, paraffin-embedded prostate tissue sections (5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Harris Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Ammonia (B1221849) water or Scott's tap water substitute
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse in running tap water.
-
-
Hematoxylin Staining:
-
Immerse in Harris Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (a few quick dips).
-
Rinse in running tap water.
-
"Blue" the sections in ammonia water or Scott's tap water substitute for 30-60 seconds.
-
Rinse in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Counterstain in Eosin Y solution for 1-2 minutes.
-
Rinse briefly in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols: 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium and coverslip.
-
Analysis: Examine the stained sections under a microscope for features of BPH, such as glandular hyperplasia, increased epithelial cell proliferation, and stromal growth.
Western Blot Analysis for RhoA and ROCK
This protocol is for the detection of RhoA and Rho-kinase (ROCK) in prostate or bladder tissue lysates. BXL-628 has been shown to inhibit the RhoA/ROCK signaling pathway in bladder smooth muscle cells.[6][7]
Materials:
-
Frozen prostate or bladder tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-RhoA, anti-ROCK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tissue in lysis buffer on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-RhoA, anti-ROCK) overnight at 4°C.
-
Wash the membrane with TBST (3 times, 10 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 times, 10 minutes each).
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Visualizations
Caption: Experimental workflow for BPH induction and BXL-628 treatment in rats.
References
- 1. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BXL‐628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BXL‐628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Lentiviral Transduction for VDR Overexpression in BPH-1 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The Vitamin D Receptor (VDR), a nuclear receptor, has emerged as a significant therapeutic target in BPH. Activation of VDR signaling has been shown to inhibit the proliferation of prostate cells and induce apoptosis, offering a promising avenue for BPH treatment.[1][2] Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, making them ideal for stably overexpressing VDR in BPH cell lines for research and drug development purposes.[3]
This document provides detailed application notes and protocols for the use of lentiviral transduction to overexpress VDR in the BPH-1 human benign prostatic hyperplasia cell line. It includes methodologies for lentivirus production, cell transduction, and subsequent analysis of the effects on cell proliferation and apoptosis. The information presented here is intended to guide researchers in designing and executing experiments to investigate the functional consequences of VDR overexpression in the context of BPH.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on the effects of the VDR agonist BXL-628 (as a proxy for VDR activation) on BPH cells and representative parameters for lentiviral transduction.
Table 1: Effects of VDR Agonist (BXL-628) on BPH Cell Proliferation
| Cell Line | Treatment | Concentration | Incubation Time | Proliferation Inhibition (%) | Reference |
| Human BPH Cells | BXL-628 | 1 nM | 48 h | Not specified, but significant | [4] |
| Human BPH Cells | Calcitriol | 10 nM | 48 h | ~25% | [5] |
| Human BPH Cells | BXL-628 | 10 nM | 48 h | ~40% | [5] |
Table 2: Effects of VDR Agonist (BXL-628) on BPH Cell Apoptosis
| Cell Line | Treatment | Concentration | Incubation Time | Increase in Apoptotic Nuclei (%) | Reference |
| Human BPH Cells | BXL-628 | 10 nM | 48 h | 270% | [4] |
Table 3: Key Parameters for Lentiviral Transduction of Prostate Cells
| Parameter | Recommended Value/Range | Notes | Reference |
| Cell Seeding Density | 1 x 10^5 cells/well (6-well plate) | Adjust based on cell growth rate to achieve 50-70% confluency at transduction. | [3] |
| Multiplicity of Infection (MOI) | 1-10 | Optimal MOI should be determined empirically for each cell line and virus batch. | [6] |
| Transduction Enhancer | Polybrene (4-8 µg/mL) | Enhances transduction efficiency for most cell types. | [3] |
| Incubation Time with Virus | 18-24 hours | Can be reduced if viral toxicity is observed. | [3] |
| Selection Agent (if applicable) | Puromycin (B1679871) (1-10 µg/mL) | Concentration must be optimized for the specific cell line. | [7] |
Experimental Protocols
Lentiviral Vector Production in HEK293T Cells
This protocol describes the generation of lentiviral particles carrying the VDR gene.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding VDR (e.g., pLVX-VDR)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM with 10% FBS (antibiotic-free)
-
Opti-MEM
-
0.45 µm syringe filter
Procedure:
-
Cell Seeding: The day before transfection, seed 2-3 million HEK293T cells in a 10 cm dish with 10 ml of complete DMEM. Cells should be 70-80% confluent on the day of transfection.[1]
-
Plasmid DNA Preparation: In a sterile tube, prepare the plasmid DNA mixture. For a 10 cm dish, a common ratio is 9 µg of the VDR transfer plasmid, 6.75 µg of psPAX2, and 2.25 µg of pMD2.G.[1]
-
Transfection:
-
With Lipofectamine 3000: Follow the manufacturer's protocol. Briefly, dilute the plasmid mix and the transfection reagent in separate tubes with Opti-MEM, then combine and incubate to form DNA-lipid complexes. Add the complex dropwise to the HEK293T cells.
-
With PEI: Prepare a 1 mg/mL stock solution of PEI. Mix the plasmid DNA with serum-free DMEM. In a separate tube, mix the PEI solution with serum-free DMEM. Add the PEI solution to the DNA solution, vortex briefly, and incubate for 15-20 minutes at room temperature. Add the mixture dropwise to the cells.
-
-
Incubation: Incubate the cells at 37°C and 5% CO2 for 12-18 hours.[1]
-
Media Change: After incubation, carefully aspirate the transfection medium and replace it with 10 mL of fresh, complete DMEM.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Pool the harvests and filter through a 0.45 µm syringe filter to remove cell debris.[1]
-
Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Lentiviral Transduction of BPH-1 Cells for VDR Overexpression
This protocol details the steps for transducing BPH-1 cells with the VDR-encoding lentivirus.
Materials:
-
BPH-1 cells
-
VDR-lentiviral supernatant
-
Complete growth medium for BPH-1 cells
-
Polybrene (stock solution of 8 mg/mL)
-
6-well plates
Procedure:
-
Cell Seeding: Seed 1 x 10^5 BPH-1 cells per well in a 6-well plate in 2 mL of complete medium. Incubate overnight to allow cells to attach.[3]
-
Transduction:
-
On the day of transduction, ensure the cells are approximately 50-70% confluent.
-
Prepare the transduction medium by adding polybrene to the complete medium to a final concentration of 8 µg/mL.[8]
-
Remove the old medium from the cells.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of MOIs (e.g., 1, 5, 10) to determine the optimal transduction efficiency.
-
Add the transduction medium to bring the final volume in each well to 1 mL.
-
Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells at 37°C and 5% CO2 for 18-24 hours.[8]
-
Media Change: After incubation, remove the virus-containing medium and replace it with 2 mL of fresh, complete medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin selection 48-72 hours post-transduction. The optimal concentration of the selection agent should be determined beforehand by performing a kill curve on non-transduced BPH-1 cells.[7]
-
Expansion and Analysis: Expand the transduced cells and proceed with downstream analyses, such as Western blotting to confirm VDR overexpression, and proliferation and apoptosis assays.
Analysis of Cell Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Transduced and control BPH-1 cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed 2,000-5,000 transduced and control BPH-1 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the control cells.
Analysis of Apoptosis (Caspase-3/7 Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Transduced and control BPH-1 cells
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 transduced and control BPH-1 cells per well in a 96-well white-walled plate in 100 µL of complete medium.
-
Incubation: Incubate the plate for the desired time points.
-
Assay Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to cell number (e.g., from a parallel MTT assay) and calculate the fold change in caspase activity relative to control cells.
Visualizations
Caption: VDR Signaling Pathway in BPH.
Caption: Experimental Workflow.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Vitamin D Receptor Protein Expression in Tumor Tissue and Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo Culture and Lentiviral Transduction of Benign Prostatic Hyperplasia (BPH) Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 8. origene.com [origene.com]
Application Note: Identification of BPH-628 Protein Interactions Using Co-immunoprecipitation (Co-IP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
BPH-628 is a novel kinase implicated in aberrant cell signaling pathways crucial to oncogenesis. Understanding its protein-protein interaction network is vital for elucidating its mechanism of action and for the development of targeted therapeutics. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in vivo.[1][2][3] This method involves using a specific antibody to isolate a protein of interest (the "bait") from a cell lysate, thereby also capturing its interacting partners (the "prey").[4][5][6] This application note provides a detailed protocol for the Co-IP of endogenous this compound, followed by mass spectrometry and Western blot analysis to identify and validate its binding partners.
Principle of Co-immunoprecipitation
The Co-IP technique is founded on the specific interaction between an antibody and its target antigen.[7] A specific antibody targeting the bait protein this compound is added to a cell lysate prepared under non-denaturing conditions to preserve native protein complexes.[8] The resulting antibody-antigen (this compound)-partner protein complex is then captured using agarose (B213101) or magnetic beads coated with Protein A/G.[9] After a series of washes to remove non-specifically bound proteins, the entire complex is eluted from the beads and analyzed by methods such as mass spectrometry (for novel partner discovery) or Western blotting (for validation of suspected interactions).[5][10]
Visualized Experimental Workflow
The overall workflow for this compound Co-immunoprecipitation is depicted below.
Caption: A flowchart of the Co-immunoprecipitation (Co-IP) procedure.
Detailed Experimental Protocol
This protocol is optimized for the immunoprecipitation of endogenous this compound from cultured mammalian cells.
A. Required Materials and Reagents
-
Cell Culture: Mammalian cell line expressing this compound (e.g., HEK293T, HeLa)
-
Antibodies:
-
Rabbit anti-BPH-628 polyclonal antibody (for IP)
-
Mouse anti-BPH-628 monoclonal antibody (for Western Blot detection)
-
Rabbit IgG Isotype Control
-
Antibodies against putative interacting proteins (for Western Blot validation)
-
-
Beads: Protein A/G Magnetic Beads or Agarose Beads
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4
-
Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[11] Immediately before use, add Protease and Phosphatase Inhibitor Cocktails.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 1X Laemmli Sample Buffer (for Western Blot) or 50 mM Glycine-HCl, pH 2.5 (for Mass Spectrometry)
-
-
Equipment: Cell scraper, microcentrifuge, magnetic rack (for magnetic beads), rotating shaker, Western Blotting equipment.
B. Step-by-Step Procedure
1. Cell Lysate Preparation
-
Culture cells to ~80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[2]
-
Add 1 mL of ice-cold Lysis Buffer per 10^7 cells.[11]
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30 minutes at 4°C to lyse the cells.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay. A starting amount of at least 1 mg of total protein is recommended.[8]
2. Pre-Clearing the Lysate (Optional but Recommended)
-
To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of protein lysate.[8]
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a centrifuge or magnetic rack and transfer the supernatant to a fresh tube.
3. Immunoprecipitation
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (anti-BPH-628 for the experiment, and Rabbit IgG for the negative control).
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow the formation of antibody-antigen complexes.[12]
-
Add 30 µL of equilibrated Protein A/G bead slurry to each sample.
-
Incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.
4. Washing
-
Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant.
-
Resuspend the beads in 500 µL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to effectively remove non-specifically bound proteins.[13]
5. Elution
-
After the final wash, carefully remove all supernatant.
-
For Western Blot Analysis: Resuspend the beads in 40 µL of 1X Laemmli Sample Buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.[11]
-
For Mass Spectrometry Analysis: Elute the proteins by adding 50 µL of Glycine-HCl (pH 2.5), incubating for 5 minutes, and neutralizing with 5 µL of 1M Tris-HCl (pH 8.5).
6. Analysis
-
Western Blot: Load the eluted samples, along with an "input" control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.[10] Perform electrophoresis, transfer to a membrane, and probe with antibodies against this compound (to confirm successful pulldown) and the suspected interacting protein.
-
Mass Spectrometry: Submit the eluted and neutralized sample for LC-MS/MS analysis to identify all co-precipitated proteins.
Data Presentation and Interpretation
Hypothetical Mass Spectrometry Results
Following Co-IP with an anti-BPH-628 antibody, LC-MS/MS analysis can identify potential interaction partners. Data should be compared against the IgG control to filter out non-specific binders.
| Protein ID | Gene Name | Protein Score (this compound IP) | Spectral Counts (this compound IP) | Spectral Counts (IgG Control) | Fold Change (IP vs IgG) | Putative Function |
| P04637 | TP53 | 452 | 58 | 2 | 29.0 | Tumor Suppressor |
| P62258 | GRB2 | 398 | 45 | 1 | 45.0 | Adaptor Protein |
| Q13485 | PIK3R1 | 351 | 38 | 3 | 12.7 | Kinase Regulator |
| P31749 | AKT1 | 289 | 25 | 0 | - | Serine/Threonine Kinase |
| P42336 | YWHAZ | 255 | 21 | 4 | 5.3 | Signal Transduction |
Table 1: Hypothetical list of proteins identified by mass spectrometry following Co-IP of this compound. Proteins with high scores and significant fold-change enrichment over the IgG control are considered high-confidence interactors.
Hypothetical Signaling Pathway
The identified interactions suggest this compound may function within a growth factor signaling cascade, potentially through the adaptor protein GRB2 to influence the PI3K/AKT pathway.
Caption: Hypothetical signaling pathway involving this compound.
Troubleshooting
Effective troubleshooting requires appropriate controls.[4] Key controls include an IgG isotype control to identify non-specific binding and an "input" lane in the Western blot to confirm protein expression.[5]
| Problem | Possible Cause | Suggested Solution |
| No this compound band in IP lane | - Inefficient antibody binding- Insufficient protein in lysate- Antibody epitope is masked | - Verify antibody works for IP[13]- Increase amount of lysate or antibody- Use a different antibody targeting another epitope[14] |
| High background/non-specific bands | - Insufficient washing- Antibody concentration too high- Sticky beads or proteins | - Increase number of washes or stringency of wash buffer[13][15]- Titrate antibody concentration- Perform pre-clearing step[8] |
| No interacting protein detected | - Interaction is weak or transient- Lysis buffer is too harsh- Interacting protein is low abundance | - Consider in vivo crosslinking- Use a milder detergent or lower salt concentration in lysis buffer[16]- Increase the amount of starting cell lysate |
References
- 1. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 3. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 4. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 15. kmdbioscience.com [kmdbioscience.com]
- 16. troubleshooting of Co-IP [assay-protocol.com]
Elocalcitol Target Identification Using Chromatin Immunoprecipitation (ChIP) Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elocalcitol (B1671181), a synthetic analog of vitamin D, has demonstrated significant therapeutic potential in various preclinical models, exhibiting anti-proliferative, anti-inflammatory, and metabolic regulatory effects. Its mechanisms of action are multifaceted, involving both classical Vitamin D Receptor (VDR)-dependent genomic pathways and VDR-independent pathways. Understanding the direct genomic targets of elocalcitol is crucial for elucidating its molecular mechanisms and for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing Chromatin Immunoprecipitation (ChIP) assays to identify the genomic binding sites of the VDR in response to elocalcitol treatment.
Signaling Pathways of Elocalcitol
Elocalcitol exerts its effects through a complex network of signaling pathways. These can be broadly categorized into VDR-dependent and VDR-independent mechanisms.
VDR-Dependent Signaling
As a vitamin D analog, elocalcitol binds to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[1] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
VDR-Independent Signaling and Crosstalk
Elocalcitol also influences cellular processes through pathways that may not directly involve VDR-DNA binding.
-
SCAP/SREBP Pathway: Elocalcitol has been shown to prevent high-fat diet-induced obesity by downregulating the SREBP cleavage-activating protein (SCAP).[3][4] This leads to the inhibition of SREBP-mediated lipogenesis. Elocalcitol's effect on SCAP is at least partially mediated by the upregulation of microRNA-146a.[3][5]
-
RhoA/ROCK and NF-κB Pathways: In benign prostatic hyperplasia (BPH) stromal cells, elocalcitol inhibits IL-8-dependent proliferation and inflammation by targeting the RhoA/Rho kinase (ROCK) and NF-κB pathways.[4][6] It achieves this by inhibiting the nuclear translocation of the NF-κB p65 subunit.[4]
-
TGF-β/Smad4 Pathway: Elocalcitol can mitigate microglial senescence by upregulating miR-146a, which in turn is thought to inhibit the TGF-β/Smad4 pathway.[7]
Quantitative Data on Elocalcitol-Regulated Gene and Protein Expression
The following tables summarize the quantitative effects of elocalcitol on the expression of key genes and proteins involved in its signaling pathways.
| Gene/Protein | Cell/Tissue Type | Treatment Conditions | Effect | Fold/Percentage Change | Reference |
| SCAP | Mouse Liver (High-Fat Diet) | 15 µg/kg elocalcitol, twice weekly for 16 weeks | Downregulation | Significant decrease (p < 0.05) | [3] |
| Insig1 mRNA | Mouse Liver (High-Fat Diet) | 15 µg/kg elocalcitol, twice weekly for 16 weeks | Upregulation | Significant increase (p < 0.05) | [3] |
| Il1b mRNA | Mouse Epididymal Fat (High-Fat Diet) | 15 µg/kg elocalcitol, twice weekly for 16 weeks | Downregulation | Significant decrease (p < 0.001) | [3][5] |
| Tnf mRNA | Mouse Epididymal Fat (High-Fat Diet) | 15 µg/kg elocalcitol, twice weekly for 16 weeks | Downregulation | Significant decrease (p < 0.01) | [3][5] |
| Il18 mRNA | Mouse Epididymal Fat (High-Fat Diet) | 15 µg/kg elocalcitol, twice weekly for 16 weeks | Downregulation | Significant decrease (p < 0.05) | [3][5] |
| IL-8 | Human BPH Stromal Cells | Elocalcitol treatment | Inhibition | Significant inhibition | [4][6] |
| miR-146a | Mouse Hypothalamus and Liver (High-Fat Diet) | Elocalcitol treatment | Upregulation | Significant upregulation | [7] |
| smad4 | Mouse Hypothalamus (High-Fat Diet with miR-146a knockout) | Elocalcitol treatment | No effect (dependent on miR-146a) | - | [7] |
Chromatin Immunoprecipitation (ChIP) Assay Protocol for Elocalcitol Targets
This protocol is designed to identify the genomic binding sites of the Vitamin D Receptor (VDR) in response to elocalcitol treatment. It is based on established ChIP-seq protocols for nuclear receptors.[8][9]
Experimental Workflow Overview
Materials
-
Cell Lines: A cell line known to express VDR and respond to vitamin D analogs (e.g., human prostate cancer cells LNCaP, breast cancer cells MCF-7, or benign prostatic hyperplasia cells BPH-1).
-
Elocalcitol
-
Vehicle Control (e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine (B1666218) (1.25 M)
-
PBS (phosphate-buffered saline), ice-cold
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Protease Inhibitor Cocktail
-
Anti-VDR Antibody (ChIP-grade)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G Magnetic Beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A
-
Proteinase K
-
NaCl (5 M)
-
DNA Purification Kit
-
qPCR Primers for known VDR target genes (positive control, e.g., CYP24A1) and non-target regions (negative control).
Detailed Protocol
Day 1: Cell Treatment and Cross-linking
-
Cell Culture: Plate cells to be 80-90% confluent at the time of harvesting.
-
Treatment: Treat cells with the desired concentration of elocalcitol or vehicle for a specified time (e.g., 24 hours).
-
Cross-linking:
-
Add formaldehyde to a final concentration of 1% to the cell culture medium.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS containing protease inhibitors.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
The cell pellet can be stored at -80°C.
-
Day 2: Chromatin Preparation and Immunoprecipitation
-
Cell Lysis:
-
Resuspend the cell pellet in Cell Lysis Buffer with protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet nuclei.
-
-
Nuclear Lysis and Chromatin Shearing:
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer with protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Shear the chromatin by sonication to an average size of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris. The supernatant contains the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin in ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with anti-VDR antibody or normal rabbit IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.
-
Day 3: Washing, Elution, and DNA Purification
-
Washing:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.
-
-
Elution:
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking:
-
Add NaCl to the eluate and incubate at 65°C for at least 6 hours or overnight.
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit. Elute in a small volume.
-
Downstream Analysis
-
Quantitative PCR (qPCR): Validate the ChIP experiment by performing qPCR on the purified DNA. Use primers for a known VDR target gene (e.g., CYP24A1) and a negative control region. Enrichment is calculated as the percentage of input.
-
ChIP-sequencing (ChIP-seq): For genome-wide analysis, prepare a sequencing library from the purified ChIP DNA and an input control. Sequence the libraries and analyze the data to identify VDR binding sites across the genome in response to elocalcitol.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the genomic targets of elocalcitol using ChIP assays. By identifying the specific DNA sequences to which the VDR binds upon elocalcitol stimulation, a deeper understanding of its therapeutic mechanisms can be achieved. This knowledge is invaluable for the rational design and development of next-generation vitamin D-based therapies. The multifaceted signaling of elocalcitol, encompassing both VDR-dependent and -independent pathways, highlights its potential as a versatile therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Frontiers | Elocalcitol, a fluorinated vitamin D derivative, prevents high-fat diet-induced obesity via SCAP downregulation and miR-146a-associated mechanisms [frontiersin.org]
- 4. Elocalcitol, a fluorinated vitamin D derivative, prevents high-fat diet-induced obesity via SCAP downregulation and miR-146a-associated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elocalcitol mitigates high-fat diet-induced microglial senescence via miR-146a modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo ChIP-Seq of Nuclear Receptors: A Rough Guide to Transform Frozen Tissues into High-Confidence Genome-Wide Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining VDR Activation by BPH-628 using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1][2] The active form of vitamin D, 1,25-dihydroxyvitamin D3, is the natural ligand for VDR.[1] Synthetic VDR agonists are of significant interest for their therapeutic potential in various diseases, including benign prostatic hyperplasia (BPH).[1][3][4] BPH-628 (also known as Elocalcitol or BXL-628) is a synthetic VDR agonist that has been investigated for its efficacy in treating BPH.[1][3][5][6][7] Preclinical and clinical studies have suggested that this compound can arrest prostate growth and may offer a novel treatment for BPH.[5][7]
This document provides detailed application notes and a comprehensive protocol for a luciferase reporter gene assay to quantify the activation of the Vitamin D Receptor by the synthetic agonist this compound. This cell-based assay is a robust and sensitive method for characterizing the agonistic activity of compounds targeting VDR.[2][8][9]
Principle of the Assay
The luciferase reporter assay for VDR activation is based on the principle of ligand-induced transcriptional activation.[2] Cells are co-transfected with two key plasmids: an expression vector encoding the human VDR and a reporter vector containing the firefly luciferase gene under the control of a promoter with tandem repeats of the Vitamin D Response Element (VDRE).[2] Upon binding of an agonist like this compound to the VDR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then translocates to the nucleus and binds to the VDREs on the reporter plasmid, initiating the transcription of the luciferase gene.[2] The amount of luciferase produced is directly proportional to the level of VDR activation, which can be quantified by measuring the luminescence emitted upon the addition of a luciferase substrate.[10] A second reporter, such as Renilla luciferase, is often co-transfected as an internal control to normalize for variations in transfection efficiency and cell number.
VDR Signaling Pathway
The binding of an agonist, such as the natural ligand 1,25-dihydroxyvitamin D3 or a synthetic agonist like this compound, to the Vitamin D Receptor (VDR) initiates a conformational change in the receptor. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter region of target genes. This binding event recruits co-activator proteins, leading to the initiation of transcription of VDR-responsive genes, which are involved in a variety of biological processes.
Caption: VDR Signaling Pathway Activation by this compound.
Experimental Workflow
The experimental workflow for the VDR activation luciferase reporter assay involves several key steps, from cell culture and transfection to data analysis. The process begins with seeding a suitable cell line, followed by co-transfection of the VDR expression and VDRE-luciferase reporter plasmids. After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of this compound. Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The data is then normalized and analyzed to determine the dose-response relationship and key parameters such as EC50.
Caption: Luciferase Reporter Assay Experimental Workflow.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for VDR activation by this compound compared to the natural ligand, 1,25-dihydroxyvitamin D3 (Calcitriol), as determined by the luciferase reporter assay.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound | VDR Activation Luciferase Reporter Assay | HEK293T | EC50 | 1.5 |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | VDR Activation Luciferase Reporter Assay | HEK293T | EC50 | 0.5 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are recommended due to their high transfection efficiency and low endogenous VDR expression.
-
Plasmids:
-
pCMV-hVDR (Human VDR expression vector)
-
pGL4.27[luc2P/VDRE/Hygro] (VDRE-driven firefly luciferase reporter vector)
-
pRL-TK (Renilla luciferase control vector, for normalization)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine® 3000).
-
Compounds:
-
This compound (stock solution in DMSO)
-
1,25-dihydroxyvitamin D3 (Calcitriol) as a positive control (stock solution in DMSO)
-
-
Assay Reagents:
-
Dual-Luciferase® Reporter Assay System
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Luminometer capable of reading 96-well plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM with 10% FBS.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in a volume of 100 µL.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
Day 2: Transfection
-
Prepare the transfection master mix in a sterile tube. For each well, combine:
-
50 ng pCMV-hVDR
-
100 ng pGL4.27[luc2P/VDRE/Hygro]
-
5 ng pRL-TK
-
Serum-free medium (e.g., Opti-MEM™) to a final volume of 10 µL.
-
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the diluted transfection reagent to the plasmid DNA mixture, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add 20 µL of the transfection complex to each well containing cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 4-6 hours at 37°C.
-
After the incubation, carefully aspirate the medium and replace it with 100 µL of fresh, complete culture medium.
-
Return the plate to the incubator for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and Calcitriol (B1668218) in serum-free DMEM. A typical concentration range would be from 0.01 nM to 1000 nM.
-
Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Carefully aspirate the medium from the cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 18-24 hours at 37°C.
Day 4: Luciferase Assay and Data Analysis
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Following the Dual-Luciferase® Reporter Assay System protocol:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure firefly luciferase activity.
-
Immediately measure the luminescence in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.
-
Calculate the fold change in luciferase activity for each compound concentration relative to the vehicle control.
-
Plot the fold change against the log of the compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 value for this compound and the positive control.
-
Disclaimer
This document is intended for research use only. The protocols and data presented are for informational and illustrative purposes. Researchers should optimize the assay conditions for their specific experimental setup.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor as a therapeutic target for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BXL‐628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. caymanchem.com [caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: High-Content Screening for Novel Targets of BXL-628
For Researchers, Scientists, and Drug Development Professionals
Abstract
BXL-628, a non-hypercalcemic Vitamin D receptor (VDR) agonist, has demonstrated anti-proliferative and pro-apoptotic effects in various cell types, particularly in prostate and bladder cells.[1][2] Its primary known mechanism of action involves the inhibition of the RhoA/Rho kinase (ROCK) signaling pathway.[1][3] This document provides a detailed protocol for a high-content screening (HCS) campaign designed to identify novel cellular targets and further elucidate the mechanism of action of BXL-628. The proposed assay utilizes a multiparametric phenotypic screening approach, leveraging the Cell Painting assay to generate rich morphological profiles of cells treated with BXL-628.
Introduction to High-Content Screening and BXL-628
High-content screening (HCS) is a powerful technology in drug discovery that combines automated microscopy with sophisticated image analysis to extract quantitative, multiparametric data from cells.[4][5][6] This approach allows for the unbiased identification of phenotypic changes induced by a compound, providing insights into its mechanism of action and potential new therapeutic applications.
BXL-628 (also known as elocalcitol) is a calcitriol (B1668218) analog with a favorable safety profile, showing minimal effects on calcium metabolism.[7] Preclinical studies have established its efficacy in reducing prostate growth and inflammation.[8][9] The primary molecular mechanism identified to date is the inhibition of the RhoA/ROCK pathway, a key regulator of cell shape, motility, and proliferation.[1][3] By employing a phenotypic screening approach, we can move beyond this known pathway to uncover novel targets and signaling networks modulated by BXL-628.
Data Presentation: Quantitative Effects of BXL-628
The following tables summarize the known quantitative effects of BXL-628 from published studies. This data provides a baseline for the expected outcomes in the high-content screen.
Table 1: Anti-proliferative and Pro-apoptotic Activity of BXL-628
| Cell Line | Assay | Endpoint | BXL-628 Concentration | Result | Reference |
| BPH cells | Cell Proliferation | Inhibition of cell growth | 10 nM | Significant inhibition | [7] |
| BPH cells | Apoptosis (ISEL) | Increase in apoptotic cells | 100 nM | >250% increase | [7] |
| DU145 (Prostate Cancer) | Cell Proliferation | IC50 | 22.1 ± 19.1 pM | Potent inhibition | [10] |
| DU145 (Prostate Cancer) | Invasion (Amgel assay) | Inhibition of invasion | 1 x 10-7 M | 59.4% inhibition | [11] |
| PC-3 (Prostate Cancer) | Cytotoxicity | IC50 | 19.9 µM | Selective cytotoxicity | [12] |
Table 2: Effect of BXL-628 on the RhoA/ROCK Pathway
| Cell System | Assay | Endpoint | BXL-628 Treatment | Result | Reference |
| Rat Bladder Smooth Muscle | RhoA membrane translocation | Reduction in membrane-bound RhoA | Not specified | Impaired translocation | [1] |
| Human Bladder Smooth Muscle | ROCK activity | Reduction in ROCK activity | Not specified | Reduced activity | [1] |
| BPH Stromal Cells | IL-8-induced RhoA translocation | Inhibition of translocation | Not specified | Inhibition | [13] |
| BPH Stromal Cells | IL-8-induced MYPT-1 phosphorylation | Inhibition of phosphorylation | Not specified | Inhibition | [13] |
Experimental Protocols
High-Content Screening Workflow
The overall workflow for the high-content screening campaign is depicted below.
High-content screening workflow for BXL-628.
Protocol 1: High-Content Phenotypic Profiling using Cell Painting
This protocol is adapted from the Bray et al. Cell Painting protocol.[4][5][6]
1. Cell Culture and Plating:
-
Cell Lines:
-
Culture Medium:
-
PC-3: F-12K Medium supplemented with 10% fetal bovine serum (FBS).
-
LNCaP: RPMI-1640 medium supplemented with 10% FBS.[15]
-
-
Plating:
-
Seed PC-3 or LNCaP cells into 384-well, black, clear-bottom imaging plates at a density of 1,000-2,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
2. Compound Treatment:
-
Prepare a dilution series of BXL-628 in culture medium. A suggested concentration range is from 1 pM to 10 µM.
-
Include a vehicle control (DMSO, final concentration ≤ 0.1%) and a positive control known to induce a distinct phenotype (e.g., a known cytotoxic agent or a ROCK inhibitor like Y-27632).
-
Carefully remove the culture medium from the cell plates and add the compound dilutions.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
3. Cell Staining (Cell Painting Assay):
The Cell Painting assay utilizes a cocktail of six fluorescent dyes to label eight major cellular components.[4][18]
-
Mitochondria: Stain with MitoTracker™ Red CMXRos.
-
Nucleus and Cytoplasm: Use Hoechst 33342 (DNA) and a plasma membrane stain.
-
Endoplasmic Reticulum, Golgi, and RNA: Stain with Concanavalin A (lectin that binds to the ER), Phalloidin (F-actin), and SYTO™ 14 (RNA).
-
Staining Procedure:
-
Add the MitoTracker stain to live cells and incubate for 30-60 minutes.
-
Fix the cells with 3.2% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Add the cocktail of the remaining fluorescent dyes and incubate for 30 minutes.
-
Wash the cells three times with PBS.
-
4. Image Acquisition:
-
Acquire images using a high-content imaging system (e.g., ImageXpress Micro Confocal or similar).
-
Use a 20x or 40x objective to capture images in five fluorescence channels corresponding to the different dyes.
-
Acquire images from at least four sites per well to ensure robust statistical analysis.
5. Image and Data Analysis:
-
Image Segmentation: Use image analysis software (e.g., CellProfiler, IN Carta) to identify and segment individual cells and their nuclei.
-
Feature Extraction: Extract a comprehensive set of morphological features (~1,500) from each cell, including measurements of size, shape, texture, intensity, and spatial relationships of the different labeled organelles.
-
Phenotypic Profiling:
-
Generate a "morphological profile" for each cell based on the extracted features.
-
Aggregate the single-cell data to create a profile for each well.
-
Normalize the data to the vehicle control wells.
-
-
Hit Identification and Target Deconvolution:
-
Use machine learning algorithms (e.g., principal component analysis, hierarchical clustering) to group compounds with similar morphological profiles.
-
Compare the BXL-628 profile to a library of profiles from compounds with known mechanisms of action to generate hypotheses about novel targets.
-
Identify dose-dependent phenotypic changes that may indicate specific pathway modulation.
-
Protocol 2: Validation of RhoA/ROCK Pathway Inhibition by Immunofluorescence
This protocol provides a method to visually confirm the known effect of BXL-628 on the RhoA/ROCK pathway within the context of the high-content screening platform.
1. Cell Culture, Plating, and Treatment:
-
Follow the same procedure as in Protocol 1, sections 1 and 2.
2. Immunofluorescence Staining:
-
Fix and permeabilize the cells as described in Protocol 1.
-
Block non-specific binding: Incubate with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate cells with primary antibodies targeting:
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Counterstain: Stain nuclei with Hoechst 33342 and F-actin with fluorescently labeled phalloidin.
3. Image Acquisition and Analysis:
-
Acquire images on a high-content imaging system.
-
Quantify the following parameters:
-
RhoA Activation: Measure the intensity and localization of the active RhoA signal at the plasma membrane.
-
ROCK Activity: Quantify the intensity of the p-MLC signal.
-
Cytoskeletal Organization: Analyze the morphology and integrity of actin stress fibers.
-
Signaling Pathway and Experimental Logic
The following diagrams illustrate the known signaling pathway of BXL-628 and the logical flow of the high-content screening experiment.
Known signaling pathway of BXL-628.
Logical flow of the HCS experiment.
Conclusion
This application note provides a comprehensive framework for utilizing high-content screening to explore the mechanism of action of BXL-628 beyond its known effects on the VDR and RhoA/ROCK pathway. The detailed protocols for a Cell Painting-based phenotypic screen and a targeted immunofluorescence assay will enable researchers to generate robust, quantitative data. The multiparametric nature of this approach holds the potential to uncover novel cellular targets and signaling pathways modulated by BXL-628, thereby opening new avenues for its therapeutic application.
References
- 1. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder. [flore.unifi.it]
- 4. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Content Phenotypic Profiling with Cell Painting Assay [moleculardevices.com]
- 6. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. | Broad Institute [broadinstitute.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 1 alpha,25-Dihydroxyvitamin D (calcitriol) inhibits the invasiveness of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biflavonoids: Preliminary Reports on Their Role in Prostate and Breast Cancer Therapy [mdpi.com]
- 13. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 16. lncap.com [lncap.com]
- 17. Cellosaurus cell line LNCaP (CVCL_0395) [cellosaurus.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BPH-628 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the concentration of BPH-628 for your cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist in establishing optimal experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting concentration range for this compound in my cell viability assay?
A1: Establishing an appropriate starting concentration range for a novel compound like this compound requires a systematic approach. A broad range dose-response study is the recommended first step.[1][2]
-
Initial Broad Range Finding: Begin with a wide range of concentrations, spanning several orders of magnitude (e.g., from 1 nM to 100 µM).[2][3] This initial screen will help identify a narrower, more effective range for this compound.
-
Literature Review: If any data exists on similar compounds or compound classes, this can provide a valuable starting point for concentration selection.[1]
-
Solubility Testing: Determine the maximum soluble concentration of this compound in your cell culture medium. It is crucial to ensure that the compound does not precipitate at the tested concentrations, as this can lead to inaccurate and irreproducible results.[1][3]
Q2: What are the critical experimental factors that can influence IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) value is highly dependent on the experimental setup.[4] To ensure reproducibility and obtain reliable data, it is crucial to control for the following experimental variables:
-
Cell Density: The initial number of cells seeded can significantly impact the calculated IC50.[4][5]
-
Compound Incubation Time: The duration of drug exposure can affect the apparent IC50, with longer incubation times potentially leading to lower values.[2][4]
-
Assay Type: Different viability or cytotoxicity assays (e.g., MTT, XTT, ATP-based) measure different cellular parameters and can yield different IC50 values.[4]
-
Vehicle (Solvent) Concentration: The solvent used to dissolve the compound (e.g., DMSO) can have its own cytotoxic effects at higher concentrations.[2][4] It's crucial to keep the final DMSO concentration low (typically ≤ 0.1%).[2]
-
Serum Presence: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[2]
Q3: My cell viability results with this compound are not reproducible. What could be the cause?
A3: High variability between replicate wells is a common issue in cell viability assays.[3] Potential causes and solutions include:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.
-
Edge Effects: To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or medium.[3]
-
Compound Instability: Ensure this compound is properly stored and handled. Prepare fresh dilutions for each experiment.[2]
-
Contamination: Reagent or media contamination can lead to high background signals. Use fresh, sterile reagents and media.[6]
Q4: How do I interpret the IC50 value of this compound from my dose-response curve?
A4: The IC50 is the concentration of a compound that inhibits a biological process by 50%.[4][6] In the context of cell viability, it's the concentration that reduces cell viability by half compared to an untreated control.[6] A lower IC50 value indicates a more potent compound.[4] To determine the IC50, you should:
-
Normalize Your Data: Convert your raw cell viability data into a percentage format relative to your untreated controls (which represent 100% viability).[7]
-
Fit a Dose-Response Curve: Plot the normalized data with the logarithm of the this compound concentration on the x-axis and the response (% viability) on the y-axis. This data is then fitted to a dose-response curve, which is often a sigmoidal (S-shaped) curve.[7]
-
Calculate the IC50: The IC50 value is the concentration at which the curve crosses the 50% viability mark.[7] This analysis is typically performed using software like GraphPad Prism.[7]
Q5: What are some common artifacts in cell viability assays and how can I avoid them when using this compound?
A5: Assay artifacts can lead to misleading results. Common artifacts include:
-
Compound Interference: this compound itself may react with the assay reagent.[8] To test for this, run controls with the compound in cell-free media.[8][9]
-
Autofluorescence: If using a fluorescence-based assay, the compound or media may autofluoresce. Black plates are recommended to reduce background fluorescence.[8]
-
Precipitation: Compound precipitation at high concentrations can interfere with absorbance or fluorescence readings. Visually inspect the wells for any precipitate.
-
Phenol (B47542) Red Interference: Phenol red in culture media can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media for the assay itself.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting; Edge effect; Cell clumping. | Use calibrated pipettes; Avoid using outer wells and fill them with sterile liquid; Ensure a single-cell suspension.[3][8] |
| No dose-response observed (flat curve) | This compound concentration is too low or too high; Compound is inactive or insoluble; Insensitive cell line. | Test a wider concentration range; Check compound solubility and stability; Use a more sensitive cell line or a positive control.[2][4] |
| High background signal | Reagent contamination; Compound interference with assay reagents. | Use sterile techniques and fresh reagents; Run compound-only controls in cell-free media.[8] |
| IC50 value is higher than expected | Cell line resistance; Compound degradation; Sub-optimal incubation time. | Verify the cell line's sensitivity; Prepare fresh compound dilutions; Optimize the incubation period through a time-course experiment.[2][3] |
| Non-sigmoidal dose-response curve | Biphasic effects of the compound; Off-target effects at high concentrations; Assay artifacts. | Investigate the compound's mechanism of action; Test a wider concentration range to fully characterize the curve; Rule out assay interference with appropriate controls.[10] |
Experimental Protocols
Protocol 1: MTT Assay for Determining IC50 of this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
Cells in logarithmic growth phase
-
96-well microplate
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium. It is advisable to perform serial dilutions to cover a wide concentration range.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and medium only (background control).[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well.[6]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan (B1609692) crystals.[6]
-
-
Data Acquisition and Analysis:
-
Shake the plate for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[6]
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[1]
-
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Elocalcitol Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing elocalcitol (B1671181), ensuring its solubility in aqueous solutions is critical for experimental success. As a hydrophobic Vitamin D analog, elocalcitol presents unique challenges in maintaining solution stability. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to elocalcitol precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my elocalcitol precipitating out of my aqueous buffer?
A1: Elocalcitol is a lipophilic molecule with poor aqueous solubility. Precipitation commonly occurs when a concentrated stock solution of elocalcitol, typically dissolved in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer. This "solvent-shifting" can cause the compound to crash out of solution as the percentage of the organic co-solvent becomes too low to maintain solubility. Other factors that can contribute to precipitation include the pH of the buffer, temperature, and the presence of other components in the media.
Q2: What is the recommended procedure for preparing an aqueous working solution of elocalcitol?
A2: To minimize precipitation, it is crucial to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into the final aqueous buffer with vigorous mixing. A general protocol is provided in the Experimental Protocols section below. It is also advisable to prepare fresh aqueous solutions daily and avoid storing them for extended periods.
Q3: Can I use surfactants or other excipients to improve elocalcitol solubility?
A3: Yes, various excipients can enhance the solubility of hydrophobic compounds like elocalcitol. These include co-solvents, surfactants, and cyclodextrins. The choice of excipient will depend on the specific requirements of your experiment, including cell type and downstream applications. The tables in the Data Presentation section provide an overview of common solubilizing agents.
Q4: How does pH affect the solubility of elocalcitol?
A4: The solubility of many compounds is pH-dependent. While specific data for elocalcitol is limited, for many weak acids and bases, solubility can be significantly influenced by the pH of the aqueous medium. It is recommended to determine the optimal pH for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of Stock Solution
| Potential Cause | Troubleshooting Step | Additional Notes |
| High Final Concentration | Decrease the final working concentration of elocalcitol. | Start with a lower concentration and titrate up to the desired level if solubility permits. |
| Insufficient Mixing | Add the elocalcitol stock solution dropwise into the aqueous buffer while continuously and vigorously vortexing or stirring. | This ensures rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation. |
| Incompatible Buffer | Test the solubility of elocalcitol in a small volume of your intended buffer before preparing a large batch. Consider trying alternative buffer systems. | The ionic strength and composition of the buffer can influence solubility. |
| Low Co-solvent Percentage | If your experimental system allows, slightly increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). | Always include a vehicle control with the same final co-solvent concentration in your experiments to account for any solvent effects. |
Issue 2: Precipitation Occurs Over Time (Hours to Days)
| Potential Cause | Troubleshooting Step | Additional Notes |
| Metastable Solution | Prepare fresh aqueous solutions of elocalcitol for each experiment. Avoid long-term storage of diluted solutions. | Supersaturated solutions can be temporarily clear but will eventually precipitate as they reach thermodynamic equilibrium. |
| Temperature Fluctuations | Store the aqueous solution at a constant and appropriate temperature. | Solubility is often temperature-dependent. Changes in temperature can cause the compound to fall out of solution. |
| Compound Degradation | Protect elocalcitol solutions from light and air. Prepare fresh solutions and use them promptly. | Degradation products may be less soluble than the parent compound. |
Data Presentation
The following tables summarize key data related to elocalcitol and general strategies for improving the solubility of hydrophobic compounds.
Table 1: Physicochemical Properties of Elocalcitol
| Property | Value | Source |
| Molecular Formula | C29H43FO2 | [1] |
| Molecular Weight | 442.6 g/mol | [1] |
| Appearance | White to off-white solid | |
| General Solubility | Sparingly soluble in aqueous solutions; Soluble in organic solvents like DMSO and ethanol. |
Table 2: Common Co-solvents for Hydrophobic Drugs
| Co-solvent | Typical Final Concentration in Cell Culture | Notes |
| DMSO (Dimethyl sulfoxide) | < 0.5% | Can have biological effects at higher concentrations. Always include a vehicle control. |
| Ethanol | < 0.5% | Can be cytotoxic at higher concentrations. Use high-purity, sterile-filtered ethanol. |
| PEG 300/400 (Polyethylene glycol) | Varies | Generally considered low toxicity. |
Table 3: Common Surfactants for Improving Drug Solubility
| Surfactant | Type | Typical Concentration | Notes |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01% - 0.1% | Can form micelles to encapsulate hydrophobic drugs.[2] |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01% - 0.1% | Similar to Tween® 20, with a different fatty acid ester.[2] |
| Pluronic® F-68 | Non-ionic block copolymer | 0.01% - 0.1% | Often used in cell culture for its shear-protective effects and low toxicity.[3] |
Table 4: Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Type | Notes |
| β-Cyclodextrin (β-CD) | Natural | Limited aqueous solubility itself.[4] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Modified | Higher aqueous solubility and lower toxicity than β-CD.[5] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Modified | High aqueous solubility and a good safety profile.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Elocalcitol Stock Solution in DMSO
Materials:
-
Elocalcitol (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile, amber glass vial or a vial protected from light
-
Vortex mixer
-
Calibrated analytical balance
Methodology:
-
Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Carefully weigh a precise amount of elocalcitol (e.g., 4.43 mg) into the vial.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 4.43 mg of elocalcitol).
-
Cap the vial tightly and vortex thoroughly until the elocalcitol is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid excessive heat.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of an Aqueous Working Solution of Elocalcitol for Cell Culture
Materials:
-
10 mM Elocalcitol stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to the desired temperature)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Methodology:
-
Determine the final desired concentration of elocalcitol in your cell culture medium.
-
Calculate the volume of the 10 mM stock solution needed. Aim for a final DMSO concentration of ≤ 0.5%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While vigorously vortexing the medium, add the calculated volume of the elocalcitol stock solution dropwise.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the freshly prepared working solution immediately.
Mandatory Visualizations
References
- 1. Elocalcitol | C29H43FO2 | CID 11396600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy | MDPI [mdpi.com]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to BXL-628 in prostate cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BXL-628, a promising vitamin D receptor (VDR) agonist, in prostate cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BXL-628 in prostate cancer cell lines?
A1: BXL-628 is a non-hypercalcemic Vitamin D Receptor (VDR) agonist.[1] Its primary anti-cancer effects in prostate cancer cells are mediated through both genomic and non-genomic pathways. A key non-genomic mechanism involves the rapid inhibition of Keratinocyte Growth Factor Receptor (KGFR) autophosphorylation. This, in turn, blocks the downstream PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and invasion.[1][2] BXL-628 has been shown to inhibit the proliferation and invasion of androgen-independent prostate cancer cells, such as DU145.[1][2] Additionally, it has been observed to inhibit the RhoA/Rho kinase signaling pathway, which can affect cell migration and cytoskeleton organization.[3][4][5][6]
Q2: Does BXL-628 interact with the Androgen Receptor (AR)?
A2: Preclinical studies have indicated that BXL-628 does not bind to the androgen receptor (AR) and does not inhibit 5-alpha-reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). However, it is suggested that VDR agonists like BXL-628 can act downstream of the androgen receptor, inhibiting growth factor-mediated proliferation that can be stimulated by androgens.
Q3: Which prostate cancer cell lines are responsive to BXL-628?
A3: BXL-628 has been shown to be effective in androgen-independent prostate cancer cell lines, including DU145 and PC3.[1] The responsiveness of other cell lines, such as the androgen-sensitive LNCaP or the castration-resistant 22Rv1, may vary and should be empirically determined.
Q4: What is the expected IC50 for BXL-628 in sensitive prostate cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) for BXL-628 can be very potent. In the DU145 human prostate cancer cell line, the IC50 for inhibition of cell proliferation has been reported to be in the picomolar range, at approximately 22.1 ± 19.1 pM.[1]
Troubleshooting Guide: Overcoming Resistance to BXL-628
While specific studies on acquired resistance to BXL-628 are limited, based on its known mechanisms of action and general principles of drug resistance in cancer, the following troubleshooting guide addresses potential scenarios of reduced sensitivity or acquired resistance.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Reduced or no inhibition of cell proliferation in a typically sensitive cell line (e.g., DU145). | 1. Compound Integrity: BXL-628 may have degraded due to improper storage or handling. 2. Cell Line Authenticity/Passage Number: The cell line may have lost its sensitivity due to genetic drift over multiple passages or may be misidentified. 3. Low VDR Expression: The specific sub-clone of the cell line being used may have downregulated Vitamin D Receptor (VDR) expression. | 1. Verify Compound: Use a fresh aliquot of BXL-628 and ensure it has been stored correctly (protect from light, appropriate temperature). Perform a dose-response curve to confirm its activity. 2. Authenticate Cell Line: Use a low-passage, authenticated cell line. 3. Assess VDR Expression: Check VDR mRNA and protein levels in your cells using qRT-PCR and Western blot, respectively. Compare to a sensitive control cell line. |
| Initial response to BXL-628 followed by regrowth of cancer cells (acquired resistance). | 1. Upregulation of Bypass Signaling Pathways: Cells may have activated alternative survival pathways to compensate for the inhibition of KGFR/PI3K/AKT signaling. This could include other receptor tyrosine kinases (e.g., EGFR, FGFR) or downstream effectors. 2. Mutations in the VDR or Downstream Effectors: Mutations in the VDR could prevent BXL-628 binding or signaling. Mutations in downstream components of the PI3K/AKT pathway could render them constitutively active. 3. Increased Drug Efflux: Overexpression of multidrug resistance pumps could reduce the intracellular concentration of BXL-628. | 1. Profile for Bypass Pathways: Use phospho-RTK arrays or Western blotting to screen for the activation of other growth factor receptor pathways. Consider combination therapy with inhibitors of the identified bypass pathways. 2. Sequence VDR and Key Pathway Components: Sequence the VDR gene and key downstream signaling molecules like PIK3CA and AKT in the resistant cells to identify potential mutations. 3. Assess Drug Efflux Pump Expression: Use qRT-PCR or Western blot to check for the overexpression of ABC transporters (e.g., P-glycoprotein). Consider using an efflux pump inhibitor as a tool to confirm this mechanism. |
| Variability in experimental results between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects in Multi-well Plates: Evaporation in the outer wells of a plate can concentrate the drug and affect cell growth. 3. Incomplete Solubilization of Formazan (B1609692) Crystals (in MTT assays): This can lead to inaccurate absorbance readings. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. 3. Optimize Solubilization: Ensure complete dissolution of formazan crystals by gentle pipetting or shaking before reading the plate. |
Quantitative Data Summary
The following tables summarize the inhibitory effects of BXL-628 on prostate cancer cell lines as reported in the literature.
Table 1: Inhibition of Prostate Cancer Cell Proliferation by BXL-628
| Cell Line | Treatment Condition | BXL-628 Concentration | Observed Effect |
| DU145 | Basal Proliferation | IC50: 22.1 ± 19.1 pM | Dose-dependent inhibition of cell proliferation.[1] |
| PC3 | KGF (10 ng/ml) Stimulated Proliferation | 1 x 10⁻⁸ M | Proliferation reduced to 69.9 ± 9.9% of KGF-stimulated control.[1] |
| DU145 | bFGF (10 ng/ml) Stimulated Proliferation | 1 x 10⁻⁸ M | Proliferation reduced to 74.1 ± 9.2% of bFGF-stimulated control.[1] |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of BXL-628 on the proliferation of adherent prostate cancer cells in a 96-well format.
-
Materials:
-
Prostate cancer cell lines (e.g., DU145, PC3)
-
Complete cell culture medium
-
BXL-628 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of BXL-628 in complete medium.
-
Remove the medium from the wells and replace it with 100 µl of medium containing the desired concentrations of BXL-628 or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µl of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Matrigel Invasion Assay
This protocol assesses the effect of BXL-628 on the invasive potential of prostate cancer cells.
-
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
BXL-628
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
-
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the top of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 2 hours to allow for solidification.
-
Harvest prostate cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/ml.
-
Add the cell suspension, with or without BXL-628, to the upper chamber of the Matrigel-coated inserts.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with fixation solution for 20 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields of view under a microscope.
-
3. Western Blot for Phospho-AKT
This protocol is for detecting changes in AKT phosphorylation upon BXL-628 treatment.
-
Materials:
-
Prostate cancer cells
-
BXL-628
-
Growth factors (e.g., KGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AKT Ser473, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if assessing growth factor-stimulated phosphorylation.
-
Pre-treat cells with BXL-628 for the desired time (e.g., 5-30 minutes).
-
Stimulate the cells with a growth factor (e.g., KGF) for a short period (e.g., 10-15 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AKT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-AKT antibody for normalization.
-
Visualizations
BXL-628 Signaling Pathway
References
- 1. The vitamin D analogue BXL-628 inhibits growth factor-stimulated proliferation and invasion of DU145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vitamin D analogue BXL-628 inhibits growth factor-stimulated proliferation and invasion of DU145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,25-(OH)2D3 and its analogue BXL-628 inhibit high glucose-induced activation of RhoA/ROCK pathway in HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BXL‐628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing BPH-628 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of BPH-628 in animal studies. Given the limited public data on this compound's specific pharmacokinetic profile, this guide draws upon established principles for improving the bioavailability of poorly soluble vitamin D analogs, using data from a similar compound, seocalcitol (B1662187), as a case study.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our rat studies after oral gavage. What are the likely causes?
A1: Low and inconsistent plasma levels of this compound, a vitamin D analog, are often attributable to its poor aqueous solubility. Like many vitamin D derivatives, this compound is lipophilic, leading to dissolution-rate-limited absorption in the gastrointestinal tract. The variability can be exacerbated by physiological factors in the animal, such as the presence or absence of food, which significantly alters the composition of gastrointestinal fluids.
Q2: What formulation strategies can we employ to improve the oral bioavailability of this compound?
A2: To enhance the oral bioavailability of lipophilic compounds like this compound, it is recommended to use lipid-based formulations. These formulations can help to maintain the drug in a solubilized state in the gut, thereby facilitating its absorption. Common approaches include:
-
Oil-based solutions: Dissolving the compound in medium-chain triglycerides (MCT) or long-chain triglycerides (LCT).
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
Q3: Should we administer this compound to fasted or fed animals?
A3: The presence of food can significantly impact the bioavailability of poorly soluble drugs. For lipid-based formulations, the effect of food may be reduced. A study on the vitamin D analog seocalcitol showed that while the bioavailability from a propylene (B89431) glycol solution increased in the fed state (likely due to the presence of dietary lipids), the bioavailability from lipid-based formulations was less affected by food.[1] It is advisable to characterize the pharmacokinetics in both fed and fasted states to understand any potential food effect.
Q4: Are there alternative routes of administration we should consider for preclinical studies?
A4: While oral administration is often preferred for clinical translation, for initial preclinical efficacy and toxicology studies, alternative routes that bypass first-pass metabolism can be considered to ensure consistent exposure. These may include subcutaneous (SC) or intraperitoneal (IP) injections. However, if the intended clinical route is oral, it is crucial to optimize an oral formulation for later-stage preclinical and clinical development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Bioavailability | Poor aqueous solubility of this compound leading to limited dissolution in the GI tract. | Formulate this compound in a lipid-based vehicle such as medium-chain triglycerides (MCT) or a self-microemulsifying drug delivery system (SMEDDS) to improve solubility and absorption.[1][2] |
| High Variability in Plasma Concentrations | Inconsistent dissolution of the compound. Food effects influencing GI fluid composition. | Utilize a SMEDDS formulation to create a consistent microemulsion in the gut, which can reduce variability.[1] Standardize the feeding state of the animals (either consistently fasted or fed). |
| Precipitation of Compound in Aqueous Media | The compound may be precipitating out of the formulation when introduced to the aqueous environment of the GI tract. | Employ formulations like SMEDDS that form stable microemulsions, keeping the drug in a solubilized state.[1] |
| Difficulty in Achieving Target Dose in a Low Volume | The solubility of this compound in the vehicle is too low to achieve the desired concentration for the required dose volume. | Screen a panel of pharmaceutically acceptable oils, surfactants, and co-solvents to identify a system with higher solubilizing capacity for this compound. |
Quantitative Data on Bioavailability of a Vitamin D Analog (Seocalcitol)
The following tables summarize the absolute bioavailability of the vitamin D analog seocalcitol in different formulations when administered to minipigs, providing a valuable reference for formulating this compound.
Table 1: Absolute Bioavailability of Seocalcitol in Minipigs (Fasted State) [1]
| Formulation | Composition | Absolute Bioavailability (%) |
| Propylene Glycol (PG) Solution | Seocalcitol in Propylene Glycol | 15 |
| MCT Solution | Seocalcitol in Medium Chain Triglycerides | 21 |
| MC-SMEDDS | 25% MCT, 48% Cremophor RH 40, 27% Akoline MCM | 28 |
Table 2: Effect of Food on Absolute Bioavailability of Seocalcitol in Minipigs [1]
| Formulation | Fasted State Bioavailability (%) | Fed State Bioavailability (%) |
| Propylene Glycol (PG) Solution | 15 | 29 |
| MCT Solution | 21 | 22 |
| MC-SMEDDS | 28 | 33 |
Experimental Protocols
Protocol 1: Preparation of a Medium-Chain Triglyceride (MCT) Formulation
-
Weigh the required amount of this compound.
-
Add the appropriate volume of MCT oil to a glass vial.
-
Add the this compound to the MCT oil.
-
Gently warm the mixture (e.g., to 37°C) and vortex or sonicate until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles before administration.
Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Prepare the SMEDDS vehicle by mixing the oil (e.g., MCT), surfactant (e.g., Cremophor RH 40), and co-surfactant (e.g., Akoline MCM) in the desired ratios (e.g., 25:48:27 w/w).[1]
-
Weigh the required amount of this compound.
-
Add the this compound to the pre-formed SMEDDS vehicle.
-
Gently warm and vortex or sonicate until the this compound is completely dissolved.
-
To test the self-emulsifying properties, add a small volume of the formulation to water and gently agitate. A translucent microemulsion should form.
Visualizations
References
- 1. Bioavailability of seocalcitol III. Administration of lipid-based formulations to minipigs in the fasted and fed state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability of seocalcitol I: Relating solubility in biorelevant media with oral bioavailability in rats--effect of medium and long chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Elocalcitol In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of elocalcitol (B1671181) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for elocalcitol?
A1: Elocalcitol is a synthetic analog of vitamin D3 and acts as a Vitamin D Receptor (VDR) agonist.[1] Its primary on-target effects are mediated by binding to the VDR, a nuclear hormone receptor that regulates the expression of numerous genes involved in cell proliferation, differentiation, and inflammation.[1][2]
Q2: What are the known or potential off-target effects of elocalcitol in vitro?
A2: While elocalcitol is designed to be a selective VDR agonist with reduced calcemic effects compared to the natural VDR ligand calcitriol, it can exhibit off-target activities.[3] These can be broadly categorized as:
-
VDR-independent pathways: Studies suggest that some of elocalcitol's effects, such as those related to obesity, may be mediated through the downregulation of SREBP cleavage-activating protein (SCAP) and upregulation of microRNA-146a (miR-146a), which may not be dependent on the canonical VDR pathway.[4][5]
-
Modulation of Ion Channels: Elocalcitol has been shown to upregulate the activity of L-type calcium channels in human bladder smooth muscle cells, leading to an increase in intracellular calcium concentration.[6][7] Depending on the therapeutic goal, this could be considered an on-target or off-target effect.
-
Hypercalcemic Potential: A primary concern with vitamin D analogs is the risk of hypercalcemia. While elocalcitol is designed to be non-hypercalcemic, it is crucial to monitor for in vitro indicators of this effect, such as the induction of osteocalcin (B1147995) and alkaline phosphatase in osteoblast models or increased transepithelial calcium transport in intestinal cell models.[8][9]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects involves careful experimental design:
-
Dose-Response Analysis: Conduct thorough dose-response studies to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.
-
Cell Line Selection: Use cell lines that are well-characterized for the expression of the VDR and other potential off-targets. For example, if you are studying VDR-mediated effects, use cells with known VDR expression and functionality.
-
Control Experiments: Include appropriate controls, such as VDR knockout/knockdown cells, to confirm that the observed effect is VDR-dependent. Also, use a well-characterized VDR antagonist to block the on-target pathway.
-
Orthogonal Assays: Employ multiple, distinct assays to measure the same biological endpoint. This can help to confirm that the observed phenotype is not an artifact of a single assay technology.
Troubleshooting Guides
Problem 1: High variability in experimental results.
-
Possible Cause: Instability of elocalcitol in cell culture medium.
-
Solution: Vitamin D analogs can be sensitive to light and temperature. Prepare fresh dilutions of elocalcitol for each experiment from a frozen stock solution stored in the dark at -80°C. Minimize the exposure of the compound to light during experimental setup. Consider the use of phenol (B47542) red-free medium, as it can sometimes interfere with compound activity.
-
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure consistent cell passage number, seeding density, and growth phase. Serum batch variability can also affect results; it is advisable to test and use a single lot of serum for a series of experiments.
-
Problem 2: Unexpected or contradictory results compared to published literature.
-
Possible Cause: Cell line-specific effects.
-
Solution: The expression and activity of VDR and other potential off-targets can vary significantly between different cell lines. It is crucial to characterize the expression of key targets in your specific cell model. What is an on-target effect in one cell type might be an off-target effect in another.
-
-
Possible Cause: Off-target effects dominating the response at the concentration used.
-
Solution: Perform a careful dose-response analysis and compare the EC50 for your on-target effect with the EC50 for known off-target effects. If they are too close, consider using a lower, more specific concentration or a different experimental model.
-
Problem 3: Difficulty in distinguishing on-target VDR-mediated effects from off-target effects.
-
Possible Cause: Overlapping signaling pathways.
-
Solution: Use a VDR antagonist to see if the effect of elocalcitol is blocked. Additionally, use siRNA or CRISPR/Cas9 to knock down VDR expression. If the effect of elocalcitol persists in the absence of VDR, it is likely an off-target effect.
-
Data Presentation
Table 1: In Vitro Activity Profile of Elocalcitol
| Parameter | Target/Pathway | Cell Line | Value | Reference(s) |
| EC50 | Intracellular Ca2+ increase | Human Bladder Smooth Muscle Cells | ~3 nM (-pIC50 = 8.53 ± 0.46) | [6] |
| IC50 | Proliferation | Benign Prostatic Hyperplasia (BPH) Stromal Cells | Dose-dependent inhibition observed | [2] |
| IC50 | Proliferation | DU 145 Prostate Cancer Cells | Dose-dependent inhibition observed | [10][11] |
| Modulation | SCAP Protein Levels | In vivo (mouse liver) | Significant reduction at 15 µg/kg | [4] |
| Modulation | miR-146a Expression | In vivo (mouse liver) | Significant upregulation at 15 µg/kg | [4] |
Note: EC50 and IC50 values can be highly dependent on the specific experimental conditions, including cell line, assay duration, and reagent sources. The values presented here should be used as a reference, and it is recommended to determine these values empirically in your own experimental system.
Experimental Protocols
1. VDR Reporter Gene Assay
This assay measures the ability of elocalcitol to activate the VDR and induce the transcription of a reporter gene.
-
Materials:
-
Host cell line with low endogenous VDR expression (e.g., HEK293T).
-
VDR expression plasmid.
-
Luciferase reporter plasmid containing Vitamin D Response Elements (VDREs).
-
Transfection reagent.
-
Elocalcitol and a reference VDR agonist (e.g., calcitriol).
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect host cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of elocalcitol or the reference agonist for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the dose-response curve and calculate the EC50 value.
-
2. In Vitro Intestinal Calcium Absorption Assay (Caco-2 Model)
This assay assesses the potential of elocalcitol to induce hypercalcemia by measuring its effect on transepithelial calcium transport.[8]
-
Materials:
-
Caco-2 cells.
-
Permeable transwell inserts.
-
Transport buffer containing a range of calcium concentrations.
-
Elocalcitol.
-
-
Procedure:
-
Seed Caco-2 cells on permeable transwell inserts and culture until they form a differentiated monolayer.
-
Treat the cells with elocalcitol for a specified period (e.g., 48 hours).
-
Measure the flux of calcium from the apical to the basolateral chamber over time.
-
Analyze the data to determine the effect of elocalcitol on both saturable and non-saturable calcium transport.
-
3. Osteoblast Differentiation Assay
This assay evaluates the effect of elocalcitol on bone cell differentiation, another indicator of potential calcemic effects.
-
Materials:
-
Pre-osteoblastic cell line (e.g., MC3T3-E1).[12]
-
Osteogenic differentiation medium.
-
Elocalcitol.
-
Alkaline phosphatase (ALP) activity assay kit.
-
Alizarin Red S staining solution for mineralization.
-
-
Procedure:
-
Culture pre-osteoblastic cells in osteogenic differentiation medium.
-
Treat the cells with various concentrations of elocalcitol.
-
At different time points (e.g., day 7, 14, 21), measure ALP activity as a marker of early osteoblast differentiation.[13]
-
At later time points, stain the cells with Alizarin Red S to visualize calcium deposition, a marker of mineralization.[14]
-
Mandatory Visualizations
References
- 1. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elocalcitol mitigates high-fat diet-induced microglial senescence via miR-146a modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Elocalcitol, a fluorinated vitamin D derivative, prevents high-fat diet-induced obesity via SCAP downregulation and miR-146a-associated mechanisms [frontiersin.org]
- 5. Elocalcitol, a fluorinated vitamin D derivative, prevents high-fat diet-induced obesity via SCAP downregulation and miR-146a-associated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The vitamin D receptor agonist elocalcitol upregulates L-type calcium channel activity in human and rat bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D-regulated calcium transport in Caco-2 cells: unique in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Models of Cardiovascular Calcification [mdpi.com]
- 10. 1 alpha,25-Dihydroxyvitamin D (calcitriol) inhibits the invasiveness of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human prostate cancer cells: inhibition of proliferation by vitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 1,25-dihydroxyvitamin D3 on the differentiation of MC3T3-E1 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin D Effects on Osteoblastic Differentiation of Mesenchymal Stem Cells from Dental Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stellalife.com [stellalife.com]
BXL-628 experimental variability and reproducibility issues
Technical Support Center: BXL-628
Welcome to the technical support center for BXL-628. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of BXL-628, a vitamin D receptor agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues with experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is BXL-628 and what is its primary mechanism of action?
A1: BXL-628, also known as Elocalcitol, is a synthetic analog of vitamin D3. Its primary mechanism of action is through its binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1][2] This interaction leads to the inhibition of cell proliferation and induction of apoptosis in target cells, such as those in the prostate.[3][4] Additionally, BXL-628 has been shown to inhibit the RhoA/Rho kinase (ROCK) signaling pathway, which is involved in cell migration, cytoskeleton remodeling, and smooth muscle contraction.[2]
Q2: We are observing inconsistent anti-proliferative effects of BXL-628 in our cell-based assays. What could be the cause?
A2: Inconsistent results in proliferation assays can stem from several factors:
-
Cell Line Variability: The response to vitamin D analogs can be highly dependent on the specific cell line used. This is often due to varying expression levels of the Vitamin D Receptor (VDR), as well as the enzymes responsible for vitamin D metabolism.[5][6] It is crucial to characterize the VDR expression in your cell line of choice.
-
Culture Conditions: The presence of androgens or growth factors in the cell culture medium can significantly influence the cellular response to BXL-628.[3][4] Ensure that your experimental conditions are consistent and well-defined.
-
Compound Stability: While BXL-628 is stable for at least four years when stored properly, improper handling can lead to degradation.[7] It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines, potentially altering their sensitivity to BXL-628. It is recommended to use cells within a consistent and low passage number range.
Q3: What is the recommended solvent and storage condition for BXL-628?
A3: BXL-628 is typically dissolved in ethanol. For long-term storage, it is recommended to store the compound at -20°C or below, protected from light. For experimental use, fresh dilutions should be prepared from a stock solution.
Q4: We are having trouble reproducing the inhibitory effects of BXL-628 on the RhoA/ROCK pathway. What are some common pitfalls?
A4: The RhoA activation assay is known to be technically challenging. Here are some potential issues:
-
Rapid GTP Hydrolysis: The active, GTP-bound form of RhoA is rapidly hydrolyzed to the inactive, GDP-bound form upon cell lysis. It is critical to work quickly and keep samples on ice at all times during the procedure.
-
Inefficient Pulldown: The amount of rhotekin-RBD beads used for the pulldown of active RhoA needs to be optimized for your specific cell lysate. Too many beads can lead to non-specific binding of inactive RhoA.
-
Lysate Viscosity: If nuclear lysis occurs, the resulting viscosity of the lysate can interfere with the assay. Shearing the genomic DNA by passing the lysate through a small gauge needle can help.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for Cell Proliferation Assays
| Potential Cause | Recommended Solution |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous cell population. Regularly verify the expression of the Vitamin D Receptor (VDR) in your cell line.[5][6] |
| Inconsistent Seeding Density | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell distribution microscopically. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variability in Treatment Incubation Time | Use a precise timer for all incubation steps and stagger the addition of reagents to ensure consistent treatment duration for all wells. |
| Compound Degradation | Prepare fresh dilutions of BXL-628 from a stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles.[7] |
Issue 2: Lack of Apoptosis Induction
| Potential Cause | Recommended Solution |
| Sub-optimal Concentration of BXL-628 | Perform a dose-response experiment to determine the optimal concentration of BXL-628 for inducing apoptosis in your specific cell line. |
| Insufficient Incubation Time | Apoptosis is a time-dependent process. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint. |
| Insensitive Apoptosis Assay | Consider using multiple methods to detect apoptosis (e.g., Annexin V/PI staining, caspase activity assays, TUNEL assay) to confirm your results. |
| Cellular Resistance to Apoptosis | Investigate the expression of anti-apoptotic proteins (e.g., Bcl-2 family members) in your cell line, as they may confer resistance to BXL-628-induced apoptosis. |
Experimental Protocols
General Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of BXL-628 (e.g., 10⁻¹² to 10⁻⁶ M) or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
RhoA Activation Pulldown Assay
-
Cell Lysis: Lyse treated and control cells with an appropriate lysis buffer containing protease inhibitors. Work quickly on ice.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pulldown: Incubate equal amounts of protein with Rhotekin-RBD agarose (B213101) beads to capture active (GTP-bound) RhoA.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of activated RhoA. An aliquot of the total lysate should be run as an input control.
Data Presentation
Table 1: In Vitro Efficacy of BXL-628 on Prostate Cell Proliferation
| Cell Type | Treatment Condition | BXL-628 Concentration | Effect | Reference |
| Human BPH cells | Basal | IC50: ~10⁻¹⁰ M | Inhibition of proliferation | [8] |
| Human BPH cells | Testosterone-stimulated | 1 nM | Significant inhibition of proliferation | [8] |
| Human BPH cells | KGF-stimulated | 1 nM | Significant inhibition of proliferation | [8] |
| Human BPH cells | Des(1-3)IGF-I-stimulated | 1 nM | Significant inhibition of proliferation | [8] |
Mandatory Visualizations
Caption: BXL-628 signaling pathways.
Caption: General experimental workflow.
References
- 1. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential antitumor effects of vitamin D analogues on colorectal carcinoma in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. scispace.com [scispace.com]
Long-term stability of BPH-628 in DMSO at -20°C
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of the vitamin D receptor agonist BPH-628 when stored in dimethyl sulfoxide (B87167) (DMSO) at -20°C. Additionally, it offers troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: For long-term stability, it is recommended to store stock solutions of this compound in anhydrous DMSO at -20°C or lower. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: How can I determine if my this compound stock solution has degraded?
A2: The most reliable method to assess the integrity of your this compound stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
Q3: What are the common causes of small molecule inhibitor degradation in DMSO?
A3: Several factors can contribute to the degradation of small molecules like this compound in DMSO, including:
-
Water Content: DMSO is hygroscopic and can absorb moisture from the air. Water can lead to hydrolysis of the compound. Using anhydrous DMSO and minimizing exposure to humidity is crucial.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and potentially cause the compound to precipitate out of solution.
-
Exposure to Light: Photolabile compounds can degrade when exposed to light. Storing aliquots in amber vials can mitigate this.
-
Oxidation: The presence of oxygen can lead to the oxidation of susceptible functional groups.
Q4: My experimental results with this compound are inconsistent. What should I troubleshoot?
A4: Inconsistent results can arise from several sources. Beyond the stability of your this compound stock, consider the following:
-
Compound Solubility: Ensure that this compound remains soluble in your final assay buffer. Precipitation will lead to a lower effective concentration.
-
Cell Culture Conditions: Variations in cell passage number, cell density, and media components can all impact experimental outcomes.
-
Assay Protocol: Inconsistencies in incubation times, reagent concentrations, and procedural steps can introduce variability.
Long-Term Stability Data (Illustrative Example)
The following table presents hypothetical stability data for this compound in DMSO at -20°C over a 12-month period. This data is for illustrative purposes to demonstrate a typical stability study.
| Time Point | Purity by HPLC (%) | Concentration (mM) | Observations |
| Initial (T=0) | 99.8% | 10.0 | Clear, colorless solution |
| 1 Month | 99.7% | 10.0 | No change |
| 3 Months | 99.5% | 9.9 | No change |
| 6 Months | 99.2% | 9.9 | No change |
| 12 Months | 98.8% | 9.8 | No change |
Experimental Protocol: Assessing Long-Term Stability of this compound in DMSO
This protocol outlines a standard procedure for evaluating the long-term stability of this compound.
1. Preparation of this compound Stock Solution:
- Allow the vial of solid this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.
- Accurately weigh the desired amount of this compound.
- Dissolve the solid in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
- Vortex until the compound is fully dissolved.
- Aliquot the stock solution into single-use, amber-colored vials.
2. Storage Conditions:
- Store the aliquots at -20°C, protected from light.
3. Stability Testing Time Points:
- Establish a schedule for testing, for example: T=0 (initial), 1, 3, 6, and 12 months.
4. Analytical Method (HPLC):
- At each time point, retrieve one aliquot from storage and allow it to thaw to room temperature.
- Prepare a sample for HPLC analysis by diluting the stock solution to an appropriate concentration with a suitable mobile phase.
- Inject the sample onto a C18 HPLC column.
- Use a gradient elution method with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small percentage of formic acid) to separate this compound from any potential degradation products.
- Detect the compound using a UV detector at its maximum absorbance wavelength.
- Quantify the peak area of this compound.
5. Data Analysis:
- Compare the purity (as a percentage of the total peak area) and the concentration (relative to the T=0 sample) at each time point.
- A significant decrease in purity or concentration indicates degradation.
Troubleshooting and Signaling Pathway Diagrams
The following diagrams illustrate a troubleshooting workflow for stability issues and the known signaling pathway of this compound in the context of benign prostatic hyperplasia.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified signaling pathway of this compound in BPH.[1][2][3][4][5]
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing conflicting results in BXL-628 proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering conflicting or unexpected results in proliferation assays using BXL-628.
Troubleshooting Guide
Issue 1: Weaker than expected or no inhibition of proliferation with BXL-628.
Potential causes for a diminished or absent anti-proliferative effect of BXL-628 are multifaceted. These can range from suboptimal experimental conditions to inherent biological differences in the cell models used. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Low Vitamin D Receptor (VDR) Expression | The anti-proliferative effects of BXL-628 are mediated through the Vitamin D Receptor (VDR).[1] Cell lines with low or negligible VDR expression will exhibit reduced sensitivity to BXL-628. Prostate cancer cell lines, for instance, have variable VDR expression levels.[2][3] Verify the VDR expression status of your cell line using qPCR, Western blot, or by consulting the literature. If VDR expression is low, consider using a different cell line known to express VDR at higher levels or genetically engineering your current cell line to overexpress VDR.[2] |
| High Cell Confluence at Treatment Start | High cell density can lead to contact inhibition, slowing down the proliferation rate and potentially masking the inhibitory effects of BXL-628.[4] It is recommended to seed cells at a density that allows for logarithmic growth throughout the duration of the experiment.[5] Optimal seeding density should be determined empirically for each cell line and assay duration to ensure that even the untreated control cells do not become over-confluent by the end of the experiment. |
| Suboptimal BXL-628 Concentration | The effective concentration of BXL-628 can vary significantly between different cell lines. For example, the IC50 for BXL-628 in DU145 prostate cancer cells has been reported to be in the picomolar range.[6] It is crucial to perform a dose-response experiment with a wide range of BXL-628 concentrations to determine the optimal inhibitory concentration for your specific cell line. |
| Presence of Stimulatory Growth Factors | The presence of growth factors in the cell culture medium can counteract the anti-proliferative effects of BXL-628. BXL-628 has been shown to inhibit proliferation stimulated by factors like Keratinocyte Growth Factor (KGF).[6][7] However, the composition and concentration of growth factors in your media (e.g., from fetal bovine serum) could influence the observed effect. Consider reducing the serum concentration or using serum-free medium if compatible with your cell line. If investigating the interplay with a specific growth factor, ensure its concentration is physiological and consistent across experiments. |
| BXL-628 Degradation | Like many small molecules, BXL-628 may be susceptible to degradation under certain storage or experimental conditions. Ensure that the compound is stored correctly according to the manufacturer's instructions, typically protected from light and at a low temperature. Prepare fresh dilutions of BXL-628 for each experiment from a properly stored stock solution. |
| Assay-Specific Issues (e.g., MTT, BrdU) | The choice of proliferation assay can influence the results. For metabolic assays like MTT, factors such as changes in cell metabolism that are independent of proliferation can affect the readout. For DNA synthesis assays like BrdU, the timing of the labeling period is critical. Ensure that the assay protocol is optimized for your cell line and experimental conditions. For troubleshooting common issues with MTT assays, such as high background or low signal, refer to established protocols and troubleshooting guides.[8] |
Logical Flow for Troubleshooting Weak Inhibition:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BXL-628 in inhibiting cell proliferation?
A1: BXL-628 is a synthetic analog of Vitamin D3 and exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[6] Upon activation by BXL-628, the VDR forms a complex with the retinoid X receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This leads to the modulation of genes involved in cell cycle arrest, apoptosis (programmed cell death), and differentiation, ultimately resulting in the inhibition of cell proliferation.[9][10] BXL-628 has been shown to inhibit human benign prostatic hyperplasia (BPH) cell proliferation and induce apoptosis, even in the presence of androgens or growth factors.[9][10]
BXL-628 Genomic Signaling Pathway:
Q2: Can BXL-628 affect signaling pathways other than the classical genomic pathway?
A2: Yes, there is evidence that BXL-628 can also act through non-genomic signaling pathways. For example, it has been shown to rapidly inhibit the autophosphorylation of the Keratinocyte Growth Factor Receptor (KGFR) and the downstream PI3K/AKT signaling pathway within minutes of treatment.[6][7] This rapid effect suggests a mechanism that does not require new gene transcription.[7] Additionally, BXL-628 can inhibit the RhoA/Rho-kinase signaling pathway, which is involved in cell migration and cytoskeleton remodeling.[11]
BXL-628 Non-Genomic Signaling Example:
References
- 1. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor content and transcriptional activity do not fully predict antiproliferative effects of vitamin D in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Receptor Protein Expression in Tumor Tissue and Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Confluence on Bone Marrow Mesenchymal Stem (BMMSC) Proliferation and Osteogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Measure Cell Confluency [thermofisher.com]
- 6. The vitamin D analogue BXL-628 inhibits growth factor-stimulated proliferation and invasion of DU145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The vitamin D analogue BXL-628 inhibits growth factor-stimulated proliferation and invasion of DU145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Vitamin D receptor expression, 24-hydroxylase activity, and inhibition of growth by 1alpha,25-dihydroxyvitamin D3 in seven human prostatic carcinoma cell lines. | Semantic Scholar [semanticscholar.org]
- 10. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Transfection in BPH-628 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize transfection efficiency in cells treated with BPH-628. This compound is understood to be BXL-628 (elocalcitol), a vitamin D3 analog investigated for benign prostatic hyperplasia (BPH) that is known to inhibit cell proliferation and modulate the RhoA/Rho kinase signaling pathway.[1][2][3][4][5] These cellular effects can significantly impact the success of transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my transfection experiment?
A1: this compound (BXL-628/elocalcitol) is a vitamin D receptor agonist that has been shown to inhibit the proliferation of prostate cells and induce apoptosis.[1] It can also interfere with the RhoA/Rho kinase signaling pathway, which is involved in cytoskeleton dynamics and cell migration.[2][5] These effects on fundamental cellular processes can indirectly impact transfection efficiency by altering cell division rates, membrane trafficking, and the cell's ability to internalize foreign nucleic acids.
Q2: Should I perform the this compound treatment before, during, or after transfection?
A2: The optimal timing of this compound treatment relative to transfection is critical and should be determined empirically for your specific cell type and experimental goals. A common starting point is to add this compound after the transfection complexes have been incubated with the cells for 4-6 hours, followed by a medium change. This allows the initial phase of transfection to occur before the full effects of the drug on cell physiology take place.
Q3: Can this compound treatment increase cytotoxicity during transfection?
A3: Yes, combining this compound treatment with transfection reagents can lead to increased cell death. Both the transfection process itself and the effects of this compound can induce cellular stress. It is crucial to optimize the concentrations of both the transfection reagent and this compound to find a balance between transfection efficiency and cell viability.
Q4: Which transfection method is best for this compound treated cells?
A4: The choice of transfection method depends on your cell type. For many common cell lines, lipid-based transfection reagents are a good starting point due to their ease of use.[6][7] However, for sensitive or hard-to-transfect cells, electroporation or viral-mediated transduction might be more effective, although these methods can also cause significant cell stress.[6][8]
Troubleshooting Guide
Here are some common issues encountered when transfecting this compound treated cells, along with potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal DNA to Reagent Ratio: The ratio of nucleic acid to transfection reagent is critical for efficient complex formation.[7][9] | Perform a titration experiment to determine the optimal ratio for your specific cell type and plasmid. |
| Incorrect Cell Density: Cell confluency at the time of transfection can significantly impact efficiency. Actively dividing cells generally take up nucleic acids more readily.[10] | Plate cells to be 70-90% confluent at the time of transfection.[7] | |
| This compound Interference: The drug may be affecting cellular pathways essential for transfection, such as endocytosis. | Optimize the timing of this compound treatment. Consider adding the drug after the initial transfection period (e.g., 4-6 hours post-transfection). | |
| High Cell Death/Cytotoxicity | Combined Toxicity: The cumulative stress from the transfection reagent and this compound is too high for the cells. | Reduce the concentration of the transfection reagent and/or this compound. You can also shorten the incubation time with the transfection complexes.[9] |
| Poor Cell Health: Starting with unhealthy cells will lead to poor outcomes. | Ensure you are using low-passage, healthy cells that are free from contamination.[8][11] | |
| Inconsistent Results | Variability in Cell Culture: Inconsistent cell passage number, confluency, or plating density can lead to variable results. | Maintain a consistent cell culture practice. Use cells within a defined passage number range for all experiments. |
| Pipetting Errors: Inaccurate pipetting of small volumes of transfection reagent or nucleic acids can lead to significant variability. | Use properly calibrated pipettes and ensure thorough mixing of reagents. |
Quantitative Data Summary
The following tables present hypothetical data from an optimization experiment for transfecting a BPH cell line (e.g., BPH-1) with a GFP-expressing plasmid in the presence of this compound.
Table 1: Optimization of Transfection Reagent to DNA Ratio
| Reagent:DNA Ratio (µL:µg) | Transfection Efficiency (% GFP+ cells) | Cell Viability (%) |
| 1:1 | 15.2 | 92.5 |
| 2:1 | 35.8 | 88.1 |
| 3:1 | 55.3 | 85.4 |
| 4:1 | 58.1 | 72.3 |
Table 2: Optimization of this compound Concentration
| This compound Conc. (nM) | Transfection Efficiency (% GFP+ cells) | Cell Viability (%) |
| 0 (Control) | 56.1 | 86.2 |
| 10 | 52.8 | 84.5 |
| 50 | 48.9 | 81.7 |
| 100 | 35.2 | 65.9 |
Experimental Protocols
Protocol 1: Optimizing Lipid-Based Transfection in this compound Treated Cells
-
Cell Plating: The day before transfection, seed healthy, low-passage cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Reagent Preparation:
-
In tube A, dilute your plasmid DNA in serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute the lipid-based transfection reagent in serum-free medium.
-
-
Complex Formation: Add the contents of tube A to tube B, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of transfection complexes.
-
Transfection: Add the transfection complexes dropwise to the cells in each well.
-
This compound Treatment: After 4-6 hours of incubation, remove the medium containing the transfection complexes and replace it with fresh, complete growth medium containing the desired concentration of this compound.
-
Analysis: At 24-48 hours post-transfection, assess transfection efficiency (e.g., by fluorescence microscopy or flow cytometry for a reporter like GFP) and cell viability.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Plate Cells and Treat: Plate cells in a 96-well plate and treat them according to your experimental plan (transfection and this compound treatment).
-
Add MTT Reagent: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate Viability: Express the absorbance of treated cells as a percentage of the absorbance of untreated control cells to determine cell viability.
Diagrams
Caption: Troubleshooting workflow for optimizing transfection.
Caption: General experimental workflow for transfection.
Caption: this compound's potential effects on transfection.
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel drug targets for the pharmacotherapy of benign prostatic hyperplasia (BPH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 7. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. 6 Tips for Optimal Transfection | Technology Networks [technologynetworks.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. genscript.com [genscript.com]
Technical Support Center: Investigating the Mechanism of BPH-628
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of BPH-628, a calcitriol (B1668218) analogue for the treatment of benign prostatic hyperplasia (BPH).
Frequently Asked Questions (FAQs)
1. My BPH cell line is not showing a significant anti-proliferative response to this compound. What are some possible reasons and troubleshooting steps?
Possible Causes:
-
Cell Line Variability: Different BPH-derived cell lines (e.g., BPH-1, stromal cells) can exhibit varying sensitivity to this compound.
-
Incorrect Dosage or Treatment Duration: The concentration of this compound may be too low, or the incubation time may be insufficient to observe an effect.
-
Cell Culture Conditions: Factors such as serum concentration in the media can influence cell proliferation and drug response.
-
Compound Integrity: The this compound compound may have degraded.
Troubleshooting and Control Experiments:
-
Dose-Response and Time-Course Experiments: It is crucial to perform a comprehensive dose-response study to determine the optimal concentration of this compound for your specific cell line. A time-course experiment will help identify the necessary duration of treatment to observe a significant effect.
-
Positive Control: Include a known inhibitor of BPH cell proliferation, such as finasteride, as a positive control to ensure the experimental system is responsive.[1]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on cell viability.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular responses.
2. How can I confirm that this compound's effect is independent of the androgen receptor (AR) signaling pathway?
This compound is known to act independently of the androgen receptor.[1] To confirm this in your experimental setup, the following control experiments are recommended:
-
AR Antagonist Co-treatment: Treat BPH cells with this compound in the presence and absence of a potent AR antagonist, such as bicalutamide. If this compound's effect is AR-independent, its anti-proliferative activity should not be significantly altered by the AR antagonist.
-
Androgen-Stripped Media: Culture BPH cells in androgen-stripped (charcoal-stripped) serum to remove androgens. Compare the effect of this compound in the presence and absence of androgens like dihydrotestosterone (B1667394) (DHT). An AR-independent mechanism would show similar efficacy under both conditions.
-
AR Knockdown/Knockout Cells: Utilize BPH cell lines where the androgen receptor has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). The effect of this compound should persist in these AR-deficient cells.
-
Luciferase Reporter Assay: Use a luciferase reporter construct driven by an androgen-responsive element (ARE). This compound should not affect the luciferase activity induced by androgens, unlike a direct AR modulator.[1]
Data Presentation:
Table 1: Effect of this compound on Cell Proliferation in the Presence of an AR Antagonist
| Treatment Group | Cell Viability (%) | p-value (vs. Vehicle) |
| Vehicle Control | 100 ± 5.2 | - |
| This compound (100 nM) | 65 ± 4.1 | < 0.01 |
| Bicalutamide (10 µM) | 98 ± 3.8 | > 0.05 |
| This compound + Bicalutamide | 63 ± 4.5 | < 0.01 |
3. What experiments can I perform to investigate the involvement of the RhoA/Rho kinase (ROCK) signaling pathway in this compound's mechanism?
Studies have suggested that this compound may inhibit the RhoA/Rho kinase (ROCK) signaling pathway.[2][3][4] To investigate this, consider the following experiments:
-
RhoA Activation Assay: Measure the levels of active, GTP-bound RhoA in cell lysates treated with this compound. A pull-down assay using a Rho-binding domain (RBD) affinity resin followed by Western blotting for RhoA is a standard method.
-
ROCK Activity Assay: Directly measure the kinase activity of ROCK in cell lysates using a commercially available kinase assay kit.
-
Western Blot Analysis of Downstream Targets: Analyze the phosphorylation status of downstream targets of ROCK, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). A decrease in phosphorylation would indicate inhibition of the pathway.
-
Cell Migration and Cytoskeleton Remodeling Assays: Since the RhoA/ROCK pathway is involved in cell migration and cytoskeleton organization, you can perform wound healing assays or transwell migration assays.[3][4] Additionally, visualize the actin cytoskeleton using phalloidin (B8060827) staining to observe any changes induced by this compound.
Experimental Protocol: RhoA Activation Assay (Pull-down)
-
Cell Treatment: Plate BPH cells and treat with this compound or a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in a buffer that preserves GTP-bound RhoA.
-
Incubation with RBD Beads: Incubate the cell lysates with Rhotekin-RBD agarose (B213101) beads, which specifically bind to active GTP-RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze for the presence of RhoA by Western blotting using a RhoA-specific antibody.
Diagrams:
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel drug targets for the pharmacotherapy of benign prostatic hyperplasia (BPH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers validating antibodies against the protein targets of BXL-628, a synthetic Vitamin D Receptor (VDR) agonist. The primary target of BXL-628 is the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a crucial role in calcium homeostasis, cell growth, and differentiation. [1][2][3]BXL-628 has been investigated for its therapeutic potential in conditions like benign prostatic hyperplasia (BPH) by modulating VDR signaling pathways, which can influence RhoA/Rho-kinase signaling. [4][5][6][7] Accurate antibody-based detection of VDR is critical for studying the mechanism of action of BXL-628. However, identifying specific and sensitive VDR antibodies can be challenging due to the low abundance of the receptor and the variable quality of commercially available reagents. [2]
Frequently Asked Questions (FAQs)
Q1: What are the primary protein targets of BXL-628?
BXL-628 is a calcitriol (B1668218) analog that functions as a Vitamin D Receptor (VDR) agonist. [1][2]Its primary molecular target is the Vitamin D Receptor . Upon binding, BXL-628 activates the VDR, which then typically forms a heterodimer with the Retinoid X Receptor (RXR). [3]This complex binds to Vitamin D Response Elements (VDREs) on the DNA of target genes to regulate their transcription. [3]While VDR is the direct target, downstream modulated proteins in pathways like the RhoA/Rho-kinase signaling pathway are also relevant to the biological effects of BXL-628. [2][4][5]
Q2: How can I select a reliable antibody for the Vitamin D Receptor (VDR)?
Selecting a reliable VDR antibody is crucial. Due to historical issues with antibody specificity, it is important to choose an antibody that has been rigorously validated. [6] Key Selection Criteria:
-
Knockout (KO) Validation: The gold standard for antibody validation. Choose antibodies that have been tested in VDR knockout cells or tissues to ensure the signal is absent. [6][7]* Species Reactivity: Confirm the antibody is validated for the species you are studying (e.g., Human, Mouse, Rat). [8][9]* Application Suitability: Ensure the antibody is recommended and validated for your specific application (e.g., Western Blot, Immunoprecipitation, Immunohistochemistry). [8][10]* Published Data: Look for antibodies that have been cited in peer-reviewed publications, paying attention to the figures and methods to see how they perform. [7] The diagram below illustrates a recommended workflow for antibody validation.
Q3: My Western Blot for VDR shows multiple bands. How do I know which is correct?
This is a common issue. The expected molecular weight of VDR is approximately 48-50 kDa. [8][10][11]Multiple bands can arise from various factors.
Troubleshooting Steps:
-
Check Predicted vs. Observed Size: The primary band should be around 48 kDa. Other bands may be non-specific or represent protein isoforms or post-translational modifications.
-
Use Controls:
-
Positive Control: Lysate from a cell line known to express VDR (e.g., T-47D, HeLa). [8] * Negative Control: Lysate from VDR knockout (KO) cells. The specific 48 kDa band should be absent in the KO lane. [6]3. Optimize Protocol: High background and non-specific bands can result from issues with blocking, antibody concentration, or washing steps.
-
-
Antibody Specificity: The antibody itself may be cross-reacting with other proteins. If the issue persists after optimization, consider testing a different, more specific antibody clone.
The following decision tree can help troubleshoot unexpected Western Blot results.
Troubleshooting Guides & Protocols
Guide 1: Troubleshooting Weak or No Signal in a VDR Western Blot
| Possible Cause | Recommended Solution |
| Low VDR Abundance | Increase the total protein loaded per lane (up to 30-40 µg of lysate). Use a positive control cell line known to have higher VDR expression. |
| Inefficient Protein Transfer | Verify transfer by staining the membrane with Ponceau S after transfer. For a nuclear protein like VDR, ensure complete lysis and extraction. Optimize transfer time and voltage. |
| Primary Antibody Issues | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). [12]Ensure the antibody has not expired and has been stored correctly. |
| Secondary Antibody/Substrate | Use a fresh secondary antibody and ensure it is appropriate for the primary antibody species. Use a high-sensitivity ECL substrate. |
| Over-Washing/Blocking | Reduce the number or duration of wash steps. [13]Some blocking agents like non-fat dry milk can occasionally mask epitopes; consider trying 5% BSA in TBST instead. [14] |
Guide 2: Protocol for Immunoprecipitation (IP) of VDR
Immunoprecipitation is essential for studying protein-protein interactions with VDR.
Materials:
-
Cell lysate
-
Validated VDR antibody (see Table 1)
-
Protein A/G magnetic or agarose (B213101) beads
-
IP Lysis/Wash Buffer (e.g., RIPA buffer or a non-denaturing buffer like 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, with protease inhibitors). [15]* Elution Buffer (e.g., 2x Laemmli sample buffer)
Protocol:
-
Lysate Preparation: Lyse cells using a suitable IP lysis buffer on ice. For nuclear proteins like VDR, ensure the lysis buffer is effective for nuclear extraction. [16]Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the VDR antibody (typically 1-5 µg) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Complex: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C. [17]5. Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-4 times with cold IP wash buffer to remove non-specifically bound proteins. [18]6. Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein-antibody complex.
-
Analysis: Centrifuge to pellet the beads. The supernatant, containing the immunoprecipitated VDR and its interactors, is ready for analysis by Western Blot.
The signaling pathway involving VDR, which can be investigated using IP, is shown below.
References
- 1. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D3 Receptor (D2K6W) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 4. 1,25-(OH)2D3 and its analogue BXL-628 inhibit high glucose-induced activation of RhoA/ROCK pathway in HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a highly specific and versatile vitamin D receptor antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VDR antibody | antibody review based on formal publications [labome.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Vitamin D Receptor/VDR Polyclonal Antibody (BS-2987R) [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. Vitamin D Receptor Antibody | Affinity Biosciences [affbiotech.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 16. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]
- 18. med.upenn.edu [med.upenn.edu]
Technical Support Center: Normalizing Gene Expression Data in Elocalcitol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elocalcitol (B1671181) and analyzing its effects on gene expression. Proper data normalization is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is gene expression normalization and why is it crucial in elocalcitol experiments?
A1: Gene expression normalization is a critical step in RNA-based studies (like RT-qPCR or RNA-seq) to correct for technical variations that are not related to biological differences between samples. These variations can arise from differences in the initial amount of starting material, RNA extraction efficiency, and the efficiency of reverse transcription and PCR amplification.[1][2] In elocalcitol experiments, normalization ensures that observed changes in gene expression are genuinely due to the effect of elocalcitol and not these technical variables.
Q2: Which normalization strategy is best for my elocalcitol experiment?
A2: The best normalization strategy depends on your experimental design and the platform you are using (e.g., RT-qPCR, RNA-seq).
-
For RT-qPCR , the most common and recommended method is to use one or more stable reference (or "housekeeping") genes.[3] The geometric mean of multiple stable reference genes is often more accurate than a single one.[3]
-
For RNA-seq , several algorithms can be used for normalization, including Counts Per Million (CPM), Transcripts Per Kilobase Million (TPM), and methods implemented in packages like DESeq2 and edgeR, which account for library size and RNA composition.
Q3: Can elocalcitol or other vitamin D analogs affect the expression of common housekeeping genes?
A3: While direct studies on elocalcitol's effect on all common housekeeping genes are limited, it is known that vitamin D analogs can regulate the expression of a large number of genes.[4][5] Furthermore, experimental conditions often associated with elocalcitol studies, such as high-fat diets, have been shown to alter the expression of commonly used reference genes like ACTB and GAPDH in certain tissues.[6][7] Therefore, it is crucial to validate the stability of your chosen housekeeping genes under your specific experimental conditions.
Q4: How do I validate the stability of my chosen reference genes?
A4: You can validate reference gene stability using software tools like geNorm, NormFinder, and BestKeeper.[3][6] These tools analyze the expression data of a panel of candidate reference genes across your experimental samples and rank them based on their expression stability. The most stable genes are then recommended for normalization.
Troubleshooting Guides
Problem 1: High variability in Cq values for reference genes across samples.
| Possible Cause | Suggested Solution |
| Pipetting errors or inconsistent sample input. | Ensure accurate and consistent pipetting. Quantify your RNA and/or cDNA carefully before setting up your PCR reactions. |
| Poor RNA quality or integrity. | Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer. Ensure consistent RNA extraction procedures. |
| The chosen reference gene is not stably expressed under your experimental conditions. | Test a panel of candidate reference genes and use tools like geNorm or NormFinder to identify the most stable ones for your specific experiment (e.g., elocalcitol treatment in prostate cells or in tissues from mice on a high-fat diet).[6][8] |
| Genomic DNA contamination. | Treat your RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction to avoid amplification of genomic DNA.[6] |
Problem 2: Inconsistent or unexpected changes in target gene expression after normalization.
| Possible Cause | Suggested Solution |
| Inappropriate reference gene selection. | As mentioned above, validate your reference genes. For example, in high-fat diet studies, PPIA, RPLP0, and YWHAZ have been found to be more stable than ACTB and GAPDH in some tissues.[7] In prostate cancer studies, HPRT1 and ALAS1 have been identified as stable.[8] |
| Incorrect calculation of relative quantification. | Double-check your calculations for the delta-delta Cq (ΔΔCq) method or other relative quantification models. Ensure you are using the correct formulas and that your PCR efficiencies are comparable between your target and reference genes. |
| Subtle biological effects of elocalcitol. | Elocalcitol can have complex effects on various signaling pathways. Consider the known mechanisms of elocalcitol action when interpreting your data. For example, its effects on inflammation and lipid metabolism might lead to widespread but subtle changes in gene expression. |
Data Presentation: Elocalcitol's Effect on Gene Expression
The following tables summarize quantitative data on gene expression changes observed in response to elocalcitol treatment from published studies.
Table 1: Effect of Elocalcitol on Pro-inflammatory and BPH-related Gene Expression in Human Prostatic Stromal Cells
| Gene | Treatment | Fold Change vs. Control | Reference |
| IL-8 | Inflammatory Cytokine Cocktail | ~25-fold increase | [9] |
| IL-8 | Inflammatory Cytokine Cocktail + Elocalcitol | Significant Inhibition | [1] |
| CXCR1 | BPH Tissue vs. Normal Prostate | ~5 to 25-fold increase | [9][10] |
| CXCR2 | BPH Tissue vs. Normal Prostate | ~5 to 25-fold increase | [9][10] |
Table 2: Elocalcitol's Impact on Genes Involved in SREBP-mediated Lipogenesis in High-Fat Diet (HFD) Fed Mice
| Gene/Molecule | Tissue | Treatment | Outcome | Reference |
| SCAP | Liver | Elocalcitol in HFD mice | Decreased levels | [11][12] |
| Insig1 | Liver | Elocalcitol in HFD mice | Upregulation | [11][12] |
| miR-146a | Epididymal Fat | Elocalcitol in HFD mice | Significant Upregulation (p < 0.05) | [11] |
| miR-146a | Liver | Elocalcitol in HFD mice | Significant Upregulation (p < 0.01) | [11] |
| miR-146a | Liver | Elocalcitol in lean mice | Significant Upregulation (p < 0.05) | [11] |
Experimental Protocols
RNA Extraction and cDNA Synthesis
This protocol provides a general workflow for isolating total RNA and synthesizing complementary DNA (cDNA) for use in RT-qPCR.
A. RNA Extraction (using a TRIzol-like reagent)
-
Homogenization: Homogenize cells or tissues in a TRIzol-like reagent (e.g., 1 mL per 5-10 x 10^6 cells).[13]
-
Phase Separation: Add chloroform, vortex, and incubate at room temperature. Centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins) phases.[13]
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.[13]
-
RNA Wash: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.[13]
-
Resuspension: Air-dry the pellet and resuspend it in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity on a denaturing agarose (B213101) gel or with a microfluidics-based system.
B. cDNA Synthesis
-
Reaction Setup: In a sterile, RNase-free tube, combine total RNA (e.g., 1 µg), random primers or oligo(dT) primers, and dNTPs.
-
Denaturation and Annealing: Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute to allow primers to anneal.
-
Reverse Transcription: Add a master mix containing reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubation: Incubate the reaction at a temperature appropriate for the reverse transcriptase used (e.g., 42-50°C) for 30-60 minutes.
-
Inactivation: Inactivate the enzyme by heating to 70-85°C for 5-15 minutes.
-
Storage: The resulting cDNA can be stored at -20°C for later use in qPCR.
Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines the steps for quantifying gene expression using SYBR Green-based RT-qPCR.
-
Reaction Setup: Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers for your target and reference genes, and nuclease-free water.
-
Plate Loading: Add the master mix to a 96- or 384-well qPCR plate. Add your diluted cDNA samples to the appropriate wells. Include no-template controls (NTCs) for each primer set.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a thermal cycling protocol typically consisting of:
-
An initial denaturation step (e.g., 95°C for 2-10 minutes).
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds).
-
Annealing/Extension (e.g., 60°C for 60 seconds).
-
-
-
Melt Curve Analysis: After the cycling is complete, perform a melt curve analysis to verify the specificity of the amplified products.
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of your target gene using the ΔΔCq method, normalizing to your validated reference gene(s).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Elocalcitol's inhibition of the SREBP-mediated lipogenesis pathway.
Caption: Elocalcitol's anti-inflammatory effects via NF-κB and RhoA/ROCK pathways.
Caption: A standard workflow for gene expression analysis in elocalcitol experiments.
References
- 1. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Importance of Housekeeping gene selection for accurate RT-qPCR in a wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Fat Diet Alters the Expression of Reference Genes in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. gene-quantification.de [gene-quantification.de]
- 9. Promotion of epithelial hyperplasia by interleukin-8—CXCR axis in human prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Elocalcitol, a fluorinated vitamin D derivative, prevents high-fat diet-induced obesity via SCAP downregulation and miR-146a-associated mechanisms [frontiersin.org]
- 12. Elocalcitol, a fluorinated vitamin D derivative, prevents high-fat diet-induced obesity via SCAP downregulation and miR-146a-associated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cell culture contamination issues in long-term BPH-628 studies
Welcome to the technical support center for researchers utilizing BPH-628 in long-term cell culture studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues that may arise during your experiments.
Fictional Compound Disclaimer: this compound is a fictional compound created for this technical guide. The information provided is based on common challenges encountered in long-term cell culture with potent, long-acting small molecules.
I. Frequently Asked Questions (FAQs)
What are the most common signs of contamination in my long-term this compound cultures?
Common indicators of contamination include:
-
Visual Changes: A sudden cloudiness or turbidity in the culture medium.[1][2][3]
-
pH Shifts: An abrupt change in the medium's color, often to yellow (acidic) for bacterial contamination or pink/purple (alkaline) for fungal contamination.[1][4]
-
Microscopic Examination: The appearance of small, motile particles (bacteria) or filamentous structures (fungi) between your cells.[1][5]
-
Altered Cell Health: A sudden decrease in cell proliferation, changes in morphology, or unexplained cell death.[5]
Can the presence of this compound mask early signs of contamination?
Yes, it is possible. Some long-acting compounds can have slight effects on cell metabolism and medium pH over time. This can sometimes mask the subtle, initial pH changes associated with low-level contamination. Therefore, regular microscopic examination is critical for early detection.
How often should I test my this compound cultures for mycoplasma?
For long-term studies, it is highly recommended to test for mycoplasma every 1 to 2 months.[6] Mycoplasma is a common and insidious contaminant that often does not produce visible signs like turbidity or pH changes but can significantly alter cellular physiology and metabolism, potentially confounding your experimental results.[4][7]
Is it advisable to use antibiotics continuously in my long-term this compound cultures?
Continuous use of antibiotics is generally not recommended as it can mask low-level, cryptic contamination and may lead to the development of antibiotic-resistant microbial strains.[2][8] Furthermore, some antibiotics can alter cell behavior, which could interfere with the effects of this compound.[2][8] It is best to rely on strict aseptic technique.[2][9]
What should I do if I suspect a cross-contamination with another cell line?
If you suspect cross-contamination, you should immediately quarantine the affected culture.[6] The identity of the cell line should be verified using methods like Short Tandem Repeat (STR) profiling.[10] It is crucial to obtain cell lines from reputable cell banks and to practice handling only one cell line at a time in the biosafety cabinet.[1][9]
II. Troubleshooting Guides
Issue 1: Sudden Turbidity and/or pH Shift in Culture Medium
This is a classic sign of bacterial or yeast contamination.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for bacterial and yeast contamination.
Detailed Protocol: Gram Staining for Bacterial Identification
-
Sample Preparation: Aspirate a small sample of the contaminated culture medium.
-
Smear Preparation: Spread a thin layer of the sample onto a clean microscope slide and allow it to air dry. Heat-fix the smear by passing it through a flame three times.
-
Staining:
-
Flood the slide with crystal violet for 1 minute, then rinse with water.
-
Flood the slide with Gram's iodine for 1 minute, then rinse with water.
-
Decolorize with 95% ethanol (B145695) for 15-30 seconds, then rinse with water.
-
Counterstain with safranin for 1 minute, then rinse with water.
-
-
Microscopy: Blot the slide dry and observe under oil immersion. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink/red.
Issue 2: Filamentous Growth or Floating Clumps in Culture
This often indicates fungal (mold) contamination.[1]
Troubleshooting Guide:
| Observation | Probable Cause | Immediate Action | Preventative Measures |
| Thin, wisp-like filaments; fuzzy patches.[1][11] | Mold Contamination | 1. Immediately discard all contaminated flasks.[3]2. Decontaminate the incubator and biosafety cabinet thoroughly with a fungicide.[6]3. Check surrounding cultures for similar signs. | 1. Ensure HEPA filters in the biosafety cabinet are certified.2. Clean incubators and water pans regularly.[6]3. Filter-sterilize all prepared media and reagents.[9] |
| pH may be stable initially, then rise.[1] | Mold Contamination |
Issue 3: No Visible Signs of Contamination, but Cells Are Unhealthy
This scenario is highly suggestive of mycoplasma contamination or chemical contamination.
Troubleshooting Decision Pathway:
Caption: Decision pathway for cryptic contamination.
Detailed Protocol: PCR-Based Mycoplasma Detection
This is a highly sensitive and rapid method for detecting mycoplasma.[12]
-
Sample Collection: Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent.
-
DNA Extraction: Use a commercial PCR sample preparation kit to extract DNA from the supernatant. This step is crucial to remove PCR inhibitors.
-
PCR Amplification:
-
Prepare a PCR master mix using a commercial mycoplasma detection kit, which typically includes primers targeting the 16S rRNA gene of various mycoplasma species, Taq polymerase, and dNTPs.
-
Add the extracted sample DNA to the master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose (B213101) gel.
-
Visualize the DNA bands using a UV transilluminator.
-
-
Interpretation: The presence of a band of the correct size in the sample lane, which corresponds to the positive control, indicates mycoplasma contamination.
Quantitative Data Summary: Antimicrobial Agents
Note: The decision to use antimicrobial agents should be made cautiously. Always perform a dose-response test to determine the toxicity to your specific cell line.[1]
| Contaminant Type | Antimicrobial Agent | Typical Working Concentration | Important Considerations |
| Bacteria | Penicillin-Streptomycin | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin | Not effective against all bacteria; can mask low-level contamination.[2] |
| Fungi (Mold/Yeast) | Amphotericin B | 0.25-2.5 µg/mL | Can be highly toxic to mammalian cells.[6][11] |
| Mycoplasma | Mycoplasma Removal Agent (e.g., quinolone derivatives) | Varies by manufacturer | Treatment is recommended only for invaluable or irreplaceable cultures.[13] |
This technical support guide is intended to provide a structured approach to identifying and resolving common contamination issues in long-term cell culture studies involving this compound. Adherence to strict aseptic technique remains the most critical factor in preventing contamination.[9][14]
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 4. goldbio.com [goldbio.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Mycoplasma Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. akadeum.com [akadeum.com]
- 9. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. Fungus - UNC Lineberger [unclineberger.org]
- 12. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellculturedish.com [cellculturedish.com]
- 14. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]
Adjusting BXL-628 treatment duration for optimal apoptotic response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing BXL-628 treatment duration to achieve the desired apoptotic response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is BXL-628 and how does it induce apoptosis?
A1: BXL-628, also known as elocalcitol, is a synthetic analog of Vitamin D3. It functions as a Vitamin D Receptor (VDR) agonist. Upon binding to the VDR in the cell's nucleus, BXL-628 forms a complex with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the regulation of gene expression that can inhibit cell proliferation and induce apoptosis.[1] Preclinical studies have shown that BXL-628 can induce apoptosis in prostate cells, a process that appears to be independent of the androgen receptor.[2] The apoptotic mechanism may involve the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bak.[3]
Q2: What is the recommended starting treatment duration for inducing apoptosis with BXL-628?
A2: The optimal treatment duration for BXL-628 can vary depending on the cell line and experimental conditions. Based on studies with BXL-628 and other Vitamin D analogs, a time-course experiment is recommended. A suggested starting range is to treat cells for 8, 24, 48, and 72 hours to identify the peak apoptotic response.[4] Some Vitamin D analogs have shown significant apoptosis induction at later time points, such as 72 hours or even after 6 to 7 days.[5]
Q3: I am not observing a significant apoptotic response with BXL-628 treatment. What are some possible reasons?
A3: Several factors could contribute to a lack of a significant apoptotic response. First, the treatment duration may be too short. It is crucial to perform a time-course experiment to capture the optimal window for apoptosis. Second, the concentration of BXL-628 may be suboptimal. A dose-response experiment should be conducted to determine the effective concentration for your specific cell line. Finally, the cell line itself may have inherent resistance to BXL-628-induced apoptosis.
Q4: Can I combine BXL-628 with other agents to enhance the apoptotic response?
A4: Combining BXL-628 with other therapeutic agents is a potential strategy, though specific combinations should be guided by the molecular characteristics of your experimental system. For instance, since BXL-628 can downregulate the anti-apoptotic protein Bcl-2, combining it with agents that are inhibited by Bcl-2 could have a synergistic effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low percentage of apoptotic cells | - Treatment duration is too short or too long.- BXL-628 concentration is too low.- Cell confluence is too high or too low. | - Perform a time-course experiment (e.g., 8, 24, 48, 72 hours).- Conduct a dose-response experiment with a range of BXL-628 concentrations.- Ensure consistent and optimal cell seeding density for all experiments. |
| High background in apoptosis assays | - Harsh cell detachment methods for adherent cells.- Reagents are expired or improperly stored.- Inadequate washing steps. | - Use a gentle cell detachment method, such as Accutase or scraping on ice.- Check the expiration dates and storage conditions of all assay reagents.- Ensure thorough but gentle washing of cells between staining steps. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent BXL-628 stock solution.- Fluctuation in incubator conditions (CO2, temperature, humidity). | - Use cells within a consistent and low passage number range.- Prepare fresh BXL-628 stock solutions and aliquot for single use.- Regularly calibrate and monitor incubator conditions. |
Quantitative Data Summary
Due to the limited availability of specific time-course data for BXL-628-induced apoptosis in publicly available literature, the following tables present representative data based on typical apoptotic responses observed with Vitamin D analogs. This data is for illustrative purposes to guide experimental design.
Table 1: Representative Time-Course of Apoptosis Induction by a Vitamin D Analog in Prostate Cancer Cells (Measured by Annexin V/PI Staining)
| Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 |
| 8 | 5.2 ± 0.8 | 2.1 ± 0.4 |
| 24 | 12.8 ± 1.5 | 4.5 ± 0.7 |
| 48 | 25.6 ± 2.1 | 8.9 ± 1.2 |
| 72 | 38.4 ± 3.2 | 15.3 ± 1.8 |
Data are presented as mean ± standard deviation and are hypothetical, intended to illustrate a typical time-dependent apoptotic response.
Table 2: Representative Time-Course of Caspase-3/7 Activity
| Treatment Duration (hours) | Caspase-3/7 Activity (Relative Luminescence Units) |
| 0 (Control) | 1,500 ± 250 |
| 8 | 3,200 ± 400 |
| 24 | 8,500 ± 900 |
| 48 | 15,000 ± 1,200 |
| 72 | 12,500 ± 1,100 |
Data are presented as mean ± standard deviation and are hypothetical, showing a typical peak and subsequent decline in caspase activity.
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis using Annexin V/PI Staining
This protocol details the steps for determining the optimal treatment duration of BXL-628 for inducing apoptosis.
Materials:
-
Prostate cancer cell line (e.g., DU145, LNCaP)
-
Complete cell culture medium
-
BXL-628 stock solution (in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of BXL-628. Include a vehicle-only control.
-
Incubation: Incubate the cells for various time points (e.g., 0, 8, 24, 48, and 72 hours).
-
Cell Harvesting:
-
For each time point, collect the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS.
-
Gently detach the adherent cells using a non-enzymatic cell dissociation solution or a cell scraper.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, which are activated during apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with BXL-628 at various concentrations and for different durations.
-
Equilibration: After treatment, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips in a multi-well plate and treat with BXL-628 for the desired time points.
-
Fixation: Wash the cells with PBS and fix with Fixation Solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with Permeabilization Solution for 10 minutes at room temperature.
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Staining and Visualization:
-
Wash the cells to remove unincorporated nucleotides.
-
If required by the kit, perform a secondary detection step.
-
Counterstain the nuclei with a DNA stain (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Visualizations
Caption: BXL-628 induced apoptosis signaling pathway.
Caption: Workflow for optimizing BXL-628 treatment duration.
References
- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The vitamin D analogue BXL-628 inhibits growth factor-stimulated proliferation and invasion of DU145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BPH-628 vs. Finasteride: A Comparative Guide on the Mechanism of Action for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of BPH-628 (elocalcitol) and finasteride (B1672673), two therapeutic agents for benign prostatic hyperplasia (BPH). The information presented is supported by preclinical and clinical data to aid in research and development efforts in urology.
Mechanism of Action: A Tale of Two Pathways
This compound and finasteride employ fundamentally different molecular strategies to alleviate the symptoms of BPH. Finasteride targets the hormonal pathway central to prostate growth, while this compound utilizes a distinct, multi-faceted approach involving a nuclear receptor.
Finasteride: Inhibition of Androgen Signaling
Finasteride is a well-established 5α-reductase inhibitor.[1] Its mechanism of action is centered on blocking the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1] DHT is a key driver of prostate cell proliferation and growth. By reducing intraprostatic DHT levels, finasteride induces apoptosis (programmed cell death) and leads to a reduction in prostate volume.[1][2][3] Specifically, finasteride is a competitive inhibitor of 5α-reductase type II and type III isoenzymes.[1][2]
This compound (Elocalcitol): A Multi-Target Approach via the Vitamin D Receptor
This compound, also known as elocalcitol (B1671181), is a synthetic agonist of the Vitamin D Receptor (VDR), a nuclear receptor involved in regulating cell proliferation, differentiation, and apoptosis.[1][4] Unlike finasteride, this compound's mechanism is independent of the androgen pathway; it does not inhibit 5α-reductase or bind to the androgen receptor.[1]
The primary mechanism of this compound involves binding to and activating the VDR, which in turn modulates the expression of genes that inhibit prostate cell proliferation and induce apoptosis.[1][4] This leads to a reduction in prostate size.
Furthermore, this compound has been shown to inhibit the RhoA/Rho kinase (ROCK) signaling pathway.[1][2][5][6][7][8] This pathway is crucial for smooth muscle contraction in the prostate and bladder. By inhibiting this pathway, this compound can reduce the dynamic component of BPH, which contributes to lower urinary tract symptoms (LUTS) by affecting bladder contractility.[1][6][7]
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head clinical trials comparing this compound and finasteride are not yet available. However, preclinical studies and separate clinical trials provide valuable insights into their comparative efficacy.
Preclinical Data
A key preclinical study demonstrated that elocalcitol (this compound) repressed androgen-dependent and -independent proliferation of BPH cells more potently than finasteride.[1] In a rat model of BPH, this compound was shown to decrease prostate growth to a similar extent as finasteride.
| Parameter | This compound (Elocalcitol) | Finasteride | Reference |
| Inhibition of BPH Cell Proliferation | More potent than finasteride | - | [1] |
| Reduction of Prostate Growth (in vivo, rat model) | Similar to finasteride | - | [1] |
Clinical Data
Clinical trials for both drugs have demonstrated their efficacy in treating BPH.
| Parameter | This compound (Elocalcitol) | Finasteride |
| Prostate Volume Reduction | Significantly reduced prostate volume compared with placebo in a Phase IIb trial.[1] | 20-30% reduction in men with BPH.[9] |
| Improvement in LUTS | Irritative urinary symptoms (frequency, urgency, nocturia) and urodynamic parameters were comparable to tamsulosin (B1681236) in a Phase IIb trial. | Significant improvement in urinary symptom scores.[10][11][12] |
| Increase in Maximum Urinary Flow Rate (Qmax) | - | Significant increase.[11][12] |
Experimental Protocols
The following sections outline the general methodologies for the key experiments cited in the comparison of this compound and finasteride.
5α-Reductase Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the 5α-reductase enzyme.
Protocol:
-
Enzyme Source Preparation: A crude enzyme preparation is obtained from tissues with high 5α-reductase activity, such as rat prostate or human BPH tissue homogenates.
-
Reaction Mixture: The reaction mixture typically contains the enzyme preparation, a buffer solution (e.g., Tris-HCl), NADPH as a cofactor, and the radiolabeled substrate, [3H]-testosterone.
-
Incubation: The test compound (e.g., finasteride) at various concentrations is added to the reaction mixture and incubated at 37°C for a specific duration.
-
Steroid Extraction: The reaction is stopped, and the steroids (testosterone and its metabolite, DHT) are extracted using an organic solvent like ethyl acetate.
-
Separation and Quantification: The extracted steroids are separated using thin-layer chromatography (TLC). The radioactive spots corresponding to testosterone and DHT are scraped and quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition of DHT formation is calculated for each concentration of the test compound, and the IC50 value (the concentration required for 50% inhibition) is determined.
Cell Proliferation Assay (MTT/CCK-8)
Objective: To assess the effect of a compound on the proliferation of BPH cells.
Protocol:
-
Cell Seeding: Human BPH epithelial cells (e.g., BPH-1 cell line) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or finasteride) for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Apoptosis Assay (TUNEL)
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in prostate tissue.
Protocol:
-
Tissue Preparation: Prostate tissue sections are deparaffinized and rehydrated.
-
Permeabilization: The tissue sections are treated with proteinase K to permeabilize the cells.
-
TdT Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotin-dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated biotin-dUTP is detected by adding streptavidin-horseradish peroxidase (HRP) conjugate, followed by a substrate like diaminobenzidine (DAB), which produces a colored precipitate.
-
Counterstaining and Visualization: The sections are counterstained (e.g., with hematoxylin) and visualized under a light microscope. Apoptotic cells appear as darkly stained nuclei.
-
Quantification: The apoptotic index is determined by counting the number of TUNEL-positive cells relative to the total number of cells.
Rho Kinase (ROCK) Activity Assay
Objective: To measure the activity of Rho kinase in cell or tissue lysates.
Protocol:
-
Lysate Preparation: Cell or tissue lysates are prepared in a buffer that preserves kinase activity.
-
Kinase Reaction: The lysate is incubated in a microplate well pre-coated with a ROCK substrate (e.g., MYPT1). The reaction is initiated by adding ATP.
-
Detection of Phosphorylation: A primary antibody specific for the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: A chromogenic substrate is added, and the color development is proportional to the amount of phosphorylated substrate.
-
Measurement and Analysis: The absorbance is measured using a microplate reader, and the ROCK activity is determined relative to a control.
Conclusion
This compound and finasteride represent two distinct and promising therapeutic strategies for BPH. Finasteride's targeted inhibition of 5α-reductase has a proven track record of reducing prostate volume and improving urinary symptoms. This compound, with its dual mechanism of action targeting both prostate cell proliferation via the Vitamin D receptor and smooth muscle contractility through the RhoA/ROCK pathway, offers a novel approach that is independent of androgen signaling. Preclinical data suggests this compound may have a potent anti-proliferative effect. Further head-to-head clinical trials are warranted to fully elucidate the comparative clinical efficacy and safety profiles of these two agents. This guide provides a foundational understanding of their mechanisms of action to inform future research and drug development in the field of BPH.
References
- 1. Vitamin D receptor as a therapeutic target for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of RhoA-ROCK signaling in benign prostatic hyperplasia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Finasteride targets prostate vascularity by inducing apoptosis and inhibiting cell adhesion of benign and malignant prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of RhoA regulating benign prostatic hyperplasia: RhoA-ROCK-β-catenin signaling axis and static & dynamic dual roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary vitamin D and vitamin D receptor level modulate epithelial cell proliferation and apoptosis in the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Finasteride in the treatment of patients with benign prostatic hyperplasia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of finasteride in men with benign prostatic hyperplasia. The Finasteride Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of finasteride therapy for benign prostatic hyperplasia: results of a 2-year randomized controlled trial (the PROSPECT study). PROscar Safety Plus Efficacy Canadian Two year Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Elocalcitol in Benign Prostatic Hyperplasia: A Comparative Analysis with Other Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The vitamin D receptor (VDR) has emerged as a promising therapeutic target for BPH. Vitamin D analogs, by activating the VDR, can modulate cell proliferation, inflammation, and smooth muscle tone, all of which are implicated in the pathophysiology of BPH. Elocalcitol (B1671181) (BXL-628) is a vitamin D analog that has been investigated for its potential in treating BPH. This guide provides a comparative overview of Elocalcitol against other vitamin D analogs, focusing on their mechanisms of action, preclinical and clinical data, and the experimental protocols used in their evaluation.
While direct head-to-head comparative studies of Elocalcitol against other vitamin D analogs specifically in the context of BPH are limited, this guide consolidates the available evidence to facilitate a scientific comparison.
Comparative Efficacy and Mechanism of Action
Vitamin D analogs exert their effects in BPH through a multi-faceted approach, primarily by activating the VDR. This activation leads to the inhibition of prostate cell proliferation, reduction of inflammation, and modulation of bladder and prostate smooth muscle contractility.
Elocalcitol (BXL-628)
Elocalcitol has demonstrated significant potential in managing BPH through its anti-proliferative and anti-inflammatory properties.[1][2] Preclinical studies have shown that Elocalcitol can inhibit the proliferation of human BPH stromal cells, even in the presence of growth factors.[2] Furthermore, it has been shown to be more potent than finasteride, a 5α-reductase inhibitor, in inhibiting both androgen-dependent and androgen-independent proliferation of BPH cells in preclinical models.[3]
A key aspect of Elocalcitol's mechanism of action is its ability to interfere with pro-inflammatory pathways. Specifically, it inhibits the IL-8-dependent proliferation of BPH stromal cells by targeting the RhoA/Rho kinase (ROCK) and NF-κB signaling pathways.[1] This dual action on both proliferation and inflammation makes it a compelling candidate for BPH therapy.
Other Vitamin D Analogs
-
Calcitriol (B1668218): The active form of vitamin D3, Calcitriol, has been shown to inhibit the proliferation of prostate cells and is considered a potential therapeutic agent for BPH.[4] However, its clinical utility is often limited by the risk of hypercalcemia.[4] In prostate cancer cells, Calcitriol has been shown to inhibit the prostaglandin (B15479496) pathway by decreasing the expression of COX-2.[5]
-
Paricalcitol: This vitamin D analog has been studied primarily in the context of prostate cancer and has shown anti-inflammatory effects.[6][7] It has been observed to reduce elevated parathyroid hormone (PTH) levels in patients with advanced prostate cancer, which is relevant as PTH has been associated with increased morbidity.[7] Its anti-inflammatory action is considered unique compared to Calcitriol.[8]
-
Maxacalcitol: While specific data on Maxacalcitol in BPH is scarce, studies on prostate cancer cells have demonstrated its anti-proliferative effects.
Note: The lack of direct comparative studies makes it challenging to definitively rank the efficacy of these analogs for BPH. Elocalcitol has the most robust BPH-specific data among the analogs discussed.
Quantitative Data Summary
The following tables summarize the available quantitative data for Elocalcitol and other vitamin D analogs in the context of BPH and related prostate cell studies.
Table 1: In Vitro Anti-proliferative Effects of Vitamin D Analogs on Prostate Cells
| Vitamin D Analog | Cell Type | Assay | Key Findings | Reference |
| Elocalcitol | Human BPH Stromal Cells | Proliferation Assay | Dose-dependently inhibits IL-8-induced proliferation. | [1] |
| Calcitriol | LNCaP (Prostate Cancer) | Cell Counts | ~50% growth inhibition at 1 nmol/L. | [9] |
| Paricalcitol | TRAMP-derived Prostate Cancer Cells | MTT Assay | Less sensitive in vitamin D insensitive cells compared to naïve cells. | [10] |
Table 2: Clinical Trial Data for Elocalcitol in BPH
| Parameter | Placebo | Elocalcitol (75 mcg/day) | Elocalcitol (150 mcg/day) | Elocalcitol (150 mcg/day) + Tamsulosin (0.4 mg/day) | Reference |
| Change in Total Prostate Volume (6 months) | +3.52% | +1.54% (p=0.0135 vs placebo) | +0.52% (p<0.0001 vs placebo) | +1.52% (p=0.0059 vs placebo) | [11] |
| Improvement in IPSS | - | 5-6 points | 5-6 points | 5-6 points | [11] |
| Improvement in Qmax (in a subset of patients) | - | - | +2.83 mL/sec (p=0.03 vs placebo) | - | [11] |
IPSS: International Prostate Symptom Score; Qmax: Maximum Urinary Flow Rate
Signaling Pathways and Experimental Workflows
Elocalcitol's Mechanism of Action in BPH Stromal Cells
Elocalcitol's therapeutic effects in BPH are mediated through the Vitamin D Receptor (VDR), leading to the inhibition of key signaling pathways involved in inflammation and cell proliferation.
Caption: Elocalcitol inhibits BPH cell proliferation and inflammation.
Experimental Workflow for Assessing Vitamin D Analog Efficacy
A typical preclinical workflow to evaluate the efficacy of vitamin D analogs on BPH involves primary cell culture, proliferation assays, and signaling pathway analysis.
Caption: Workflow for in vitro evaluation of vitamin D analogs in BPH.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of vitamin D analogs in BPH.
Primary Human BPH Stromal Cell Culture
-
Tissue Procurement: Benign prostatic hyperplasia tissue is obtained from patients undergoing surgical procedures, following institutional review board approval and informed consent.
-
Tissue Dissociation: The tissue is mechanically minced and enzymatically digested, typically using a solution containing collagenase and/or dispase, to isolate individual cells.
-
Cell Culture: The isolated cells are cultured in a specialized medium, such as DMEM/F12 supplemented with fetal bovine serum (FBS), antibiotics, and growth factors, in a humidified incubator at 37°C and 5% CO2.
-
Cell Characterization: Stromal cells are identified and characterized based on their morphology and the expression of specific markers, such as vimentin (B1176767) and alpha-smooth muscle actin, using techniques like immunocytochemistry.[12][13]
RhoA Activation Assay (Pull-down Assay)
-
Cell Lysis: BPH stromal cells, after treatment with a vitamin D analog and/or a stimulant (e.g., IL-8), are lysed in a buffer containing detergents and protease inhibitors to extract cellular proteins.
-
Affinity Precipitation: The cell lysates are incubated with beads coupled to a Rho-GTP-binding protein (e.g., Rhotekin-RBD). Active, GTP-bound RhoA will bind to these beads.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The amount of active RhoA is then detected and quantified using a specific anti-RhoA antibody.[14][15][16][17]
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: BPH stromal cells are grown on coverslips and treated with the vitamin D analog and a pro-inflammatory stimulus.
-
Fixation and Permeabilization: The cells are fixed with a cross-linking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye like DAPI.
-
Microscopy and Analysis: The localization of NF-κB p65 is visualized using a fluorescence or confocal microscope. The degree of nuclear translocation is quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.[18][19][20][21][22]
Conclusion
Elocalcitol stands out as a promising vitamin D analog for the treatment of BPH, with a well-characterized mechanism of action targeting both prostatic cell proliferation and inflammation. Clinical data, although from a single reported trial, supports its efficacy in reducing prostate volume. While other vitamin D analogs like Calcitriol and Paricalcitol have shown relevant anti-proliferative and anti-inflammatory effects in prostate cells, a direct comparison with Elocalcitol in the specific context of BPH is lacking in the current scientific literature. The development of such comparative studies would be invaluable for establishing the relative therapeutic potential of these compounds. The provided experimental protocols offer a foundation for designing and executing such comparative research. Further investigation into the long-term efficacy and safety of Elocalcitol and other vitamin D analogs is warranted to fully elucidate their role in the management of BPH.
References
- 1. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor as a therapeutic target for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of vitamin D-mediated growth inhibition in prostate cancer cells: inhibition of the prostaglandin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phase I/II study of 19-nor-1alpha-25-dihydroxyvitamin D2 (paricalcitol) in advanced, androgen-insensitive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of calcitriol on prostate-specific antigen in vitro and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of vitamin D insensitive prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urologytimes.com [urologytimes.com]
- 12. Differential impact of paired patient-derived BPH and normal adjacent stromal cells on benign prostatic epithelial cell growth in 3D culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nuclear translocation of NF-κB [bio-protocol.org]
- 22. e-century.us [e-century.us]
BPH-628 (Elocalcitol) and Dutasteride: An In Vivo Head-to-Head Comparison for the Management of Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of BPH-628 (Elocalcitol) and dutasteride (B1684494), two therapeutic agents investigated for the management of benign prostatic hyperplasia (BPH). While direct head-to-head in vivo studies are not publicly available, this document synthesizes existing data to offer an objective, data-driven comparison of their performance and mechanisms of action.
Executive Summary
This compound (Elocalcitol) and dutasteride represent two distinct pharmacological approaches to treating BPH. Elocalcitol, a vitamin D receptor agonist, modulates cell proliferation and apoptosis without directly targeting the androgen pathway. In contrast, dutasteride is a potent 5-alpha-reductase inhibitor that significantly suppresses dihydrotestosterone (B1667394) (DHT), a key driver of prostate growth. This guide presents available in vivo data for each compound, details their experimental protocols, and visually represents their respective signaling pathways to facilitate a clear understanding of their therapeutic potential.
Mechanism of Action
This compound (Elocalcitol): A Novel Vitamin D Receptor Agonist
This compound, also known as Elocalcitol, is a synthetic analog of calcitriol (B1668218) (the active form of Vitamin D). It exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. In the context of BPH, Elocalcitol has been shown to inhibit the proliferation of prostate cells and induce apoptosis (programmed cell death), even in the presence of androgens. Its mechanism is independent of 5-alpha-reductase inhibition and does not interfere with the androgen receptor.
Elocalcitol Demonstrates Potent Anti-Proliferative Effects in Primary Benign Prostatic Hyperplasia (BPH) Cells, Outperforming Finasteride in Preclinical Models
For Immediate Release
A comprehensive review of preclinical data highlights the efficacy of elocalcitol (B1671181) (also known as BXL-628), a vitamin D3 analog, in inhibiting the proliferation of primary human benign prostatic hyperplasia (BPH) cells. Comparative studies reveal that elocalcitol exerts a more potent anti-proliferative effect than the commonly prescribed 5α-reductase inhibitor, finasteride (B1672673), particularly in androgen-stimulated conditions. This guide provides an objective comparison of elocalcitol's performance against alternative treatments, supported by experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-Proliferative Efficacy
Elocalcitol has been shown to inhibit both androgen-dependent and androgen-independent proliferation of BPH cells.[1] A key preclinical study directly compared the effects of elocalcitol and finasteride on the proliferation of human BPH cells stimulated with testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT). The results demonstrated that elocalcitol (at a concentration of 1 nM) effectively antagonized cell proliferation induced by both testosterone and DHT. In contrast, finasteride (at 1 nM) only counteracted testosterone-induced cell growth, highlighting a broader mechanism of action for elocalcitol.
| Compound | Concentration | Growth Stimulant | Proliferation Inhibition |
| Elocalcitol (BXL-628) | 1 nM | Testosterone (10 nM) | Significant Inhibition |
| Elocalcitol (BXL-628) | 1 nM | DHT (10 nM) | Significant Inhibition |
| Finasteride | 1 nM | Testosterone (10 nM) | Significant Inhibition |
| Finasteride | 1 nM | DHT (10 nM) | No Significant Inhibition |
Data synthesized from Crescioli, et al., European Journal of Endocrinology, 2004.
Furthermore, the study indicated that elocalcitol's anti-proliferative action is, at least in part, due to the induction of programmed cell death (apoptosis) in BPH cells.
Mechanism of Action: A Dual Approach to BPH Pathophysiology
Elocalcitol's therapeutic potential in BPH stems from its multifaceted mechanism of action, which goes beyond the inhibition of androgen signaling. Research indicates that elocalcitol, a vitamin D receptor (VDR) agonist, targets both the static and dynamic components of BPH.[2] It has been shown to inhibit the activity of intra-prostatic growth factors downstream of the androgen receptor.[2][3]
Moreover, elocalcitol exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines in human BPH cells.[3] A crucial aspect of its anti-proliferative and anti-inflammatory effects is its ability to target the RhoA/Rho kinase (ROCK) and NF-κB signaling pathways.[4][5] Elocalcitol has been demonstrated to inhibit IL-8-dependent proliferation of BPH stromal cells by interfering with these pathways.[4][5]
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the comparative analysis.
Primary BPH Cell Culture and Proliferation Assay
1. Cell Isolation and Culture:
-
Human BPH tissues are obtained from patients undergoing surgery, with informed consent.
-
Tissues are minced and digested with collagenase to isolate stromal and epithelial cells.
-
Cells are cultured in a suitable medium, such as RPMI-1640 supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
2. Cell Proliferation Assay (Thymidine Incorporation):
-
Primary BPH cells are seeded in 96-well plates and allowed to attach.
-
The medium is then replaced with a serum-free medium for 24 hours to synchronize the cells.
-
Cells are pre-incubated with varying concentrations of elocalcitol, finasteride, or vehicle control for a specified period.
-
Testosterone or DHT is added to the relevant wells to stimulate proliferation.
-
After 48-72 hours of incubation, [³H]thymidine is added to each well for the final 6-8 hours.
-
Cells are harvested, and the amount of incorporated [³H]thymidine is measured using a scintillation counter as an index of DNA synthesis and cell proliferation.
3. Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (S.E.M.).
-
Statistical significance is determined using appropriate tests, such as ANOVA followed by post-hoc tests, with a p-value of <0.05 considered significant.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathway of elocalcitol in BPH cells.
Experimental workflow for validating anti-proliferative effects.
Signaling pathway of elocalcitol in BPH cells.
References
- 1. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Unveiling the Potency of BXL-628: A Comparative Analysis of Rho Kinase Inhibition Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of BXL-628's efficacy in inhibiting the Rho kinase (ROCK) signaling pathway. We delve into supporting experimental data from various cell lines, compare its performance with other known ROCK inhibitors, and provide detailed experimental protocols for key assays.
BXL-628, a non-calcemic vitamin D analog also known as elocalcitol, has emerged as a significant inhibitor of the RhoA/ROCK signaling pathway.[1][2][3][4] This pathway is a critical regulator of numerous cellular functions, including smooth muscle contraction, cell proliferation, and migration. Its dysregulation is implicated in various pathologies, making ROCK inhibitors like BXL-628 promising therapeutic agents. This guide cross-validates the effect of BXL-628 on Rho kinase in different cell lines, providing a comparative perspective with other established ROCK inhibitors.
Quantitative Comparison of ROCK Inhibition
The following tables summarize the quantitative data on the effects of BXL-628 and other ROCK inhibitors on Rho kinase activity and related cellular functions in various cell lines. While direct comparative studies are limited, this compilation provides insights into their relative potencies and effects.
Table 1: Effect of BXL-628 on RhoA/ROCK Pathway
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| Human Bladder Smooth Muscle Cells | BXL-628 | Reduced Rho-kinase activity | Dose-dependent inhibition of RhoA activation. Specific IC50 not provided. | [1][2] |
| Rat Bladder Smooth Muscle Cells | BXL-628 | Reduced Rho-kinase activity | Impaired RhoA membrane translocation. Specific quantitative data on ROCK inhibition not provided. | [1][2] |
| Human Renal Proximal Tubular (HK-2) Cells | BXL-628 | Downregulated active RhoA expression and ROCK activity | Statistically significant downregulation (P<0.05). Specific percentage of inhibition not provided. | [4] |
| Human Benign Prostatic Hyperplasia (BPH) Cells | BXL-628 | Inhibited cell proliferation | Data on direct ROCK inhibition not available. | [5][6] |
Table 2: Effect of Alternative ROCK Inhibitors
| Cell Line | Inhibitor | Concentration | Effect | Quantitative Data | Reference |
| Rat Bladder Smooth Muscle Strips | Y-27632 | 10 µM | Attenuated carbachol-evoked contractions | 58.1 ± 10.5% inhibition | [7] |
| Rat Prostatic Smooth Muscle Strips | Y-27632 | 10 µM | Inhibited noradrenergic contractions | EC50 of 7.8 ± 2.1 µM | [6] |
| Human Renal Proximal Tubular (HK-2) Cells | Fasudil (B1672074) | Not specified | Suppressed cyclosporine A-induced increases in MAPK phosphorylation and pro-apoptotic markers | Qualitative description of suppression. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the literature for assessing ROCK activity.
RhoA Activation Assay (Pull-down Assay)
This assay is designed to isolate and quantify the active, GTP-bound form of RhoA.
-
Cell Lysis:
-
After treatment with BXL-628 or other inhibitors, wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., containing 25 mM HEPES, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol, supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Pull-down of Active RhoA:
-
Incubate a portion of the cell lysate with Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads for 1 hour at 4°C with gentle agitation. These beads specifically bind to GTP-bound (active) RhoA.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensity using densitometry. A fraction of the total cell lysate should also be run to determine the total RhoA expression.
-
Western Blot for Phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1)
ROCK phosphorylates MYPT1, and therefore, the level of phosphorylated MYPT1 can be used as a surrogate for ROCK activity.
-
Sample Preparation: Prepare cell lysates as described in the RhoA Activation Assay.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., at Thr853).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total MYPT1.
-
Immuno-kinase Assay
This assay directly measures the kinase activity of ROCK immunoprecipitated from cell lysates.
-
Immunoprecipitation of ROCK:
-
Incubate cell lysates with an antibody specific for ROCK1 or ROCK2 overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-ROCK complex.
-
Wash the immunoprecipitates to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer containing a ROCK substrate (e.g., recombinant MYPT1) and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blot using a phospho-specific antibody as described above.
-
Conclusion
The available evidence strongly indicates that BXL-628 is an effective inhibitor of the RhoA/ROCK signaling pathway in multiple cell lines, including those relevant to benign prostatic hyperplasia and bladder overactivity.[1][2] Its mechanism of action, involving the impairment of RhoA translocation, presents a distinct approach to modulating this critical pathway.[2] While the existing data confirms a dose-dependent inhibitory effect, further studies providing specific IC50 values for BXL-628 in different cell lines would be highly beneficial for a more direct and quantitative comparison with other ROCK inhibitors like Y-27632 and Fasudil. The experimental protocols outlined in this guide provide a foundation for researchers to conduct such comparative studies and further elucidate the therapeutic potential of BXL-628.
References
- 1. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BXL‐628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and… [ouci.dntb.gov.ua]
- 4. neweastbio.com.cn [neweastbio.com.cn]
- 5. 1,25-(OH)2D3 and its analogue BXL-628 inhibit high glucose-induced activation of RhoA/ROCK pathway in HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Y-27632, a Rho-kinase inhibitor, inhibits proliferation and adrenergic contraction of prostatic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and functional role of Rho-kinase in rat urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho kinase inhibition by fasudil attenuates cyclosporine-induced kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
BPH-628: Translating Preclinical Promise into Clinical Efficacy for Benign Prostatic Hyperplasia
A Comparative Guide for Researchers and Drug Development Professionals
BPH-628 (Elocalcitol), a novel vitamin D receptor (VDR) agonist, has demonstrated potential in the management of benign prostatic hyperplasia (BPH) by arresting prostate growth. This guide provides a comprehensive comparison of key findings from preclinical studies to clinical trials, offering researchers, scientists, and drug development professionals a clear overview of the translational journey of this compound. The data is presented in structured tables for easy comparison, accompanied by detailed experimental protocols and visualizations of the underlying signaling pathways.
Key Findings: Preclinical vs. Clinical Data
The journey of this compound from laboratory research to patient application reveals a consistent pattern of efficacy in mitigating the cellular proliferation that characterizes BPH.
Preclinical Efficacy
In preclinical investigations, this compound exhibited a significant inhibitory effect on the growth of human BPH cells and in animal models.
Table 1: Preclinical Efficacy of this compound
| Parameter | Assay | Key Findings |
| Cell Proliferation | In vitro studies with human BPH cells | This compound dose-dependently inhibited the proliferation of human BPH cells, even in the presence of androgens and growth factors.[1] |
| Apoptosis | In vitro studies with human BPH cells | This compound was shown to induce apoptosis (programmed cell death) in human BPH cells.[1] |
| Prostate Growth | In vivo studies in a rat model of BPH | Treatment with this compound resulted in a decrease in prostate growth, with an efficacy similar to the established BPH drug, finasteride.[1] |
Clinical Efficacy
A phase II clinical trial was conducted to evaluate the effect of this compound on prostate volume in patients with BPH. The results indicated a statistically significant arrest of prostate growth compared to placebo.
Table 2: Clinical Efficacy of this compound (12-Week Phase II Study)
| Parameter | This compound (150 mcg daily) | Placebo | p-value |
| Percentage Change in Prostate Volume | -2.90% | +4.32% | <0.0001[2][3] |
| Mean Change in Qmax (mL/sec) | -0.30 | +1.50 | Not Significant[2][3] |
| Mean Change in AUASI Total Score | -1.77 | -3.45 | Not Significant[2][3] |
Mechanism of Action: A Novel Approach
This compound's mechanism of action is distinct from existing BPH therapies. It does not inhibit 5α-reductase or directly interact with the androgen receptor.[1] Instead, its therapeutic effects are mediated through the Vitamin D Receptor (VDR), influencing key signaling pathways involved in cell proliferation and inflammation.
Signaling Pathway of this compound in BPH
This compound, by activating the VDR, modulates the RhoA/Rho-kinase and NF-κB signaling pathways. This leads to an anti-proliferative and anti-inflammatory effect on prostate cells.
Caption: this compound signaling pathway in BPH.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following sections detail the methodologies employed in the key preclinical and clinical studies.
Preclinical Experimental Protocols
In Vitro Studies:
-
Cell Culture: Primary stromal cell cultures were established from human BPH tissues.[1]
-
Proliferation Assays: The effect of this compound on cell proliferation was assessed, often in the presence of growth stimulants like testosterone (B1683101) or keratinocyte growth factor (KGF).[1]
-
Apoptosis Assays: Morphological and biochemical markers of apoptosis, such as DNA fragmentation, were evaluated in BPH cells following treatment with this compound.[1]
In Vivo Studies (Rat Model):
-
Animal Model: Benign prostatic hyperplasia was induced in rats, often through the administration of testosterone.[4][5][6]
-
Treatment: Rats were treated with this compound, a vehicle control, or a comparator drug like finasteride.[1]
-
Endpoint Analysis: The primary endpoint was the measurement of prostate weight to assess the extent of growth inhibition.[1]
Clinical Trial Protocol (Phase II)
-
Study Design: A double-blind, randomized, placebo-controlled clinical trial was conducted.[2][3]
-
Patient Population: The study enrolled men aged 50 years or older with a diagnosis of BPH and a prostate volume of 40 mL or greater.[2][3]
-
Intervention: Patients were randomized to receive either 150 mcg of this compound daily or a placebo for 12 weeks.[2][3]
-
Primary Endpoint: The primary outcome measure was the percentage change in prostate volume from baseline to the end of the 12-week treatment period, as measured by pelvic MRI.[2][3]
-
Secondary Endpoints: Secondary endpoints included changes in maximum urinary flow rate (Qmax) and the American Urological Association Symptom Index (AUASI) score.[2][3]
Experimental Workflow
The transition from preclinical to clinical research followed a logical progression, starting with in vitro validation and moving towards in vivo and human studies.
Caption: this compound Research and Development Workflow.
References
- 1. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Elocalcitol's Safety Profile: A Comparative Analysis Against Existing BPH Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the investigational drug Elocalcitol with established therapies for Benign Prostatic Hyperplasia (BPH), including alpha-blockers, 5-alpha-reductase inhibitors, and phosphodiesterase-5 (PDE5) inhibitors. The information is compiled from publicly available clinical trial data and research publications to support further investigation and drug development in this therapeutic area.
Executive Summary
Elocalcitol, a vitamin D receptor agonist, demonstrated a promising safety and tolerability profile in clinical trials for BPH before its development was discontinued. Notably, in a significant Phase IIb trial, Elocalcitol monotherapy was associated with a lower incidence of adverse events compared to placebo.[1] This contrasts with the known side effect profiles of current first-line BPH treatments, which include cardiovascular, sexual, and other systemic effects. While direct head-to-head comparative trials are unavailable, this guide synthesizes the existing data to offer a comparative perspective on the safety of these therapeutic approaches.
Comparative Safety Data
The following tables summarize the incidence of key adverse events reported in major clinical trials for Elocalcitol and established BPH therapies. It is important to note that these data are collated from separate trials and not from direct comparative studies.
Table 1: Elocalcitol vs. Placebo - Adverse Events from Phase IIb Trial
| Adverse Event | Elocalcitol (75 mcg/day) | Elocalcitol (150 mcg/day) | Placebo |
| Any Adverse Event | Less frequent than placebo | Less frequent than placebo | Higher incidence |
| Erectile Dysfunction | 1 patient (combined Elocalcitol groups) | 1 patient (combined Elocalcitol groups) | 3 patients |
| Retrograde Ejaculation | 1 patient (combined Elocalcitol groups) | 1 patient (combined Elocalcitol groups) | 3 patients |
| Decreased Libido | 1 patient (combined Elocalcitol groups) | 1 patient (combined Elocalcitol groups) | 3 patients |
Source: Data interpretation from a randomized clinical trial involving 542 men.[1]
Table 2: Alpha-Blockers vs. Placebo - Common Adverse Events
| Adverse Event | Tamsulosin (B1681236) (0.4 mg/day) | Placebo |
| Dizziness | 5.3% | Not specified |
| Retrograde Ejaculation | 4.5% | Not specified |
| Headache | Higher than placebo | Lower than Tamsulosin |
| Orthostatic Hypotension | Comparable to placebo | Comparable to Tamsulosin |
Source: European Tamsulosin Study Group.[2]
Table 3: 5-Alpha-Reductase Inhibitors vs. Placebo - Common Adverse Events (PLESS Trial)
| Adverse Event | Finasteride (B1672673) (5 mg/day) | Placebo |
| Any Adverse Event | 81.0% | 81.2% |
| Impotence | 15.8% | 6.3% |
| Ejaculation Disorder | 7.7% | 1.7% |
| Decreased Libido | Increased incidence | Lower incidence |
| Gynecomastia | Increased incidence | Lower incidence |
| Withdrawals due to AEs | 4% (sexual AEs) | 2% (sexual AEs) |
Source: PROSPECT study and PLESS trial.[3][4]
Table 4: PDE5 Inhibitors vs. Placebo - Common Adverse Events (Pooled Data)
| Adverse Event | Tadalafil (B1681874) (5 mg/day) | Placebo |
| Any Adverse Event | 27.4% | 20.9% |
| Headache | 3.8% | 2.6% |
| Back Pain | 2.5% | 1.2% |
| Dyspepsia | 2.1% | 0.2% |
| Treatment Discontinuation due to AEs | 2.7% | 1.2% |
Source: Pooled data from four multinational, randomized, placebo-controlled clinical studies.[5]
Experimental Protocols
Elocalcitol Phase IIb Clinical Trial Methodology
A multicenter, randomized, double-blind, placebo-controlled, dose-finding study was conducted in 542 men with symptomatic BPH.
-
Participants: Men with a baseline prostate volume of 60 to 70 cc and an International Prostate Symptom Score (IPSS) of 16 to 17.
-
Intervention: Patients were randomized to receive placebo, Elocalcitol 75 mcg/day, Elocalcitol 150 mcg/day, or Elocalcitol 150 mg/day plus tamsulosin 0.4 mg/day.
-
Duration: 6 months.
-
Primary Endpoint: Change in prostate volume from baseline.
-
Secondary Endpoints: Improvement in IPSS and change in maximum urinary flow rate (Qmax).
-
Safety Assessment: Monitoring and recording of all adverse events.[1]
Key Clinical Trials for Existing BPH Therapies
-
MTOPS (Medical Therapy of Prostatic Symptoms): A multicenter, randomized, double-blind, placebo-controlled trial evaluating the long-term efficacy of doxazosin (B1670899) and finasteride, alone or in combination, in preventing BPH progression. The primary outcome was the time to clinical progression of BPH.[6][7]
-
COMBAT (Combination of Avodart and Tamsulosin): A randomized, double-blind, parallel-group study comparing the efficacy and safety of dutasteride (B1684494) and tamsulosin combination therapy versus monotherapy in men with moderate-to-severe BPH.[8][9]
-
PLESS (Proscar Long-Term Efficacy and Safety Study): A 4-year, randomized, double-blind, placebo-controlled trial assessing the efficacy and safety of finasteride 5 mg in men with symptomatic BPH and an enlarged prostate.[10][11]
Signaling Pathways and Mechanisms of Action
Elocalcitol (Vitamin D Receptor Agonist)
Elocalcitol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription. Its anti-proliferative and anti-inflammatory properties in BPH are thought to be mediated through the inhibition of pro-inflammatory pathways.
Alpha-Blockers
Alpha-blockers, such as tamsulosin, selectively antagonize alpha-1 adrenergic receptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow.
5-Alpha-Reductase Inhibitors
5-alpha-reductase inhibitors, like finasteride and dutasteride, block the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key driver of prostate growth.
Phosphodiesterase-5 (PDE5) Inhibitors
PDE5 inhibitors, such as tadalafil, increase levels of cyclic guanosine (B1672433) monophosphate (cGMP) by inhibiting its breakdown by the PDE5 enzyme. This leads to smooth muscle relaxation in the prostate, bladder neck, and the supplying vasculature.
Conclusion
Based on the available data, Elocalcitol presented a favorable safety profile in its clinical development for BPH, with a notably lower incidence of adverse events compared to placebo in a key Phase IIb trial.[1] This suggests a potential for better tolerability than existing therapies, particularly concerning sexual side effects. However, the termination of its clinical development program means that the full safety and efficacy profile of Elocalcitol in a larger patient population and in direct comparison to other BPH treatments remains unevaluated. The information presented in this guide is intended to provide a foundation for researchers and drug development professionals to understand the comparative safety landscape of BPH therapies and to inform future research endeavors in this field.
References
- 1. The mechanism of action of phosphodiesterase type 5 inhibitors in the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Efficacy and Safety of Tamsulosin for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of finasteride therapy for benign prostatic hyperplasia: results of a 2-year randomized controlled trial (the PROSPECT study). PROscar Safety Plus Efficacy Canadian Two year Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. A review of the use of tadalafil in the treatment of benign prostatic hyperplasia in men with and without erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study design of the Medical Therapy of Prostatic Symptoms (MTOPS) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NIDDK Central Repository - Medical Therapy of Prostatic Symptoms (MTOPS) [repository.niddk.nih.gov]
- 8. denverhealth.org [denverhealth.org]
- 9. COMBAT: Initial experience with a randomized clinical trial of plasma-based resuscitation in the field for traumatic hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-α-Reductase Inhibitors Prevent the Progression of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Landmark Studies Impacting the Medical Management of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Clinical Trial Data for BPH-628: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of the available clinical trial data for BPH-628 (elocalcitol), a novel vitamin D receptor agonist, for the treatment of Benign Prostatic Hyperplasia (BPH). It offers an objective comparison with established alternative therapies, supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Alternative Therapies
The following tables summarize the quantitative data from clinical trials of this compound and commonly prescribed medications for BPH, including 5-alpha-reductase inhibitors, alpha-1 blockers, and a phosphodiesterase-5 inhibitor.
Table 1: Change in International Prostate Symptom Score (IPSS)
| Treatment | Dosage | Duration | Change from Baseline in IPSS (Points) | Citation(s) |
| This compound (elocalcitol) | 150 mcg/day | 12 weeks | -1.77 | [1] |
| Placebo | N/A | 12 weeks | -3.45 | [1] |
| Finasteride | 5 mg/day | 6 months | ~ -3.3 (30% decrease from baseline) | [2] |
| Dutasteride | 0.5 mg/day | 3 months | Significant Improvement | [3] |
| Tamsulosin (B1681236) | 0.2 mg/day | 12 weeks | -6.8 | [4] |
| Silodosin | 8 mg/day | 12 weeks | -8.3 | [4] |
| Tadalafil | 5 mg/day | 12 weeks | -1.97 (vs. Placebo) | [5] |
Table 2: Change in Maximum Urinary Flow Rate (Qmax)
| Treatment | Dosage | Duration | Change from Baseline in Qmax (mL/s) | Citation(s) |
| This compound (elocalcitol) | 150 mcg/day | 12 weeks | -0.30 | [1] |
| Placebo | N/A | 12 weeks | +1.50 | [1] |
| Finasteride | 5 mg/day | 6 months | +1.42 | [2] |
| Dutasteride | 0.5 mg/day | 3 months | Significant Improvement | [3] |
| Tamsulosin | 0.2 mg/day | 12 weeks | +2.95 | [4] |
| Silodosin | 8 mg/day | 12 weeks | +2.24 | [4] |
| Tadalafil | 5 mg/day | 12 weeks | Not Statistically Significant vs. Placebo | [5] |
Table 3: Change in Prostate Volume
| Treatment | Dosage | Duration | Change in Prostate Volume (%) | Citation(s) |
| This compound (elocalcitol) | 150 mcg/day | 12 weeks | -2.90 | [1] |
| Placebo | N/A | 12 weeks | +4.32 | [1] |
| Finasteride | 5 mg/day | 6 months | -14 | [2] |
| Dutasteride | 0.5 mg/day | 3 months | Significant Decrease | [3] |
| Tamsulosin | Not Reported | Not Reported | Not Reported | |
| Silodosin | Not Reported | Not Reported | Not Reported | |
| Tadalafil | Not Reported | Not Reported | Not Reported |
Experimental Protocols
This section details the methodologies for the key clinical trials cited in this guide.
This compound (Elocalcitol) Phase II Clinical Trial
-
Study Design: A phase II, double-blind, randomized, placebo-controlled clinical study.[1]
-
Participant Population: Men aged 50 years or older with a diagnosis of BPH and a prostate volume of 40 mL or greater.[1]
-
Intervention: Participants were randomized to receive either 150 mcg of this compound daily or a placebo for 12 weeks.[1]
-
Primary Endpoint: The primary outcome measured was the percentage change in prostate volume from baseline to 12 weeks, as assessed by pelvic Magnetic Resonance Imaging (MRI).[1]
-
Secondary Endpoints:
-
Statistical Analysis: The estimated difference between treatments (this compound minus placebo) was calculated with a 95% confidence limit.[1]
Representative Protocol for Alternative BPH Therapies (Based on Common Clinical Trial Designs)
-
Study Design: Typically, phase III, randomized, double-blind, placebo-controlled, and often active-comparator, multicenter studies.
-
Participant Population: Men aged 50 years or older with moderate to severe lower urinary tract symptoms (LUTS) secondary to BPH, often defined by a baseline IPSS of ≥ 13 and a Qmax within a specified range (e.g., 4-15 mL/s). Prostate volume is also a common inclusion criterion.
-
Intervention: Participants are randomized to receive the investigational drug at a specified dose, a placebo, or an active comparator (e.g., tamsulosin for a new alpha-blocker) for a predefined period, commonly 12 weeks to 6 months or longer.
-
Primary Endpoints:
-
Change from baseline in total IPSS.
-
Change from baseline in Qmax.
-
-
Secondary Endpoints:
-
Change in prostate volume (for 5-alpha-reductase inhibitors).
-
Quality of Life (QoL) assessments.
-
Incidence of adverse events.
-
Changes in serum PSA levels.
-
-
Statistical Analysis: Analysis of covariance (ANCOVA) is frequently used to compare treatment groups, with baseline values as a covariate.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of this compound and its alternatives, as well as a generalized workflow for a BPH clinical trial.
Mechanism of action for this compound.
Mechanism of action for 5-Alpha-Reductase Inhibitors.
Mechanism of action for Alpha-1 Blockers.
Mechanism of action for PDE5 Inhibitors.
Generalized BPH Clinical Trial Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. PDE5 inhibitors blunt inflammation in human BPH: a potential mechanism of action for PDE5 inhibitors in LUTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of phosphodiesterase type 5 inhibitors in the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rigicon.com [rigicon.com]
A Comparative Analysis of Gene Expression Profiles Induced by BXL-628 and Calcitriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gene expression profiles modulated by BXL-628 (Elocalcitol) and calcitriol (B1668218). While both compounds are agonists of the Vitamin D Receptor (VDR), their distinct structural properties may lead to differential gene regulation, offering unique therapeutic potentials. This document synthesizes available experimental data to highlight their similarities and differences in modulating gene expression.
Core Mechanism of Action: VDR-Mediated Gene Regulation
Both calcitriol, the hormonally active form of vitamin D, and BXL-628, a synthetic analog, exert their genomic effects by binding to the Vitamin D Receptor (VDR). The VDR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR) upon ligand binding. This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors to modulate gene transcription.[1][2][3][4][5][6]
Comparative Gene Expression Data
While direct, comprehensive comparative studies on the global gene expression profiles of BXL-628 and calcitriol are limited, the existing literature provides insights into their effects on specific genes and pathways. The following table summarizes these findings from various studies. It is important to note that experimental conditions such as cell type, compound concentration, and treatment duration may vary between studies.
| Target Gene/Pathway | Effect of BXL-628 | Effect of Calcitriol | Cell Type/Model | Reference |
| RhoA/ROCK Pathway | Inhibition of RhoA activation and ROCK activity | Inhibition of RhoA activation and ROCK activity | Human renal proximal tubular cells (HK-2), Rat and human bladder smooth muscle cells | [7][8][9][10] |
| Clusterin (CLU) | Increased expression | Not explicitly reported in the same context | Rat ventral prostate | [11][12] |
| Calcium Transport Genes (e.g., TRPV6, Calbindin) | Not explicitly reported | Upregulation | Intestine, Kidney | [1][2][13] |
| Cell Cycle Regulators (e.g., CDKN1A/p21) | Not explicitly reported | Upregulation, leading to cell cycle arrest | Parathyroid cells, Rhabdomyosarcoma cells | [14][15] |
| Parathyroid Hormone (PTH) | Not explicitly reported | Inhibition of gene transcription | Parathyroid cells | [14] |
| Pro-inflammatory Cytokines/Chemokines | Inhibition of production | Inhibition of production | Human benign prostatic hyperplasia (BPH) cells, Immune cells | [16] |
| Hedgehog Signaling Pathway | Not explicitly reported | Inhibition | Embryonal rhabdomyosarcoma | [17] |
Detailed Experimental Methodologies
Below are the experimental protocols for some of the key findings cited in this guide.
Inhibition of RhoA/ROCK Pathway in HK-2 Cells
-
Cell Culture: Human renal proximal tubular epithelial cells (HK-2) were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin (B1217042) in a humidified atmosphere of 5% CO2 at 37°C.
-
Treatment: Cells were exposed to high glucose (30 mM) to induce EMT and co-treated with either calcitriol (10⁻⁸ M) or BXL-628 (10⁻⁹ M) for 48 hours.
-
Gene and Protein Expression Analysis:
-
Western Blotting: Total protein was extracted, and the expression levels of RhoA, ROCK1, α-SMA, and E-cadherin were determined using specific primary antibodies.
-
Immunofluorescence: Cells grown on coverslips were fixed, permeabilized, and stained with antibodies against RhoA to observe its cellular localization.
-
RT-qPCR: Total RNA was isolated, reverse-transcribed to cDNA, and the mRNA levels of α-SMA, E-cadherin, collagen I, and fibronectin were quantified using specific primers.[7][9]
-
Analysis of Clusterin Gene Expression in Rat Prostate
-
Animal Model: Intact and castrated Sprague-Dawley rats were used. Castrated rats received testosterone (B1683101) supplementation.
-
Treatment: Rats were treated with BXL-628 at different concentrations (e.g., 100 and 300 mg/kg) or finasteride (B1672673) as a positive control.
-
Gene Expression Analysis:
Summary and Conclusion
BXL-628 and calcitriol share a fundamental mechanism of action through the VDR, leading to the modulation of a wide array of target genes. The available data suggests that both compounds can effectively inhibit the pro-proliferative and pro-fibrotic RhoA/ROCK pathway. However, specific studies highlight potentially distinct gene expression profiles. For instance, BXL-628 has been shown to upregulate the apoptosis-related gene clusterin in prostate cells, a key finding in the context of its development for benign prostatic hyperplasia.[11][12] Calcitriol, on the other hand, has a well-established and potent role in regulating genes involved in calcium metabolism and cell cycle control.[1][13][14]
The differences in their effects on gene expression could be attributed to variations in their binding affinity to the VDR, their pharmacokinetic properties, or their ability to recruit different co-regulatory proteins. Further head-to-head studies using high-throughput transcriptomic techniques are necessary to fully elucidate the nuanced differences in the gene expression profiles induced by BXL-628 and calcitriol. Such studies would be invaluable for understanding their distinct therapeutic potentials and for the targeted development of VDR agonists for various diseases.
References
- 1. droracle.ai [droracle.ai]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Calcitriol? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,25-(OH)2D3 and its analogue BXL-628 inhibit high glucose-induced activation of RhoA/ROCK pathway in HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,25-(OH)2D3 and its analogue BXL-628 inhibit high glucose-induced activation of RhoA/ROCK pathway in HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Regulation of gene expression of epithelial calcium channels in intestine and kidney of mice by 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]
- 15. Effects of calcitriol on the cell cycle of rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcitriol inhibits hedgehog signaling and induces vitamin d receptor signaling and differentiation in the patched mouse model of embryonal rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Elocalcitol: An In Vitro to In Vivo Correlation of Efficacy in Benign Prostatic Hyperplasia
A Comparative Guide for Researchers and Drug Development Professionals
Elocalcitol (B1671181) (BXL-628), a synthetic Vitamin D receptor (VDR) agonist, has demonstrated significant potential in preclinical and clinical studies for the management of benign prostatic hyperplasia (BPH). This guide provides an objective comparison of elocalcitol's performance with alternative therapies, supported by experimental data, to elucidate the correlation between its in vitro and in vivo efficacy.
Mechanism of Action: A Dual Approach to BPH Therapy
Elocalcitol's therapeutic effects in BPH stem from its ability to bind to the VDR, a nuclear receptor expressed in prostate and bladder cells.[1][2] This interaction triggers a cascade of molecular events that collectively address both the static and dynamic components of BPH.[1][2]
Inhibition of Prostate Growth (Static Component): Elocalcitol exhibits anti-proliferative and pro-apoptotic effects on prostate cells.[3] Preclinical studies have shown that it can inhibit both androgen-dependent and -independent proliferation of BPH cells, proving to be more potent than the 5α-reductase inhibitor, finasteride (B1672673), in these in vitro models.[3]
Improvement of Urinary Symptoms (Dynamic Component): Beyond its effects on prostate size, elocalcitol also targets the bladder. It has been shown to inhibit the RhoA/Rho kinase (ROCK) signaling pathway in bladder smooth muscle cells.[4] This pathway is a key regulator of smooth muscle contraction, and its inhibition by elocalcitol can lead to relaxation of the bladder neck and improvement of urinary flow.
Furthermore, elocalcitol demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4][5] This is particularly relevant as inflammation is increasingly recognized as a significant contributor to BPH pathophysiology.[4] By arresting the nuclear translocation of the p65 subunit of NF-κB, elocalcitol can reduce the production of pro-inflammatory cytokines within the prostate.[4]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the efficacy of elocalcitol in comparison to key alternatives for the treatment of BPH.
Table 1: In Vitro Efficacy Comparison
| Compound | Target Cell Line | Assay | Endpoint | Result | Citation |
| Elocalcitol | Human BPH Stromal Cells | Proliferation Assay | Inhibition of IL-8-induced proliferation | Significant inhibition observed | [4] |
| Human BPH Stromal Cells | Apoptosis Assay | Induction of apoptosis | Promotes apoptosis | [3] | |
| Finasteride | LNCaP Human Prostate Cancer Cells | Proliferation Assay | Inhibition of cell proliferation | Dose-dependent inhibition | [6] |
| LNCaP Human Prostate Cancer Cells | DHT-stimulated ARE-luciferase activity | Inhibition of AR signaling | IC50 ~0.25 µM | [7] | |
| BPH-1 Cells | Cell Proliferation | Inhibition of proliferation | No significant inhibition in monoculture | [8] | |
| Dutasteride | LNCaP Human Prostate Cancer Cells | DHT-induced PSA secretion & cell proliferation | Inhibition | IC50 ~1 µM | [9] |
Note: Specific IC50 values for elocalcitol's anti-proliferative and pro-apoptotic effects on BPH cells were not available in the reviewed literature.
Table 2: In Vivo Efficacy Comparison (Clinical Trial Data)
| Treatment Group | Dosage | Primary Endpoint | Result | p-value | Citation |
| Elocalcitol | 75 mcg/day | Change in prostate volume | 1.54% increase | p=0.0135 vs. Placebo | [10] |
| Elocalcitol | 150 mcg/day | Change in prostate volume | 0.52% increase | p<0.0001 vs. Placebo | [10] |
| Elocalcitol (150 mcg/day) + Tamsulosin (0.4 mg/day) | - | Change in prostate volume | 1.52% increase | p=0.0059 vs. Placebo | [10] |
| Placebo | - | Change in prostate volume | 3.52% increase | - | [10] |
| Elocalcitol (150 mcg/day) | - | Improvement in Qmax (in a subset of patients) | 2.83 mL/sec improvement | p=0.03 vs. Placebo | [10] |
| Tamsulosin | 0.4 mg/day | Improvement in urinary symptoms and flow rate | Comparable to elocalcitol for irritative symptoms | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
1. In Vitro Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Plate human BPH stromal cells or other relevant cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of elocalcitol, finasteride, or vehicle control for a specified duration (e.g., 72 hours).
-
Staining: After the treatment period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with a proliferation dye such as crystal violet.
-
Quantification: Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
2. RhoA Activation Assay (Pull-down Assay)
-
Cell Lysis: Lyse treated and untreated cells in a buffer that preserves the GTP-bound (active) state of RhoA.
-
Incubation with Rhotekin-RBD beads: Incubate the cell lysates with agarose (B213101) beads coupled to the Rho-binding domain (RBD) of Rhotekin. The RBD specifically binds to the active, GTP-bound form of RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-RhoA antibody to detect the amount of activated RhoA.[11][12][13][14][15]
3. NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with elocalcitol or a vehicle control, followed by stimulation with an inflammatory agent (e.g., TNF-α) to induce NF-κB activation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody access.
-
Immunostaining: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[16][17][18][19][20]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Elocalcitol's mechanism of action in BPH.
Caption: In Vitro Experimental Workflow.
Caption: In Vitro to In Vivo Correlation Logic.
Conclusion
The available data strongly suggest a positive correlation between the in vitro mechanisms of elocalcitol and its observed in vivo efficacy in treating BPH. Its multi-faceted approach of inhibiting prostate cell proliferation, inducing apoptosis, promoting bladder relaxation, and exerting anti-inflammatory effects provides a solid rationale for its clinical benefits. The in vitro studies demonstrating potent inhibition of key signaling pathways at micromolar concentrations translate to significant reductions in prostate volume and improvements in urinary symptoms at clinically relevant oral doses.
While direct quantitative comparisons of in vitro potency with some competitors like finasteride are still emerging, the preclinical data suggest that elocalcitol's unique dual action on both the static and dynamic components of BPH positions it as a promising therapeutic agent. Further research to establish definitive in vitro IC50 values and to conduct head-to-head in vivo studies will be invaluable in fully elucidating its comparative efficacy and solidifying its role in the management of BPH.
References
- 1. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Finasteride dose-dependently reduces the proliferation rate of the LnCap human prostatic cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Direct Inhibitory Effect of Dutasteride or Finasteride on Androgen Receptor Activity is Cell Line Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 9. Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urologytimes.com [urologytimes.com]
- 11. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 13. RhoA Activation Assay Kit (ab211164) is not available | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 17. fivephoton.com [fivephoton.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Centre for Flow Cytometry & Scanning Microscopy (CCSM) - Research [research.sunnybrook.ca]
Independent Validation of BPH-628's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of BPH-628 (elocalcitol) with other therapeutic alternatives for benign prostatic hyperplasia (BPH), supported by available experimental data.
Executive Summary
This compound, a vitamin D receptor (VDR) agonist, exhibits significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade within the prostate. This mechanism offers a distinct advantage over traditional BPH therapies. This guide will delve into the experimental evidence supporting this compound's mechanism of action and compare its efficacy with established treatments like finasteride (B1672673) and the widely used herbal supplement, saw palmetto.
Comparative Analysis of Anti-inflammatory Mechanisms
The anti-inflammatory properties of this compound, finasteride, and saw palmetto are rooted in different molecular pathways. This compound exerts its effects through the Vitamin D Receptor, while finasteride's primary action is the inhibition of 5-alpha-reductase, and saw palmetto is known to inhibit cyclooxygenase (COX) and 5-lipoxygenase.
| Compound | Primary Target | Downstream Effects on Inflammatory Markers | Mechanism of Action |
| This compound (Elocalcitol) | Vitamin D Receptor (VDR) | - Inhibition of Interleukin-8 (IL-8) production - Decreased Cyclooxygenase-2 (COX-2) expression - Reduced Prostaglandin E2 (PGE2) production | Activation of VDR leads to the inhibition of the NF-κB and RhoA/Rho kinase signaling pathways.[1][2] |
| Finasteride | 5-alpha-reductase | - Indirect modulation of inflammatory markers | By reducing dihydrotestosterone (B1667394) (DHT) levels, finasteride may indirectly impact the inflammatory environment in the prostate.[3][4] |
| Saw Palmetto | COX and 5-lipoxygenase | - Inhibition of COX-2 expression - Down-regulation of IL-6 induced STAT3 phosphorylation | Directly inhibits enzymes involved in the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[5][6][7][8] |
Quantitative Comparison of Anti-inflammatory Efficacy
Direct comparative studies providing standardized quantitative data (e.g., IC50 values for cytokine inhibition) for this compound, finasteride, and saw palmetto are limited. The following table summarizes the available quantitative data from independent studies. It is crucial to interpret this data with caution due to variations in experimental models and conditions.
| Compound | Assay | Cell Line/Model | Result | Reference |
| This compound (Elocalcitol) | IL-8 Production | Human BPH Stromal Cells | Significant inhibition of IL-8 production by inflammatory cytokines. | [1] |
| This compound (Elocalcitol) | Prostate Volume | Phase IIb Clinical Trial in BPH patients | Significantly reduced prostate volume compared with placebo. | [9] |
| Saw Palmetto | Cell Growth Inhibition (IC50) | Prostatic Cancer Cell Lines (267B-1, BRFF-41T) | 20-30 nl equivalents of SPBE per ml of medium. | [5] |
| Saw Palmetto | Cell Growth Inhibition (IC50) | Prostatic Cancer Cell Line (LNCaP) | Approximately 10-fold higher than for 267B-1 and BRFF-41T. | [5] |
| Finasteride | Prostatic DHT reduction | Men with BPH | Declined to 15% or less of control levels after 7 days. | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (Elocalcitol)
Caption: this compound anti-inflammatory signaling pathway.
Experimental Workflow: IL-8 Quantification by ELISA
Caption: Workflow for IL-8 quantification by ELISA.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Primary human benign prostatic hyperplasia stromal cells (BPH-1).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound (elocalcitol) at various concentrations (e.g., 1 nM to 1 µM), finasteride (e.g., 1 µM to 10 µM), or saw palmetto extract (concentrations may vary based on the extract). For inflammatory stimulation, cells are co-treated with a pro-inflammatory cytokine cocktail (e.g., TNF-α and IL-1β) for a specified period (e.g., 24 hours).
Interleukin-8 (IL-8) Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A quantitative sandwich immunoassay to measure the concentration of IL-8 in cell culture supernatants.
-
Procedure:
-
Coating: A 96-well microplate is coated with a capture antibody specific for human IL-8 and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a series of IL-8 standards are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for human IL-8 is added to each well and incubated.
-
Enzyme Conjugate: Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Reaction: The plate is washed again, and a chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at 450 nm using a microplate reader. The concentration of IL-8 in the samples is determined by interpolating from the standard curve.
-
Cyclooxygenase-2 (COX-2) Expression by Western Blot
-
Principle: To detect and quantify the relative expression levels of the COX-2 protein in cell lysates.
-
Procedure:
-
Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for COX-2 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software and normalized to the loading control.
-
NF-κB Nuclear Translocation Assay
-
Principle: To visualize and quantify the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation, as an indicator of NF-κB activation.
-
Procedure:
-
Cell Culture and Treatment: Cells are grown on coverslips in a culture plate and treated as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent nuclear dye (e.g., DAPI).
-
Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence or confocal microscope.
-
Quantification: The nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal is quantified using image analysis software. An increase in the ratio of nuclear to cytoplasmic fluorescence indicates NF-κB activation.
-
Conclusion
The available evidence strongly suggests that this compound (elocalcitol) possesses potent anti-inflammatory properties that are mediated through the VDR and subsequent inhibition of the NF-κB and RhoA/Rho kinase pathways. This mechanism of action is distinct from that of finasteride and saw palmetto. While direct quantitative comparisons are limited, the data indicates that this compound is a promising therapeutic agent for BPH with a significant anti-inflammatory component. Further head-to-head studies with standardized methodologies are warranted to definitively establish the comparative efficacy of these treatments in modulating prostatic inflammation.
References
- 1. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor agonists target static, dynamic, and inflammatory components of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Finasteride, an inhibitor of 5 alpha-reductase, suppresses prostatic dihydrotestosterone in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Down-regulation of prostate-specific antigen expression by finasteride through inhibition of complex formation between androgen receptor and steroid receptor-binding consensus in the promoter of the PSA gene in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saw palmetto berry extract inhibits cell growth and Cox-2 expression in prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.physik.fau.de [bio.physik.fau.de]
- 7. researchgate.net [researchgate.net]
- 8. Saw Palmetto induces growth arrest and apoptosis of androgen-dependent prostate cancer LNCaP cells via inactivation of STAT 3 and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BXL-628 and Novel Therapeutic Agents for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BXL-628 (Elocalcitol), a novel vitamin D receptor agonist, with other therapeutic agents for the management of Benign Prostatic Hyperplasia (BPH). The information presented herein is intended for an audience with a professional interest in urological drug development and research.
Introduction to BXL-628
BXL-628 is a non-hypercalcemic Vitamin D3 analog that has shown promise in preclinical and clinical studies for the treatment of BPH.[1][2] Its mechanism of action is distinct from currently established therapies, offering a potential new avenue for patients. This guide will delve into the experimental data supporting BXL-628 and compare its performance metrics against other contemporary and emerging BPH treatments.
Mechanism of Action of BXL-628
BXL-628 exerts its effects through the Vitamin D Receptor (VDR), which is present in prostate and bladder cells.[3] Its therapeutic action in BPH is multi-faceted:
-
Anti-proliferative and Pro-apoptotic Effects: In preclinical studies, BXL-628 has been shown to inhibit the proliferation of human BPH cells and induce apoptosis, even in the presence of androgens.[4] This effect is comparable to that of finasteride (B1672673) but is achieved without inhibiting 5-alpha-reductase or binding to the androgen receptor.[4]
-
Anti-inflammatory Properties: BXL-628 has demonstrated the ability to inhibit the production of pro-inflammatory cytokines and chemokines in human BPH cells, addressing the inflammatory component of BPH.[5]
-
Bladder Contractility Modulation: A key differentiator for BXL-628 is its impact on bladder smooth muscle. It has been shown to inhibit the RhoA/Rho-kinase signaling pathway, a key regulator of smooth muscle contraction.[6] This suggests a potential to alleviate the dynamic component of BPH, such as lower urinary tract symptoms (LUTS) related to bladder overactivity.
Comparative Efficacy of Therapeutic Agents for BPH
The following tables summarize the clinical efficacy of BXL-628 and other prominent and novel therapeutic agents for BPH, based on key clinical trial endpoints.
Table 1: Change in International Prostate Symptom Score (IPSS)
| Therapeutic Agent | Dosage | Change in IPSS from Baseline | Comparator | Study Duration |
| BXL-628 (Elocalcitol) | 150 mcg/day | -1.77[1] | Placebo (-3.45) | 12 weeks |
| Finasteride | 5 mg/day | -5.9 ± 3.6[7] | Dutasteride (B1684494) (-6.8 ± 3.9) | ≥ 6 months |
| Dutasteride | 0.5 mg/day | -6.8 ± 3.9[7] | Finasteride (-5.9 ± 3.6) | ≥ 6 months |
| Silodosin | 8 mg/day | -8.3[8] | Placebo (-5.3), Tamsulosin (-6.8) | 12 weeks |
| Tadalafil (B1681874) | 5 mg/day | -5.6[9] | Placebo (-3.6) | 12 weeks |
| Mirabegron (B1684304) (add-on to alpha-blocker) | 50 mg/day | -2.9 (from 19.4 to 16.5)[10] | Alpha-blocker alone (-2.6 from 15.7 to 13.1) | 8 weeks |
| NX-1207 | 2.5 mg (single injection) | -9.71[11] | Finasteride (-4.13) | 90 days |
Table 2: Change in Maximum Urinary Flow Rate (Qmax)
| Therapeutic Agent | Dosage | Change in Qmax from Baseline (mL/s) | Comparator | Study Duration |
| BXL-628 (Elocalcitol) | 150 mcg/day | -0.30[1] | Placebo (+1.50) | 12 weeks |
| Finasteride | 5 mg/day | No significant difference vs. Dutasteride[12] | Dutasteride | ≥ 6 months |
| Dutasteride | 0.5 mg/day | Statistically significant improvement vs. Finasteride[13] | Finasteride | ≥ 6 months |
| Silodosin | 8 mg/day | Not significantly different from placebo in one study, but significant improvement in a post-hoc analysis[14] | Placebo, Tamsulosin | 12 weeks |
| Tadalafil | 5 mg/day | No significant change vs. Placebo[15] | Placebo | 12 weeks |
| Mirabegron (add-on to alpha-blocker) | 50 mg/day | Insignificant change[10] | Alpha-blocker alone | 8 weeks |
| NX-1207 | Not Applicable | Not consistently reported as a primary endpoint | Finasteride | 90 days |
Table 3: Change in Prostate Volume
| Therapeutic Agent | Dosage | Percentage Change in Prostate Volume from Baseline | Comparator | Study Duration |
| BXL-628 (Elocalcitol) | 150 mcg/day | -2.90%[1] | Placebo (+4.32%) | 12 weeks |
| Finasteride | 5 mg/day | -18.1%[7] | Dutasteride (-26.3%) | ≥ 6 months |
| Dutasteride | 0.5 mg/day | -26.3%[7] | Finasteride (-18.1%) | ≥ 6 months |
| Silodosin | Not Applicable | Not a primary mechanism of action | Not Applicable | Not Applicable |
| Tadalafil | Not Applicable | Not a primary mechanism of action | Not Applicable | Not Applicable |
| Mirabegron | Not Applicable | Not a primary mechanism of action | Not Applicable | Not Applicable |
| NX-1207 | 2.5 mg (single injection) | Mean reduction of 4.6 g[11] | Lower dose NX-1207 | 90 days |
Signaling Pathways and Experimental Workflows
BXL-628 Signaling Pathway in BPH
Caption: BXL-628 signaling pathway in BPH.
General Experimental Workflow for Preclinical BPH Drug Evaluation
Caption: Preclinical evaluation workflow for BPH drugs.
Experimental Protocols
BXL-628 Phase II Clinical Trial Methodology
-
Study Design: A phase II, double-blind, randomized, placebo-controlled clinical study was conducted.[1]
-
Patient Population: Men aged ≥50 years with a diagnosis of BPH and a prostate volume ≥40 mL were eligible.[1]
-
Intervention: Patients were randomized to receive either BXL-628 150 mcg daily or a placebo for 12 weeks.[1]
-
Outcome Measures:
-
Primary Endpoint: Percentage change in prostate volume from baseline to 12 weeks, measured by pelvic MRI.[1]
-
Secondary Endpoints: Changes in maximum urinary flow rate (Qmax), American Urological Association Symptom Index (AUASI), serum PSA, testosterone, dihydrotestosterone, and luteinizing hormone.[1]
-
Preclinical Evaluation of BXL-628
-
Cell Proliferation Assay:
-
Apoptosis Assay:
-
In Vivo Animal Studies:
-
Rat models of BPH were utilized, including intact and testosterone-supplemented castrated rats.[4]
-
Animals were treated with BXL-628, and prostate growth was evaluated by measuring prostate weight and histological analysis.[4]
-
Apoptosis in prostate tissue was assessed by detecting DNA fragmentation.[4]
-
-
RhoA/Rho-Kinase (ROCK) Activity Assay:
-
The effect of BXL-628 on the RhoA/ROCK pathway was investigated in rat and human bladder smooth muscle cells.
-
ROCK activity can be measured using an in vitro kinase assay with a specific substrate, such as MYPT1 (Myosin Phosphatase Target Subunit 1). The phosphorylation of the substrate is then quantified, often using an antibody specific to the phosphorylated form.
-
Conclusion
BXL-628 presents a novel therapeutic approach for BPH with a unique mechanism of action that addresses not only prostate growth and inflammation but also bladder overactivity. While direct comparative trials with other novel agents are lacking, the available data suggests that BXL-628 can effectively arrest prostate growth. Its impact on LUTS, as measured by IPSS, and on Qmax requires further investigation in larger, longer-term studies to fully establish its clinical utility in comparison to established and emerging therapies. The distinct mechanism of BXL-628, particularly its effect on the RhoA/Rho-kinase pathway, warrants further exploration for its potential to provide symptomatic relief for patients with prominent storage LUTS.
References
- 1. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urologytimes.com [urologytimes.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. mdpi.com [mdpi.com]
- 8. Silodosin, a new alpha1A-adrenoceptor-selective antagonist for treating benign prostatic hyperplasia: results of a phase III randomized, placebo-controlled, double-blind study in Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of tadalafil once daily in the treatment of men with lower urinary tract symptoms suggestive of benign prostatic hyperplasia: results of an international randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of adding mirabegron to alpha-adrenoreceptor blocker in patients with benign prostatic hyperplasia with persistent overactive bladder symptoms: A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potential for NX-1207 in benign prostatic hyperplasia: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of dutasteride compared with finasteride in treating males with benign prostatic hyperplasia: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of dutasteride and finasteride in patients with benign prostatic hyperplasia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silodosin for the treatment of clinical benign prostatic hyperplasia: safety, efficacy, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Changes in peak urinary flow and voiding efficiency in men with signs and symptoms of benign prostatic hyperplasia during once daily tadalafil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijbs.com [ijbs.com]
A Comparative Analysis of BPH-628 and Finasteride on Prostate-Specific Antigen (PSA) Levels in the Management of Benign Prostatic Hyperplasia
A detailed review for researchers and drug development professionals on the distinct mechanisms and clinical outcomes of BPH-628 (elocalcitol) and finasteride (B1672673) in the treatment of benign prostatic hyperplasia (BPH), with a focus on their respective impacts on serum PSA levels.
This guide provides a comprehensive comparison of this compound, a novel vitamin D3 analog, and finasteride, a well-established 5-alpha-reductase inhibitor, for the management of BPH. While both agents have shown efficacy in reducing prostate volume, their mechanisms of action and, consequently, their effects on prostate-specific antigen (PSA) levels differ significantly. This document synthesizes available preclinical and clinical data to offer a clear perspective for the research and drug development community.
Quantitative Data Summary
Direct comparative clinical trials analyzing the head-to-head impact of this compound and finasteride on PSA levels are not extensively available in the public domain. However, data from separate clinical studies provide insights into their individual effects.
| Parameter | This compound (Elocalcitol) | Finasteride |
| Primary Mechanism of Action | Vitamin D Receptor (VDR) agonist | 5-alpha-reductase inhibitor |
| Effect on Prostate Volume | Arrests prostate growth; demonstrated a -2.90% change in 12 weeks compared to +4.32% in the placebo group.[1] | Reduces prostate volume by approximately 20-25% over 6-12 months.[2][3] |
| Impact on Serum PSA Levels | Data from clinical trials indicate serum PSA was measured, but specific quantitative effects on PSA levels are not detailed in published literature.[1] | Reduces serum PSA levels by approximately 50% after 6 to 12 months of treatment.[2] |
| Key Signaling Pathways Involved | Vitamin D Receptor signaling, RhoA/Rho kinase pathway, NF-kappaB pathway.[4][5] | Androgen signaling pathway.[6] |
Experimental Protocols
Finasteride: Representative Phase III Clinical Trial Protocol for BPH
A typical large-scale, randomized, double-blind, placebo-controlled trial for finasteride in men with BPH would adhere to the following structure:
-
Participants: Men aged 50 years and older with a clinical diagnosis of BPH, characterized by lower urinary tract symptoms (LUTS), an enlarged prostate confirmed by digital rectal examination and transrectal ultrasonography (TRUS), and a PSA level within a specified range (e.g., ≤10 ng/mL) to exclude a high suspicion of prostate cancer.
-
Intervention: Participants are randomized to receive either 5 mg of finasteride daily or a matching placebo.
-
Duration: The study duration is typically 12 months or longer to assess the full effects of the treatment.
-
Primary Endpoints:
-
Change in total prostate volume as measured by TRUS.
-
Change in a validated symptom score, such as the American Urological Association Symptom Index (AUASI).
-
-
Secondary Endpoints:
-
Change in maximum urinary flow rate (Qmax).
-
Incidence of acute urinary retention and BPH-related surgery.
-
Serum PSA Measurement: Blood samples are collected at baseline and at regular intervals (e.g., 3, 6, and 12 months) to measure total and free PSA levels.
-
This compound (Elocalcitol): Phase II Clinical Trial Protocol
The phase II clinical trial for this compound (elocalcitol) was a double-blind, randomized, placebo-controlled study with the following design[1][7]:
-
Participants: Men aged 50 years or older with a diagnosis of BPH and a prostate volume of ≥40 ml.[1]
-
Intervention: Participants were randomized to receive either 150 mcg of BXL628 daily or a placebo.[1]
-
Duration: The treatment period was 12 weeks.[1]
-
Primary Endpoint: The primary outcome was the percentage change in prostate volume from baseline, as measured by pelvic Magnetic Resonance Imaging (MRI).[1][7]
-
Secondary Endpoints:
-
Change in maximum urinary flow rate (Qmax).
-
Change in the American Urological Association Symptom Index (AUASI) total score.[1]
-
Serum PSA Measurement: Serum PSA, testosterone (B1683101), dihydrotestosterone (B1667394), and luteinizing hormone were measured at baseline and at the end of the study.[1]
-
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of finasteride and this compound are crucial to understanding their different pharmacological profiles.
Finasteride's Mechanism of Action
Finasteride is a competitive inhibitor of the type II 5-alpha-reductase enzyme.[8] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), within the prostate gland.[8] By reducing intraprostatic DHT levels, finasteride leads to a decrease in the size of the prostate gland and subsequent alleviation of BPH symptoms.[8]
Caption: Finasteride's inhibitory action on the androgen signaling pathway.
This compound (Elocalcitol)'s Mechanism of Action
This compound, or elocalcitol (B1671181), is a vitamin D3 analog that acts as a vitamin D receptor (VDR) agonist.[8] Its mechanism of action is independent of the androgen pathway and does not involve the inhibition of 5-alpha-reductase.[9] Preclinical studies have shown that BXL-628 inhibits the proliferation of human BPH cells and induces apoptosis, even in the presence of androgens.[9] It is believed to exert its effects by targeting multiple pathways, including the RhoA/Rho kinase and NF-kappaB pathways, which are involved in cell proliferation and inflammation.[4][5]
Caption: this compound's mechanism via the Vitamin D Receptor and downstream pathways.
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for a clinical trial investigating a new drug for BPH, such as this compound or finasteride.
Caption: Generalized workflow for a BPH clinical trial.
References
- 1. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Finasteride for Enlarged Prostate · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 4. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor agonists target static, dynamic, and inflammatory components of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Finasteride in the treatment of patients with benign prostatic hyperplasia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioXell Moves BXL-628 Into Phase II Clinical Trial For BPH + | Bioworld | BioWorld [bioworld.com]
- 8. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BPH-628: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and efficient workflow. This guide provides essential, step-by-step procedures for the disposal of BPH-628, a compound understood to be analogous to the MAPK pathway molecular glue, NST-628. While the Safety Data Sheet (SDS) for NST-628 classifies it as a non-hazardous substance, adherence to rigorous disposal protocols is imperative to ensure personnel safety and environmental compliance.
Core Safety and Disposal Parameters
The following table summarizes the key safety and disposal information for this compound, based on the data available for NST-628. This information should be considered in conjunction with your institution's specific safety guidelines and local regulations.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS for NST-628 |
| Formula | C22H18F2N4O5S | MedChemExpress SDS for NST-628 |
| Molecular Weight | 488.46 | MedChemExpress SDS for NST-628 |
| First Aid Measures | Eye contact: Flush with water. Skin contact: Rinse with water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting; call a physician. | MedChemExpress SDS for NST-628 |
| Spill Procedures | Absorb with inert material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material according to local regulations. | MedChemExpress SDS for NST-628 |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress SDS for NST-628 |
Experimental Protocol for the Proper Disposal of this compound
This protocol outlines the recommended steps for the safe disposal of this compound, assuming it is a non-hazardous chemical waste.
1. Waste Identification and Segregation:
-
Confirmation of Non-Hazardous Status: Before proceeding, confirm that the waste stream containing this compound is not mixed with any hazardous materials. The "mixture rule" dictates that if a non-hazardous waste is combined with a hazardous waste, the entire mixture must be treated as hazardous.[1]
-
Segregation: Keep this compound waste separate from hazardous chemical waste streams to avoid cross-contamination and to ensure proper disposal pathways.
2. Selection of Disposal Route:
-
Consult Institutional Guidelines: The primary step is to consult your institution's Environmental Health and Safety (EHS) department for specific procedures on non-hazardous chemical waste disposal.[2][3]
-
Evaluation for Sanitary Sewer Disposal: For small quantities of aqueous solutions of this compound, disposal down the sanitary sewer may be permissible. This is generally acceptable only if the solution meets the following criteria:
-
Evaluation for Solid Waste Disposal:
-
Uncontaminated Solids: Pure, solid this compound that is deemed non-hazardous may be suitable for disposal in the regular trash, provided it is securely contained.
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips with minimal residual contamination should be placed in a sealed bag before being discarded in the laboratory trash.
-
Empty Containers: Chemical containers must be "RCRA empty" before being disposed of in the regular trash. This means no freestanding liquid remains. The container label should be defaced or removed to prevent confusion.[3]
-
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled. For non-hazardous waste, use a "Non-Hazardous Waste" label, listing the chemical constituents and their approximate percentages.[1]
-
Chemical Compatibility: Ensure that any chemicals mixed in a single non-hazardous waste container are compatible. Incompatible chemicals can react to generate heat, gas, or other hazards.[6][7][8] Consult chemical compatibility charts and the Safety Data Sheets for all components of the waste mixture.
4. Disposal Execution:
-
For Sanitary Sewer Disposal: Slowly pour the solution down the drain, followed by a significant amount of water.
-
For Solid Waste Disposal: Place sealed bags of non-hazardous solid waste and RCRA empty containers in the designated laboratory trash receptacles. Do not place chemical waste in public or office trash cans.
-
For EHS Collection: If your institution requires collection of all chemical waste, securely cap and label the waste container and arrange for a pickup with your EHS department.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By following these procedures and consulting with your institutional safety resources, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
References
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Chemical Compatibility Chart | Office of Clinical and Research Safety [vumc.org]
- 7. Laboratory Chemical Compatibility | Institutional Planning and Operations [ipo.rutgers.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
Navigating the Handling of Novel Compounds: A General Protocol in the Absence of Specific Data for BPH-628
Immediate Safety and Logistical Information for Unidentified Compounds
Initial searches for a compound designated "BPH-628" have not yielded specific public information regarding its chemical properties, handling, or safety protocols. The designation may be an internal code, a novel compound not yet publicly documented, or a misnomer. In the absence of specific data, it is crucial to treat the substance as potentially hazardous and to adhere to a stringent set of general laboratory safety protocols. The following guidance is provided to assist researchers, scientists, and drug development professionals in establishing safe handling and disposal procedures for unknown or novel compounds, in line with best practices in laboratory safety and chemical handling.
This document provides a procedural framework and should be adapted once a specific Safety Data Sheet (SDS) for the compound is obtained.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling a novel compound with unknown toxicity, a comprehensive approach to personal and environmental protection is mandatory.
Engineering Controls:
-
Fume Hood: All manipulations of the compound, including weighing, dissolving, and aliquoting, must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE): A summary of recommended PPE for handling compounds of unknown hazard is provided in the table below.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). Check for breakthrough times if solvent is used. | Prevent skin contact and absorption. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protect eyes from splashes and aerosols. |
| Body Protection | A lab coat (fully buttoned) is mandatory. For larger quantities or risk of splash, a chemically resistant apron is advised. | Protect skin and clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be required depending on the physical form of the substance and risk of aerosolization. | Prevent inhalation of powders or aerosols. A risk assessment is needed. |
II. Operational and Disposal Plans
A. Handling and Storage:
-
Assumption of Hazard: Treat the compound as toxic, flammable, and reactive until proven otherwise.
-
Small Quantities: Work with the smallest quantities of the material necessary for the experiment.
-
Labeling: All containers holding the substance must be clearly labeled with the compound name (this compound), date, and a "Potentially Hazardous" warning.
-
Storage: Store in a well-ventilated, designated area, away from incompatible materials. The storage container should be sealed and secondary containment should be used.
B. Spill Response:
-
Evacuation: For large spills, evacuate the immediate area and alert laboratory safety personnel.
-
Containment: For small spills within a fume hood, contain the spill with an appropriate absorbent material (e.g., universal spill pads).
-
Cleaning: Decontaminate the area according to your institution's safety protocols. All materials used for cleanup should be treated as hazardous waste.
C. Disposal:
-
Waste Stream: All materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) must be disposed of as hazardous chemical waste.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name of the compound, and the approximate concentration.
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal.
III. Hypothetical Experimental Workflow
For a novel compound like this compound, a structured experimental workflow is necessary to characterize its properties and biological activity. The following diagram illustrates a general workflow.
IV. Hypothetical Signaling Pathway
Should this compound be an inhibitor of a kinase pathway, for instance, its mechanism of action could be visualized as follows. This diagram is a generic representation and not based on actual data for this compound.
Disclaimer: The information provided above is a general guideline for handling unknown or novel chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must obtain the SDS for any chemical before handling it and follow all safety and handling instructions provided by the manufacturer and their institution's environmental health and safety department.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
